molecular formula C9H20S B7798869 tert-Nonanethiol CAS No. 55646-15-6

tert-Nonanethiol

Cat. No.: B7798869
CAS No.: 55646-15-6
M. Wt: 160.32 g/mol
InChI Key: MPBLPZLNKKGCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Nonanethiol (CAS Registry Number 25360-10-5) , also known as tert-Nonyl Mercaptan (TNM) or 2-methyloctane-2-thiol , is a branched organosulfur compound with the molecular formula C9H20S and an average molecular mass of 160.32 g/mol . It is characterized by its tertiary alkyl structure, as defined by its SMILES notation CCCCCCC(C)(C)S . In industrial research and development, this compound serves as a highly effective chain transfer agent (CTA) in radical polymerization processes . Its mechanism of action involves terminating growing polymer chains and transferring the radical activity to new monomers, thereby controlling the molecular weight and architecture of the resulting polymers. This functionality is critical for tailoring the physical properties of polymers for specific applications. Its primary research value lies in the synthesis of specialty polymers, with established applications in the formulation of advanced coatings and lubricants, where it introduces mercaptan functionality and branched tertiary alkyl groups into the system . Researchers should note key physical properties for experimental planning: it has a density of 0.856 g/mL at 25°C, a boiling point of 188°C, a flash point of 40°C (closed cup), and a vapor pressure of 0.578 mmHg at 25°C . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274046
Record name 2-Methyloctane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name tert-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25360-10-5, 55646-15-6
Record name tert-Nonanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyloctane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylheptanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-NONANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to tert-Nonanethiol: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-Nonanethiol, a sterically hindered tertiary thiol, presents a unique profile of physical and chemical properties that make it a compound of significant interest in various scientific and industrial domains. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, outline detailed methodologies for its analysis, and explore its potential applications, particularly within the pharmaceutical landscape. The inherent structure of this compound, featuring a bulky tertiary nonyl group attached to a sulfhydryl moiety, dictates its distinct reactivity and physical behavior, setting it apart from its linear or less branched counterparts.

Core Molecular and Physical Characteristics

This compound, systematically named 2-methyloctane-2-thiol, is a colorless to light yellow liquid with a characteristically strong and repulsive odor. Its molecular and primary physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C9H20S
Molecular Weight 160.32 g/mol
CAS Number 25360-10-5
Appearance Colorless to light yellow liquid
Boiling Point 188 °C (lit.)
Density 0.856 g/mL at 25 °C (lit.)
Flash Point 64 °C (147 °F) - Tag Closed Cup
Water Solubility 16.6 mg/L at 20 °C
logP (Octanol/Water Partition Coefficient) 4.21 at 20 °C
Vapor Pressure 1.44 hPa at 25 °C
Refractive Index (n20/D) 1.457 (lit.)

The tertiary nature of the carbon atom bonded to the sulfur atom significantly influences these properties. The steric hindrance provided by the bulky nonyl group reduces intermolecular interactions, such as hydrogen bonding, which are typically weaker in thiols compared to alcohols. This results in a lower boiling point than a corresponding alcohol. The long alkyl chain contributes to its low water solubility and high octanol-water partition coefficient, indicating its lipophilic nature.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the sulfhydryl (-SH) group, albeit modulated by the steric bulk of the tertiary nonyl group.

Acidity and Thiolate Formation

Thiols are generally more acidic than their alcohol counterparts. The sulfhydryl proton of this compound can be abstracted by a base to form a thiolate anion. This nucleophilic thiolate is a key intermediate in many of its reactions. The steric hindrance around the sulfur atom may affect the kinetics of its reactions but does not preclude its participation in nucleophilic substitutions and additions.

Oxidation to Disulfides

A hallmark reaction of thiols is their oxidation to disulfides. However, the steric hindrance in this compound makes the formation of the corresponding di-tert-nonyl disulfide challenging compared to less hindered thiols. This resistance to oxidation can be a desirable property in certain applications where the stability of the free thiol is crucial.

Stability and Hazardous Reactions

This compound is stable under recommended storage conditions. However, it is a combustible liquid and its vapors can form explosive mixtures with air. It should be kept away from heat, sparks, and open flames. Incompatible materials include strong oxidizing agents, with which it can react vigorously.

Experimental Protocols for Characterization

The accurate determination of the physical and chemical properties of this compound is crucial for its application and safe handling. The following section details generalized, yet robust, experimental protocols for key characterization techniques.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical constant. The micro reflux method is suitable for small sample volumes.

Causality: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. The temperature of the vapor in equilibrium with the refluxing liquid provides an accurate measure of the boiling point.

Protocol:

  • Place approximately 0.5 mL of this compound and a small magnetic stir bar into a small test tube.

  • Clamp the test tube in a heating block on a stirrer hotplate.

  • Position a thermometer with its bulb about 1 cm above the liquid surface.

  • Turn on the stirrer to ensure gentle mixing and begin heating.

  • Observe for the formation of a reflux ring (condensing vapor) on the test tube walls.

  • Adjust the heating to maintain a steady reflux and record the stable temperature on the thermometer. This is the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Sample in Test Tube B Heating Block A->B C Thermometer B->C D Stirrer B->D E Heat Gently F Observe Reflux E->F G Record Stable Temperature F->G H Boiling Point G->H

Caption: Workflow for Boiling Point Determination.

Measurement of Density

Density is a crucial property for quality control and for calculations involving mass and volume.

Causality: This protocol determines density by precisely measuring the mass of a known volume of the liquid. A pycnometer or a graduated cylinder and a balance are used to ensure accuracy.

Protocol:

  • Measure the mass of a clean, dry measuring cylinder or pycnometer.

  • Add a known volume (e.g., 5 mL) of this compound to the measuring cylinder.

  • Record the new mass of the measuring cylinder with the liquid.

  • Calculate the mass of the liquid by subtracting the initial mass of the empty cylinder.

  • Density is calculated as mass divided by volume (g/mL).

Density_Measurement A Weigh Empty Cylinder B Add Known Volume of Liquid A->B C Weigh Filled Cylinder B->C D Calculate Mass of Liquid C->D E Calculate Density (Mass/Volume) D->E

Caption: Procedure for Density Measurement.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

IR spectroscopy is used to identify the functional groups present in a molecule.

Causality: The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies that correspond to its vibrational modes, resulting in a unique spectrum.

Protocol (Neat Liquid Sample):

  • Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

  • Place a drop of this compound onto one salt plate.

  • Carefully place the second salt plate on top to create a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the IR spectrum.

Interpretation of this compound IR Spectrum:

  • S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹. This peak is characteristically weak for thiols.

  • C-H Stretch: Strong absorption bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the nonyl group.

  • C-S Stretch: A weak to medium absorption may be observed in the fingerprint region (around 600-800 cm⁻¹) for the C-S bond.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Causality: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing a molecular fingerprint.

Protocol (Direct Infusion):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into the mass spectrometer's ion source via direct infusion.

  • Acquire the mass spectrum.

Interpretation of this compound Mass Spectrum:

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of this compound (160.32) should be observed.

  • Fragmentation Pattern: The tertiary structure will influence the fragmentation. A prominent peak would be expected from the loss of the sulfhydryl radical (-SH), resulting in a stable tertiary carbocation at m/z 127. Further fragmentation of the nonyl chain would also be observed.

Safety, Handling, and Storage

Due to its chemical nature, proper safety precautions are imperative when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of the strong-smelling and potentially harmful vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Relevance and Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the unique properties of sterically hindered thiols suggest several areas of potential interest for researchers.

  • Antioxidant Properties: Thiols are known to be excellent antioxidants and radical scavengers. The steric bulk in this compound could modulate its reactivity and bioavailability, potentially offering a more controlled and targeted antioxidant effect in biological systems.

  • Drug Delivery and Bioconjugation: The thiol group is a common reactive handle for bioconjugation, allowing for the attachment of molecules to proteins or other biomolecules. The hindered nature of this compound could be exploited to create more stable thioether linkages in drug delivery systems, protecting the linkage from enzymatic cleavage.

  • Enzyme Inhibition: The sulfhydryl group can interact with the active sites of certain enzymes. The bulky tertiary structure of this compound could provide selectivity for enzymes with specific steric requirements in their active sites.

  • Synthesis of Novel Thioethers: As a synthetic intermediate, this compound can be used to introduce a bulky, lipophilic tertiary thiol moiety into a larger molecule, which can influence the pharmacological properties of a drug candidate, such as its membrane permeability and metabolic stability.

The exploration of this compound and similar hindered thiols in these areas could lead to the development of novel therapeutic agents and drug delivery strategies.

Conclusion

This compound is a fascinating molecule with a distinct set of physical and chemical properties driven by its unique tertiary thiol structure. This guide has provided a detailed overview of these properties, along with practical experimental protocols for their determination and interpretation. Understanding these fundamental characteristics is paramount for its safe handling and for unlocking its potential in various research and development applications, including the promising field of pharmaceutical sciences. Further investigation into the biological activity and reactivity of this compound is warranted to fully explore its utility in drug design and development.

References

  • JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

  • University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • University of Massachusetts. (n.d.). Determination of Boiling Points. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Density Measurement Experiment. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • Homework.Study.com. (n.d

tert-Nonanethiol CAS number 25360-10-5 safety data sheet.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Nonanethiol (CAS No. 25360-10-5): Properties, Safety, and Handling for Research Applications

Executive Summary

This compound (CAS No. 25360-10-5), also known as tert-nonyl mercaptan, is a C9 organosulfur compound with the molecular formula C9H20S.[1] Characterized by a potent, repulsive odor, this colorless liquid serves specialized industrial roles, notably as an additive in lubricants.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of this compound, moving beyond a standard safety data sheet (SDS) to offer practical, in-depth insights into its safe handling, storage, emergency response, and disposal, grounded in its specific chemical characteristics.

Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the basis for predicting its behavior and implementing appropriate safety controls. This compound is a combustible liquid with low water solubility and a high octanol/water partition coefficient, indicating it is lipophilic.[2] These properties dictate its environmental fate—posing a significant hazard to aquatic ecosystems—and influence the selection of appropriate personal protective equipment (PPE) and spill control measures.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound, which are critical for designing experimental setups and safety protocols.

PropertyValueSource
Molecular Formula C9H20S[1][3]
Molecular Weight 160.32 g/mol [1][3]
Appearance Colorless Liquid[2]
Odor Repulsive, Stench[2][4]
Boiling Point 188 - 196 °C (at standard pressure)[1][5]
Melting Point -43.15 °C[1]
Flash Point 64 °C (147 °F) [Tag Closed Cup][2]
Density 0.846 - 0.856 g/mL at 20-25 °C[1][2][5]
Water Solubility 16.6 mg/L at 20 °C (Negligible)[2]
log Pow (Octanol/Water Partition Coefficient) 4.21 at 20 °C[2]
Vapor Density >1 (Air = 1.0)[2]
Autoignition Temperature 212 °C (414 °F)[2]
Hazard Identification and Toxicological Summary

This compound is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects.[2][6][7] While it exhibits low acute toxicity via oral, dermal, and inhalation routes, it presents a risk of aspiration if swallowed, which can be harmful.[2][6] Repeated inhalation exposure has been shown to affect the kidneys and liver in animal studies.[2][8] Furthermore, it is considered a weak skin sensitizer, meaning repeated contact may lead to an allergic skin reaction in susceptible individuals.[2][7][8]

The diagram below illustrates the primary hazards and routes of exposure.

G Diagram 1: Hazard Profile of this compound cluster_source This compound cluster_hazards Primary Hazards cluster_exposure Routes of Exposure & Target Organs TNM This compound (Liquid/Vapor) Phys Physical Hazard Combustible Liquid (H227) TNM->Phys Heat, Sparks, Flame Health Health Hazards Aspiration Toxicity (H305) Weak Skin Sensitizer TNM->Health Env Environmental Hazard Very Toxic to Aquatic Life (H410) TNM->Env Release to Water/Drains Inhalation Inhalation Health->Inhalation Breathing Vapors Ingestion Ingestion Health->Ingestion Swallowing Skin Skin/Eye Contact Health->Skin Direct Contact Kidney Kidney (Repeated Exposure) Inhalation->Kidney Liver Liver (Repeated Exposure) Inhalation->Liver Lungs Lungs (Aspiration) Ingestion->Lungs Dermis Skin (Sensitization) Skin->Dermis

Caption: Hazard Profile of this compound

Core Directive: Safe Laboratory Handling and Storage

Given its combustible nature and toxicological profile, a systematic approach to handling and storage is non-negotiable. The causality behind these protocols is directly linked to the properties listed above.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and skin contact.

  • Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood. This is crucial not only to mitigate the repulsive odor but also to keep vapor concentrations well below any exposure limits and prevent the formation of a flammable atmosphere.

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the chemical's properties.

    • Hand Protection: Use chemically resistant gloves (e.g., Nitrile or Neoprene). Given that it is a weak skin sensitizer, gloves should be inspected before use and changed immediately if contamination is suspected.[5]

    • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

    • Skin and Body Protection: A flame-resistant lab coat is required.[2] Safety shoes should also be worn.[2]

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety checks are integrated at each step.

G Diagram 2: Safe Handling Workflow prep Preparation 1. Verify fume hood is operational. 2. Assemble all necessary equipment. 3. Don appropriate PPE. handling Chemical Handling 1. Ground container to prevent static discharge. 2. Dispense required amount slowly. 3. Keep container tightly sealed when not in use. prep->handling Proceed post Post-Handling 1. Decontaminate work surfaces. 2. Dispose of contaminated materials in designated hazardous waste container. handling->post Experiment Complete cleanup Personal Cleanup 1. Remove PPE carefully. 2. Wash hands thoroughly with soap and water. post->cleanup Area Secure

Caption: Safe Handling Workflow

Storage Requirements

Proper storage is critical to prevent fire and accidental release.

  • Location: Store in a well-ventilated, cool, dry area designated for flammable liquids.[2][9]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][8][9] "No Smoking" signs should be posted.[2][8]

  • Containers: Keep containers tightly closed and upright to prevent leakage.[2][9] Containers must be properly labeled with the chemical name and associated hazards.

  • Incompatibilities: Store separately from strong oxidizing agents.[9]

Emergency and Disposal Protocols

A prepared response to emergencies and a clear plan for disposal are essential components of a safe laboratory environment.

First-Aid and Exposure Response

Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[2][6] The following decision tree outlines the immediate actions required following an accidental exposure.

G Diagram 3: Emergency First-Aid Response start Exposure Event inhalation Inhalation? start->inhalation skin Skin Contact? inhalation->skin No inhale_action Move to fresh air. If symptoms persist, seek medical advice. inhalation->inhale_action Yes eye Eye Contact? skin->eye No skin_action Rinse skin well with water. Remove contaminated clothing. skin->skin_action Yes ingestion Ingestion? eye->ingestion No eye_action Flush eyes with water for 15 mins. Keep eye wide open. Consult a specialist. eye->eye_action Yes ingest_action Do NOT induce vomiting. Keep respiratory tract clear. Take victim to hospital immediately. ingestion->ingest_action Yes end Show SDS to medical personnel inhale_action->end skin_action->end eye_action->end ingest_action->end

Caption: Emergency First-Aid Response

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition Sources: Remove all sources of ignition.[4][9]

  • Containment: Contain the spillage using non-combustible absorbent material such as sand, earth, or vermiculite.[2][9] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill according to your institution's environmental health and safety procedures.

Waste Disposal

This compound and any contaminated materials must be treated as hazardous waste.[2][7][8]

  • Environmental Precaution: Do not allow the product to enter drains, as it is very toxic to aquatic life.[2]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] This material may meet the criteria of a hazardous waste as defined by the US EPA under RCRA (40 CFR 261).[2][7][8]

Applications in Research and Development

While detailed protocols in drug development are not widely published, the primary industrial use of this compound is as a lubricant and lubricant additive.[3] For researchers, its properties as a thiol (mercaptan) are of primary interest. Thiols are known for their ability to form self-assembled monolayers on metal surfaces (e.g., gold), act as capping agents for nanoparticles, and participate in various organic reactions. The bulky tert-nonyl group can provide steric hindrance and enhance solubility in nonpolar solvents, which could be leveraged in materials science or synthetic chemistry applications. However, specific use-cases for this compound in these advanced research areas are not well-documented in publicly available literature.[10][11]

Conclusion

This compound (CAS No. 25360-10-5) is a compound that demands rigorous adherence to safety protocols due to its combustibility, potential health effects including skin sensitization and aspiration toxicity, and severe environmental hazard. For scientists and researchers, treating this chemical with the respect it deserves—by employing proper engineering controls, wearing appropriate PPE, and following established handling and disposal procedures—is the only way to ensure a safe and productive research environment. The information and protocols detailed in this guide provide the necessary framework for achieving that standard.

References

  • Chemcasts. This compound (CAS 25360-10-5) Properties.
  • MsdsDigital.com. (2013-07-29). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chevron Phillips Chemical. (2022-12-13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
  • Chevron Phillips Chemical. (2022-12-13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan)
  • Cheméo. Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5).
  • CAS Common Chemistry. (n.d.). tert-Nonyl mercaptan.
  • Chevron Phillips Chemical. (2022-12-13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) [Version 2.9].
  • Sigma-Aldrich. (n.d.). tert-Nonyl mercaptan, mixture of isomers.
  • Chevron Phillips Chemical. (n.d.). Sulfole® 100 Mercaptan.
  • ChemicalBook. (2025-02-01).
  • Sigma-Aldrich. (2025-11-06).
  • Fisher Scientific. (2021-12-24).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Navigating the Nomenclature of C9 Tertiary Alkanethiols: A Technical Guide to tert-Nonanethiol and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the nomenclature, properties, synthesis, and applications of tert-Nonanethiol.

In the complex landscape of chemical nomenclature, this compound presents a case study in the importance of understanding synonyms and isomeric complexity. This technical guide, designed for professionals in research and development, provides a comprehensive overview of this compound, its various designations in scientific literature, and its key applications, grounded in authoritative sources.

Unraveling the Identity of this compound: Nomenclature and Isomerism

This compound is not a single, discrete molecule but rather a complex mixture of highly branched C9 alkyl mercaptan isomers.[1] This isomeric nature is a critical consideration in both its synthesis and application, as the properties of the mixture are an average of its components. The most common synonyms and identifiers are summarized in the table below.

Identifier TypeValue(s)Source(s)
CAS Number 25360-10-5[2]
Common/Trade Names Tertiary-nonyl mercaptan, t-Nonyl Mercaptan, T-nonyl mercaptan, Sulfole® 90[1][3]
IUPAC/Systematic Names 2-methyloctane-2-thiol, 1,1-dimethylheptanethiol[2]

The structural diversity of this compound arises from the oligomerization of propylene, which produces a variety of branched C9 olefins. The subsequent addition of hydrogen sulfide results in a mixture of tertiary thiols.

A diagram illustrating the isomeric nature of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are characteristic of a mid-range molecular weight thiol. It is a clear, colorless to pale yellow liquid with a strong, pungent odor.[4] A summary of its key physicochemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C9H20S[2]
Molecular Weight 160.32 g/mol [2]
Boiling Point 188 °C (lit.)[5]
Density 0.856 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.457 (lit.)[5]
Flash Point 64 °C (147 °F)[3]
Water Solubility Negligible[4]

Spectroscopic data is crucial for the identification and characterization of this compound. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique, with characteristic fragmentation patterns observed. Infrared (IR) spectroscopy also provides a distinctive fingerprint for this class of compounds.[2]

Synthesis of this compound: A Detailed Protocol

The industrial synthesis of this compound is primarily achieved through the reaction of a branched C9 olefin, typically a propylene trimer, with hydrogen sulfide in the presence of an acidic catalyst.[6] The use of a dry cation exchange resin, such as Amberlyst 15, has been shown to be an effective catalyst for this reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propylene trimer (a mixture of branched C9 olefins)

  • Hydrogen sulfide (H₂S)

  • Dry cation exchange resin (e.g., Amberlyst 15)

  • Tubular reactor

Procedure:

  • Pack a tubular reactor with the dry cation exchange resin.

  • Continuously feed a mixture of liquid propylene trimer and gaseous hydrogen sulfide into the reactor.

  • Maintain the reaction temperature below 45°C, with an optimal range of 0-35°C.

  • Maintain the reaction pressure between 5 and 16 bars.

  • The liquid product exiting the reactor is collected, and any unreacted hydrogen sulfide is degassed.

  • The crude this compound can be further purified by distillation if necessary.

Synthesis_Workflow Reactants Propylene Trimer (C9 Olefins) + H₂S Reactor Tubular Reactor (<45°C, 5-16 bar) Reactants->Reactor Catalyst Dry Cation Exchange Resin (e.g., Amberlyst 15) Catalyst->Reactor Product Crude this compound Reactor->Product Purification Degassing & Distillation Product->Purification FinalProduct Purified this compound Purification->FinalProduct

A workflow diagram for the synthesis of this compound.

Key Applications in Industry

This compound's unique chemical properties make it a valuable component in several industrial applications, primarily as a chain transfer agent in polymerization and as a performance-enhancing additive in lubricants.

Chain Transfer Agent in Polymerization

In radical polymerization, this compound acts as a chain transfer agent (CTA), effectively controlling the molecular weight of the resulting polymer.[7] The mechanism involves the transfer of a hydrogen atom from the thiol to the growing polymer radical, terminating that chain and initiating a new one from the resulting thiyl radical. This process leads to polymers with a narrower molecular weight distribution.[8]

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_dot P• M Monomer P_dot->M kp PM_dot PM• M->PM_dot PM_dot_transfer PM• RSH This compound (RSH) PM_dot_transfer->RSH k_tr PMH Terminated Polymer (PMH) RSH->PMH RS_dot Thiyl Radical (RS•) RSH->RS_dot RS_dot_reinit RS• M_reinit Monomer RS_dot_reinit->M_reinit ki RSM_dot New Propagating Chain (RSM•) M_reinit->RSM_dot

The mechanism of chain transfer in radical polymerization using this compound.
Lubricant Additive

This compound and other tertiary alkyl mercaptans are utilized as additives in lubricating oils to enhance their performance under extreme pressure (EP) and to provide anti-wear properties.[4] The sulfur atom in the thiol can form a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing friction and wear, particularly under high-load conditions.

While specific quantitative data on the performance of this compound as a lubricant additive is proprietary to manufacturers, the general principle of sulfur-containing EP additives is well-established in the field of tribology.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is harmful if swallowed and can cause aspiration if it enters the airways.[9] It is also very toxic to aquatic life with long-lasting effects.[10] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10]

References

  • Gregg, R. A., Alderman, D. M., & Mayo, F. R. (1948). Chain Transfer in the Polymerization of Styrene. V. Polymerization of Styrene in the Presence of Mercaptans. Journal of the American Chemical Society, 70(11), 3740–3743.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2008). Wear test and thermal stability analysis of commercial oil with three types of alkyl mercaptans. Retrieved from [Link]

  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar, F. (1993).
  • ResearchGate. (2008). Influence of n-dodecyl mercaptan as chain transfer agent in dispersion polymerization of styrene. Retrieved from [Link]

  • Wikipedia. (n.d.). Chain transfer. Retrieved from [Link]

  • Tribology and Lubrication Technology. (2007). Special Report: Trends in extreme pressure additives. Retrieved from [Link]

  • NASA Technical Reports Server. (1973). Effect of lubricant extreme pressure additives on rolling element fatigue life. Retrieved from [Link]

  • Google Patents. (n.d.). US4260503A - Mercaptan as an additive for lubricants.
  • Google Patents. (n.d.). WO1994010269A1 - Novel antiwear-antioxidant additives for lubricating oils.
  • ResearchGate. (2016). Extreme Pressure Lubricant Additives Interacting on the Surface of Steel- and Tungsten Carbide–Doped Diamond-Like Carbon. Retrieved from [Link]

  • MDPI. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • SciSpace. (2013). Top 8 Lubricants papers published in 2013. Retrieved from [Link]

  • MDPI. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • Scilit. (1988). Gas—liquid chromatography—mass spectrometry of mono- and dithiols as their tert.-butyldimethylsilyl derivatives. Retrieved from [Link]

  • ResearchGate. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Nonyl Mercaptan (TNM)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: tert-Nonyl mercaptan (TNM), also known as tert-Nonanethiol, is a versatile organosulfur compound with a highly branched C9 alkyl structure.[1] This technical guide provides a comprehensive overview of its core characteristics, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development and other advanced chemical fields. TNM's unique molecular structure, featuring a tertiary carbon atom bonded to the sulfhydryl group, imparts distinct reactivity and physical properties that are leveraged across various industrial processes.[2]

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of tert-Nonyl mercaptan is paramount to its effective and safe utilization. TNM is a clear, colorless liquid characterized by a strong, pungent odor typical of mercaptans.[3] It is a mixture of highly branched C9H19 alkyl mercaptan isomers.[1]

Table 1: Key Physicochemical Properties of tert-Nonyl Mercaptan

PropertyValueSource(s)
Molecular Formula C9H20S[4]
Molecular Weight 160.32 g/mol [5]
CAS Number 25360-10-5[6]
Appearance Clear, colorless liquid[3]
Odor Strong, pungent[3]
Density 0.856 g/mL at 25 °C[2][7][8]
Boiling Point 188 °C[2][7][9]
Melting Point < -20.0 °C[2]
Flash Point 40 °C (closed cup)[2][9]
Vapor Pressure 0.578 mmHg at 25°C[2]
Refractive Index 1.457 at 20°C[7][8]
Water Solubility 16.6 mg/L at 20°C[10]
log Pow (Octanol/Water Partition Coefficient) 4.21 at 20°C[10]

These properties, particularly its liquidity over a broad temperature range and its solubility in organic solvents, make it a versatile reagent and additive in numerous applications.[3]

Synthesis and Manufacturing Landscape

The industrial production of tert-Nonyl mercaptan primarily involves the reaction of hydrogen sulfide with branched nonenes, which are themselves derived from the oligomerization of propylene. One manufacturer, Arkema, produces TNM by reacting a trimer with hydrogen sulfide.[2] Another patented method describes the synthesis of tertiary mercaptans by reacting hydrogen sulfide with isobutylene homopolymers at temperatures below 45°C in the presence of a dry cation exchange resin catalyst.[11] This process offers high selectivity and yield.[11] It is important to note that while primary mercaptans are often synthesized from alcohols, tertiary mercaptans are typically prepared through the addition of hydrogen sulfide to branched-chain olefins.[12]

Core Applications and Mechanistic Insights

The utility of tert-Nonyl mercaptan spans several key industrial sectors, primarily driven by the reactivity of its sulfhydryl (-SH) group.

Polymer Manufacturing: Chain Transfer Agency

A significant application of TNM is as a chain transfer agent in polymerization processes.[3] It is particularly effective in controlling the molecular weight of polymers such as polyethylene, polypropylene, and polyvinyl chloride.[3]

Mechanism of Chain Transfer: During free-radical polymerization, the growing polymer chain can abstract the hydrogen atom from the sulfhydryl group of TNM. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This thiyl radical can then initiate the growth of a new polymer chain. This process effectively regulates the average molecular weight of the final polymer, influencing its physical properties like flexibility and durability.[3]

G P_n Growing Polymer Chain (P_n•) P_n_H Terminated Polymer (P_n-H) P_n->P_n_H H abstraction TNM tert-Nonyl Mercaptan (R-SH) RS Thiyl Radical (RS•) TNM->RS H abstraction P_1 New Polymer Chain (P_1•) RS->P_1 Initiation Monomer Monomer (M) Monomer->P_1

Caption: Chain transfer mechanism of tert-Nonyl mercaptan in polymerization.

Lubricant Additives: Enhancing Performance and Longevity

TNM and its derivatives are crucial components in lubricant formulations, where they function as anti-wear and anti-corrosion additives.[3][13] The sulfur atom in the mercaptan plays a key role in protecting metal surfaces.

Mechanism of Action: Under high pressure and temperature conditions, the mercaptan decomposes and reacts with the metal surfaces of engine components. This reaction forms a protective film, often a metal sulfide layer, which prevents direct metal-to-metal contact, thereby reducing friction and wear.[13] Furthermore, derivatives like thiadiazole tert-nonyl mercaptan condensate (TTMC) exhibit antioxidant properties by neutralizing free radicals and inhibiting the oxidation of the base oil, which helps maintain the lubricant's viscosity and stability over time.[13]

G cluster_0 High Pressure/Temperature cluster_1 Oxidative Stress TNM tert-Nonyl Mercaptan Film Protective Metal Sulfide Film TNM->Film Metal Metal Surface Metal->Film Reduced Wear & Corrosion Reduced Wear & Corrosion Film->Reduced Wear & Corrosion TTMC TTMC Derivative Neutralized Neutralized Species TTMC->Neutralized Radicals Free Radicals Radicals->Neutralized Inhibited Oil Oxidation Inhibited Oil Oxidation Neutralized->Inhibited Oil Oxidation

Caption: Dual role of TNM derivatives as anti-wear and antioxidant lubricant additives.

Chemical Synthesis: A Versatile Building Block

The reactivity of the sulfhydryl group makes TNM a valuable intermediate in the synthesis of a wide range of other chemicals.[3] It can be used to introduce the bulky, branched tert-nonylthio group into molecules, which can impart specific properties such as increased lipophilicity or altered biological activity.[1] Applications in this area include the synthesis of pesticides, pharmaceuticals, and fragrances.[3]

Safety, Handling, and Environmental Considerations

As a highly reactive and flammable compound, tert-Nonyl mercaptan requires careful handling and storage.[3]

Health and Safety

TNM is classified as a combustible liquid.[14] Inhalation may cause respiratory irritation, and symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[9][14] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn when handling the substance.[3][9] In case of inhalation, the individual should be moved to fresh air.[9] For skin contact, the affected area should be washed with soap and water, and in case of eye contact, the eyes should be rinsed thoroughly with water for at least 15 minutes.[9] If swallowed, vomiting should not be induced, and immediate medical attention is necessary.[9][10]

Handling and Storage

TNM should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[9][14] Containers should be kept tightly closed and, once opened, must be carefully resealed and kept upright to prevent leakage.[9][14] Measures should be taken to prevent the buildup of electrostatic charge.[9]

Environmental Fate

Tert-Nonyl mercaptan is very toxic to aquatic life with long-lasting effects.[10][15] It is not readily biodegradable.[14][15] Therefore, it is crucial to prevent its release into the environment.[10] Spills should be contained with non-combustible absorbent material and disposed of as hazardous waste in accordance with local regulations.[10][14]

Analytical Methodologies: Ensuring Quality and Purity

The quality control of tert-Nonyl mercaptan is essential for its industrial applications. A standard analytical workflow for assessing the purity of TNM is outlined below.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of a tert-Nonyl mercaptan sample.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column suitable for sulfur compounds (e.g., DB-1 or equivalent)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • tert-Nonyl mercaptan sample

  • High-purity solvent for dilution (e.g., hexane)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Accurately weigh a sample of tert-Nonyl mercaptan and dissolve it in a known volume of hexane to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection: Inject a known volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to tert-Nonyl mercaptan based on its retention time (determined using a standard if available). Calculate the area percent of the TNM peak relative to the total area of all peaks in the chromatogram to determine the purity.

G Start Sample Preparation GC_Injection GC Injection Start->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Peak Integration & Purity Calculation Data_Acquisition->Analysis End Report Results Analysis->End

Caption: Workflow for purity analysis of tert-Nonyl mercaptan by Gas Chromatography.

Conclusion

tert-Nonyl mercaptan is a chemical of significant industrial importance, with its utility rooted in the unique properties conferred by its branched tertiary structure and reactive sulfhydryl group. Its roles as a chain transfer agent in polymerization, a performance-enhancing additive in lubricants, and a versatile synthetic intermediate highlight its adaptability. However, its hazardous nature necessitates strict adherence to safety and handling protocols to mitigate risks to human health and the environment. Continued research into its applications and derivatives will likely expand its utility in various fields of chemical science and technology.

References

  • TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries. (2023-04-02). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • tert-Nonyl mercaptan. CAS Common Chemistry. [Link]

  • The Role of Thiadiazole Tert-Nonyl Mercaptan Condensate in Lubricant Additives. (2024-10-22). [Link]

  • Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Cheméo. [Link]

  • Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Material Safety Data Sheet. (2013-07-29). MsdsDigital.com. [Link]

  • tert-Nonyl mercaptan. National Institute of Standards and Technology. [Link]

  • This compound. National Center for Biotechnology Information. [Link]

  • Novel process for preparation of mercaptans by catalytic cleavage of sulfides.
  • Tert-Nonyl Mercaptan: Multi-Isomer Thiol Compound for Industrial Applications. [Link]

  • nonyl mercaptan 1-nonanethiol. The Good Scents Company. [Link]

  • Understanding Mercaptans: Knowledge for Industrial Safety. (2024-08-07). Interscan Corporation. [Link]

  • Synthesis of tertiary mercaptans from isobutylene homopolymers.
  • Mercaptan synthesis.

Sources

An In-depth Technical Guide to tert-Nonanethiol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of the chemical compound commonly known as tert-Nonanethiol. While this name is widely used in industrial contexts, it is a trivial name that can be ambiguous. The authoritative IUPAC name is 2-methyloctane-2-thiol . This document elucidates the systematic nomenclature, details its physicochemical properties, outlines common synthetic pathways, and explores its primary applications, particularly its role as a chain transfer agent in polymer chemistry. This resource is intended for researchers, chemists, and professionals in drug development and materials science who require a deep, practical understanding of this sterically hindered thiol.

Part 1: Nomenclature and Molecular Structure

The foundation of understanding any chemical entity lies in its precise identification through systematic nomenclature. While "this compound" is a frequently encountered synonym, it lacks the structural specificity required for rigorous scientific communication.

Common Name: this compound

The name "this compound" (or tert-nonyl mercaptan) suggests a nine-carbon (nonyl) structure where the thiol (-SH) group is attached to a tertiary carbon—a carbon atom bonded to three other carbon atoms.[1] However, multiple isomers fit this description. The most common industrial product sold under this name corresponds to the structure where a methyl group and a hexyl group are attached to the tertiary carbon bearing the thiol group.

IUPAC Systematic Nomenclature: 2-Methyloctane-2-thiol

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for unambiguous naming.[2] The systematic name for the primary isomer of this compound is derived as follows:

  • Identify the Principal Functional Group: The thiol (-SH) group is the principal functional group, designated by the suffix "-thiol".[3]

  • Find the Longest Carbon Chain: The longest continuous carbon chain that includes the carbon atom attached to the -SH group must be identified. In this structure, the longest chain consists of eight carbons. Therefore, the parent alkane is "octane".

  • Number the Parent Chain: The chain is numbered from the end that gives the carbon atom bonded to the -SH group the lowest possible number. Numbering from the shorter end places the -SH group on carbon 2.

  • Identify and Locate Substituents: A methyl group (-CH3) is attached to the same carbon as the thiol group, i.e., carbon 2.

  • Assemble the Name: Combining these elements yields the final, unambiguous IUPAC name: 2-methyloctane-2-thiol .[4]

Caption: Structure of 2-methyloctane-2-thiol with IUPAC numbering.

Chemical Identity

A summary of key identifiers for 2-methyloctane-2-thiol is provided below.

IdentifierValueSource
IUPAC Name 2-methyloctane-2-thiol[4]
Common Names This compound, tert-Nonyl Mercaptan[5]
CAS Number 25360-10-5[6]
Molecular Formula C₉H₂₀S[4][5]
Molecular Weight 160.32 g/mol [4][6]
InChIKey MPBLPZLNKKGCGP-UHFFFAOYSA-N[4][5]

Part 2: Physicochemical Properties and Safety

The bulky tertiary structure of 2-methyloctane-2-thiol significantly influences its physical properties and dictates its handling and safety protocols.

Physical Properties

The branched nature of the molecule limits the effectiveness of intermolecular van der Waals forces compared to its linear isomer, 1-nonanethiol. This results in a lower boiling point.[7] It is a combustible liquid with a characteristic and potent stench, a hallmark of many thiol compounds.[8][9]

PropertyValueSource
Appearance Colorless to faint yellow liquid[10]
Odor Strong, characteristic (stench)[9]
Boiling Point 188 °C (lit.)[6]
Density 0.856 g/mL at 25 °C (lit.)[6]
Flash Point 64 °C (147 °F) - closed cup[11]
Water Solubility Insoluble[10]
Spectroscopic Characterization
  • ¹H NMR: The proton spectrum is expected to show a characteristic singlet for the S-H proton (typically δ 1-2 ppm). The protons of the two methyl groups on the tertiary carbon (C2) would appear as a singlet, while the rest of the hexyl chain would exhibit complex multiplets.

  • ¹³C NMR: The spectrum would display nine distinct signals corresponding to each carbon atom. The tertiary carbon (C2) bonded to the sulfur atom would be significantly deshielded.

  • IR Spectroscopy: A key diagnostic peak is the weak S-H stretching vibration, which appears around 2550-2600 cm⁻¹. The C-H stretching vibrations from the alkyl groups will be prominent around 2850-3000 cm⁻¹.[5]

Safety and Handling

2-methyloctane-2-thiol is a combustible liquid and requires storage away from heat and open flames.[8][11] It is classified as very toxic to aquatic life with long-lasting effects.[9][12] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of its potent vapor.[11]

Part 3: Synthesis and Industrial Production

The industrial production of this compound is typically achieved through the addition of hydrogen sulfide (H₂S) to a branched nonene isomer, often derived from the oligomerization of propylene.

Experimental Protocol: Acid-Catalyzed Addition of H₂S to Nonene

This method represents a common industrial approach for synthesizing tertiary thiols.

Objective: To synthesize 2-methyloctane-2-thiol from 2-methyl-1-octene and hydrogen sulfide.

Materials:

  • 2-methyl-1-octene

  • Hydrogen sulfide (gas)

  • Acid catalyst (e.g., Amberlyst-15, Nafion-NR50)

  • Nitrogen (inert gas)

  • Anhydrous sodium sulfate

  • Solvent (e.g., hexane)

Procedure:

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller is charged with the acid catalyst and solvent.

  • Inerting: The reactor is purged with nitrogen to remove air and moisture.

  • Reactant Addition: 2-methyl-1-octene is added to the reactor.

  • Reaction: The reactor is sealed and cooled (e.g., to 0-10 °C). Hydrogen sulfide gas is then introduced until the desired pressure is reached. The mixture is stirred vigorously, and the temperature is maintained for several hours.

  • Workup: After the reaction is complete, the reactor is carefully depressurized. The catalyst is removed by filtration. The resulting solution is washed with a dilute base (e.g., NaHCO₃ solution) to remove unreacted H₂S and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-methyloctane-2-thiol.[13]

Synthesis_Workflow cluster_reactants Reactants Nonene 2-Methyl-1-octene Reactor High-Pressure Reactor (Acid Catalyst, 0-10°C) Nonene->Reactor H2S Hydrogen Sulfide (H₂S) H2S->Reactor Workup Aqueous Workup (Base Wash, Brine Wash) Reactor->Workup Reaction Mixture Purification Vacuum Distillation Workup->Purification Crude Product Product 2-Methyloctane-2-thiol Purification->Product Purified Product

Caption: General workflow for the synthesis of 2-methyloctane-2-thiol.

Part 4: Reactivity and Applications

The primary utility of 2-methyloctane-2-thiol stems from the reactivity of its thiol group, which is modulated by the significant steric hindrance of the tertiary nonyl structure.

Chemical Reactivity

The S-H bond in thiols is relatively weak, making it a good hydrogen atom donor. This property is central to its main application.

  • Hydrogen Donation: The thiol can readily donate its hydrogen atom to a radical species, thereby terminating one radical chain and initiating a new, less reactive thiyl radical (RS•).

  • Oxidation: Like other thiols, it can be oxidized to form a disulfide (RS-SR). However, the steric bulk around the sulfur atom makes this reaction slower compared to less hindered thiols.

  • Thiolate Formation: In the presence of a base, it deprotonates to form a thiolate anion (RS⁻), which is a potent nucleophile.

Primary Application: Chain Transfer Agent in Polymerization

Mechanism of Chain Transfer:

  • A growing polymer radical (Pₙ•) abstracts the hydrogen atom from the thiol (RSH).

  • This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•).

  • The thiyl radical then initiates a new polymer chain by reacting with a monomer molecule (M).

Chain_Transfer_Mechanism P_radical Growing Polymer Radical (Pₙ•) Thiol This compound (RSH) P_terminated Terminated Polymer (PₙH) P_radical->P_terminated H• abstraction Thiyl_radical Thiyl Radical (RS•) Thiol->Thiyl_radical H• donation New_chain New Polymer Chain (RS-M•) Thiyl_radical->New_chain Initiation Monomer Monomer (M) Monomer->New_chain

Caption: Mechanism of chain transfer using this compound in polymerization.

Other uses for this compound include its role as a lubricant additive and as an intermediate in the synthesis of other sulfur-containing chemicals.[4]

References

  • Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule C-511 Thiols (Compounds Containing Bivalent Sulfur). Retrieved from [Link]

  • University of Calgary. (n.d.). Thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

  • JoVE. (2023, April 30). Structure and Nomenclature of Thiols and Sulfides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]

  • MsdsDigital.com. (2013, July 29). Material Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Page for SID 348127, this compound, manuf. of, by-products from, distn. residues. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28974868, (2R)-4-methylpentane-2-thiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54204162, 4,4-Dimethylpentane-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). EP0541272A1 - Latent thiol mercaptan chain transfer agents and their use in the synthesis of polymers.
  • CAS Common Chemistry. (n.d.). tert-Nonyl mercaptan. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Verifying High-Purity tert-Nonanethiol for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical building block can significantly impact reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of sourcing high-purity tert-Nonanethiol, a versatile sulfur-containing intermediate, and outlines rigorous methods for its quality verification.

Introduction to this compound: Properties and Applications

This compound, also known as tert-nonyl mercaptan, is a mixture of highly branched C9 alkyl thiol isomers.[1] Its characteristic repulsive odor is a key identifying feature. This combustible liquid is primarily utilized as a chemical intermediate to introduce the bulky, lipophilic tert-nonylthio group into molecules.[1][2] In industrial applications, it serves as a chain transfer agent in polymerization reactions and as an additive in lubricants to enhance their anti-wear and anti-corrosion properties.[1][2]

In the realm of pharmaceutical development, high-purity this compound is a valuable building block. The thiol functional group is highly reactive and participates in a variety of chemical transformations crucial for the synthesis of complex molecules.[] While specific examples in publicly available literature are often proprietary, the introduction of a tertiary alkyl thiol can modify the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing its metabolic stability or target-binding affinity.

Selecting a Commercial Supplier for High-Purity this compound

A multitude of chemical suppliers offer this compound, but purity grades and the accompanying documentation can vary significantly. For research and drug development purposes, it is imperative to select a supplier that can provide high-purity material with comprehensive analytical data.

Key suppliers for this compound include:

  • Chevron Phillips Chemical: A major producer, offering "Sulfole® 90," which is a tert-nonyl mercaptan product.[1]

  • Sigma-Aldrich (Merck): A well-established supplier to the research community, providing various grades of this compound, including purities of ≥97%.[4]

  • TCI America: A supplier of fine chemicals for research and development, offering this compound with a stated purity of ≥97.0%.[5]

  • Arkema: A specialty chemicals company that manufactures and supplies tert-Nonyl Mercaptan (TNM).[6]

When evaluating suppliers, researchers should prioritize the following:

  • Stated Purity: Look for suppliers offering purities of ≥97%, and ideally ≥99% for critical applications.

  • Availability of a Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It provides lot-specific data on purity and the methods used for its determination.

  • Technical Support: Reputable suppliers should have a knowledgeable technical support team to answer questions regarding product specifications and handling.

  • Regulatory Documentation: For later stages of drug development, the ability of the supplier to provide necessary regulatory documentation is crucial.

Comparative Data from Commercial Suppliers:
SupplierProduct NameStated PurityCAS NumberKey Physical Properties
Chevron Phillips Chemical Sulfole® 90Not explicitly stated as a percentage, but is a defined product.25360-10-5Boiling Point: 194 °C; Density: 0.852 g/mL at 20 °C
Sigma-Aldrich (Merck) tert-Nonyl mercaptan, mixture of isomers≥97%25360-10-5Boiling Point: 188 °C; Density: 0.856 g/mL at 25 °C[4]
TCI America tert-Nonyl Mercaptan (mixture)≥97.0% (GC)25360-10-5Molecular Weight: 160.32 g/mol [5]
Arkema Tertiary-Nonyl Mercaptan (TNM)Not explicitly stated as a percentage.25360-10-5Boiling Point: 188 °C; Density: 0.856 g/mL at 25 °C[6]

Verifying Purity: A Practical Guide to Analytical Methods

Independent verification of purity is a critical step in the qualification of any starting material. The following section provides detailed methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is the gold standard for assessing the purity of volatile compounds like this compound. It provides both quantitative information about the main component and qualitative identification of potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1000 µg/mL in a suitable solvent such as dichloromethane or hexane.

    • Perform a serial dilution to create a working standard at a concentration of approximately 10 µg/mL.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak should be compared to a reference spectrum from a database (e.g., NIST) for confirmation of identity.[7]

    • Potential impurities can be tentatively identified by their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Stock Solution (1000 µg/mL) Working Working Standard (10 µg/mL) Stock->Working Serial Dilution GC Gas Chromatograph Working->GC Injection MS Mass Spectrometer GC->MS Separated Analytes Purity Purity Calculation (Area %) MS->Purity Identity Identity Confirmation (Mass Spectrum) MS->Identity Impurity Impurity Profiling MS->Impurity

Caption: Workflow for this compound purity verification using GC-MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying the presence of structurally related impurities.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

  • Data Analysis and Expected Chemical Shifts:

    • The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aliphatic region (approximately δ 0.8-1.6 ppm) corresponding to the various methylene and methyl groups of the branched nonyl chain.

    • A key signal is the singlet corresponding to the thiol proton (-SH), which is typically found between δ 1.0 and 2.0 ppm. The exact chemical shift can be concentration-dependent and may be broadened.

    • Integration of the signals can be used to confirm the relative number of protons in different chemical environments.

Supplier_Qualification Start Identify Potential Suppliers RequestDocs Request Specification Sheet & CoA Start->RequestDocs Evaluate Evaluate Stated Purity & Analytical Methods RequestDocs->Evaluate OrderSample Order Sample for In-House Verification Evaluate->OrderSample Meets Requirements NotQualified Not Qualified Evaluate->NotQualified Does Not Meet Requirements PerformAnalysis Perform GC-MS and ¹H NMR Analysis OrderSample->PerformAnalysis Compare Compare In-House Data with Supplier CoA PerformAnalysis->Compare Qualified Qualified Supplier Compare->Qualified Data Matches Compare->NotQualified Data Discrepancy

Caption: Decision workflow for qualifying a commercial supplier of high-purity this compound.

Safe Handling and Storage

This compound is a combustible liquid with a strong, unpleasant odor. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

For storage, keep the container tightly closed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is also important to prevent exposure to oxidizing agents.

Conclusion

Sourcing high-purity this compound is a critical first step for its use in drug discovery and development. By carefully selecting a reputable supplier and performing rigorous in-house analytical verification using techniques such as GC-MS and ¹H NMR, researchers can ensure the quality and integrity of this important chemical intermediate. This diligence at the outset of a research program is a fundamental aspect of scientific integrity and contributes to the successful development of new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15077, 1-Nonanethiol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of Heterocyclic Chemistry, 58(8), 1625-1652.
  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • LookChem. (n.d.). TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone. Retrieved from [Link]

  • RUA. (n.d.). 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Retrieved from [Link]

  • Miyatake-Ondozabal, H., & Barrett, A. G. M. (2010). Total synthesis of TAK-kinase inhibitor LL-Z1640-2 via consecutive macrocyclization and transannular aromatization. Organic letters, 12(23), 5573–5575.
  • Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate. Retrieved from [Link]

  • Czerwińska, E., & Szczęśniak, B. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Viruses, 13(6), 1153.
  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296.
  • MDPI. (2023).
  • Chem-Wiki. (n.d.). TERT-NONYL MERCAPTAN 25360-10-5 wiki. Retrieved from [Link]

  • Snieckus, V., & Gant, T. G. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2213–2271.
  • ResearchGate. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. MedChemComm, 2(8), 758-762.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • Wulff, J. E., & Hartwig, J. F. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. The Journal of organic chemistry, 83(24), 14937–14955.
  • LCGC International. (2019). GC×GC–FID for Routine Analysis of Total Petroleum Hydrocarbons. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of tert-Nonanethiol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the solubility characteristics of tert-Nonanethiol (also known as tert-Nonyl Mercaptan). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for quantitative determination. By grounding theoretical knowledge with practical, field-proven methodologies, this guide aims to be an essential resource for the effective handling and application of this compound in a laboratory setting.

Physicochemical Profile of this compound

This compound (CAS No: 25360-10-5) is an organosulfur compound with the molecular formula C₉H₂₀S.[1] Structurally, it is a tertiary thiol, meaning the sulfhydryl (-SH) group is attached to a tertiary carbon atom. This, combined with a nine-carbon branched alkyl chain, dictates its physical and chemical properties.

  • Molecular Weight: 160.32 g/mol [1]

  • Appearance: Colorless liquid[2]

  • Odor: Strong, repulsive[2]

  • Key Structural Features: A bulky, highly branched nonpolar alkyl group (tert-nonyl) and a weakly polar thiol functional group.

The large, nonpolar hydrocarbon portion of the molecule is the primary determinant of its solubility behavior, suggesting a preference for nonpolar environments, a principle often summarized as "like dissolves like".[3][4]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

In the case of this compound, the key interactions are:

  • Van der Waals Forces (London Dispersion Forces): These are the dominant forces due to the large, nonpolar C₉ alkyl chain. These forces are strongest in interactions with other nonpolar molecules.

  • Dipole-Dipole Interactions: The thiol (-SH) group possesses a weak dipole. This allows for weak dipole-dipole interactions with polar solvent molecules. However, this interaction is significantly sterically hindered by the bulky tertiary structure and overshadowed by the nonpolar character of the rest of the molecule.

  • Hydrogen Bonding: The S-H bond is a very weak hydrogen bond donor and acceptor compared to O-H or N-H bonds. Therefore, its ability to form significant hydrogen bonds with protic solvents like water or ethanol is minimal.

This balance of forces predicts high solubility in nonpolar solvents, where strong van der Waals interactions can form between the alkyl chain of the thiol and the solvent molecules. Conversely, in highly polar, protic solvents like water, the strong hydrogen bonding network of the solvent is difficult to disrupt, and the weak interactions offered by this compound are insufficient to promote significant dissolution.[5][6]

G cluster_solute Solute cluster_solvents Solvents TNM This compound (Large Nonpolar Chain, Weakly Polar Head) Hexane Hexane (Nonpolar) TNM->Hexane  Strong van der Waals Interactions (Favorable) Water Water (Polar, Protic) TNM->Water  Weak Dipole-Dipole Interactions (Unfavorable vs. Water-Water H-Bonds)

Caption: Intermolecular forces governing this compound solubility.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative data is not readily published, a reliable qualitative profile can be predicted based on the principles of intermolecular forces and empirical data from structurally similar compounds like nonane-1-thiol.[5] The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

SolventSolvent ClassPredicted SolubilityRationale
HexaneNonpolarHigh (Miscible) "Like dissolves like"; strong van der Waals interactions between nonpolar molecules.[5]
TolueneNonpolarHigh (Miscible) Aromatic, nonpolar solvent capable of strong van der Waals interactions.[7]
Diethyl EtherPolar AproticHigh Relatively low polarity and ability to interact with the alkyl chain.
Tetrahydrofuran (THF)Polar AproticHigh Aprotic ether with moderate polarity; effective at solvating large organic molecules.
AcetonePolar AproticModerate More polar than ethers; solubility is a balance between polar and nonpolar interactions.
AcetonitrilePolar AproticLow Highly polar aprotic solvent; unfavorable interactions with the large nonpolar alkyl group.
Dimethylformamide (DMF)Polar AproticLow Highly polar aprotic solvent; unfavorable interactions with the nonpolar moiety.[8]
EthanolPolar ProticModerate to Low The ethyl chain allows some interaction, but the strong hydrogen-bonding network disfavors dissolution.[6]
MethanolPolar ProticLow Shorter alkyl chain and stronger hydrogen-bonding network than ethanol make it a poorer solvent.
WaterPolar ProticInsoluble Strong water-water hydrogen bonds are not overcome by the weak interactions with the thiol.[5]

Standard Operating Procedure for Experimental Solubility Determination

To obtain quantitative solubility data, the isothermal saturation method is a robust and reliable approach. This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved thiol.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Methodology: Isothermal Saturation followed by UV-Vis Spectrophotometric Quantification using Ellman's Reagent (DTNB). This colorimetric assay is well-suited for quantifying thiols in various nonaqueous solvents.[9][10]

Materials & Equipment:

  • This compound (≥95% purity)

  • Solvent of interest (HPLC grade)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Tris buffer or other suitable base for nonaqueous media

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or sealed glass tubes

  • Thermostatic shaker or water bath capable of maintaining T ± 0.1 °C

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

Part A: Preparation of Saturated Solution

  • System Setup: Set the thermostatic shaker to the desired constant temperature (e.g., 25.0 °C). Allow it to equilibrate.

  • Sample Preparation: To a series of sealed glass vials (in triplicate), add a known volume of the solvent (e.g., 5.00 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid thiol remains at the bottom of the vial after equilibration.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the samples for a minimum of 24-48 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved phases.[11]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed inside the thermostat for at least 2 hours to allow the undissolved thiol to settle.

  • Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. Causality: Filtration is critical to remove any microscopic, undissolved droplets that could artificially inflate the measured concentration.

Part B: Quantification by UV-Vis Spectroscopy

  • Prepare a Stock Solution: Create a stock solution of this compound with a known concentration in the solvent of interest.

  • Create Calibration Standards: Perform a series of dilutions of the stock solution to create a set of at least five calibration standards of known concentrations.

  • Develop Colorimetric Reaction: For each standard and the saturated samples, mix a precise volume with the DTNB reagent solution. The reaction between the thiol and DTNB produces a yellow-colored anion (TNB²⁻), which absorbs strongly around 412 nm.[10] Note: The optimal DTNB concentration and reaction time may vary depending on the solvent and should be optimized.[9][12]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard and sample at the wavelength of maximum absorbance (λ_max) for the TNB²⁻ anion. Use the solvent mixed with the DTNB reagent as a blank.

  • Generate Calibration Curve: Plot the absorbance of the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

  • Calculate Solubility: Use the equation from the calibration curve to calculate the concentration of this compound in the filtered, saturated samples based on their measured absorbance. The result is the solubility of this compound in that solvent at the specified temperature.

Critical Factors & Troubleshooting

  • Temperature Control: Solubility is highly temperature-dependent. For endothermic dissolution processes, solubility increases with temperature.[3] Maintaining a constant and accurately known temperature is the most critical parameter for reproducibility.

  • Purity of Materials: Impurities in either the solute or the solvent can alter the measured solubility. Use high-purity materials for accurate results.

  • Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Verify that solubility does not increase with longer agitation times.

  • Troubleshooting the Assay: If the colorimetric assay shows poor linearity or reproducibility, investigate potential issues such as reagent degradation, interference from the solvent, or pH effects. The reaction is often pH-dependent and may require the addition of a nonaqueous base.[10]

Safety & Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Combustible liquid.[2][13] May be harmful if swallowed and enters airways.[2] Very toxic to aquatic life with long-lasting effects.[1][14]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or other chemically resistant material), safety glasses or goggles, and a lab coat.[14]

  • Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14] Keep away from heat, sparks, and open flames.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.[2]

Conclusion

This compound is a predominantly nonpolar compound with high solubility in nonpolar organic solvents like hexane and toluene, and limited solubility in highly polar solvents, especially water. This behavior is a direct consequence of its molecular structure, which features a large, branched alkyl chain. For applications requiring precise concentrations, the experimental protocol detailed in this guide provides a reliable framework for quantitative solubility determination. Adherence to strict temperature control, proper equilibration, and validated analytical techniques are paramount for achieving accurate and reproducible results.

References

  • Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties | Density, Cp, Viscosity.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 520196.
  • Chevron Phillips Chemical. (2022). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
  • National Center for Biotechnology Information. (n.d.). This compound, manuf. of, by-products from, distn. residues. PubChem Compound Summary.
  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) SDS.
  • Wang, K. (2010). Effect of Multiple Alkanethiol Ligands on Solubility and Sintering Temperature of Gold Nanoparticles. UC Berkeley EECS.
  • Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5).
  • MsdsDigital.com. (2013). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) MSDS.
  • Solubility of Things. (n.d.). Nonane-1-thiol.
  • Ujjal, M. M., et al. (2020). A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. ResearchGate.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
  • Aryal, S. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.
  • Boyd, D. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Boyd, D. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC - NIH.
  • Boyd, D. A., et al. (2023). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ResearchGate.
  • Solubility of Things. (n.d.). tert-Butyl mercaptan.

Sources

Boiling and melting point of 2-methyloctane-2-thiol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyloctane-2-thiol: Boiling and Melting Point Analysis

Introduction to 2-Methyloctane-2-thiol

2-Methyloctane-2-thiol, also known as tert-nonanethiol, is an organosulfur compound belonging to the thiol family. With the chemical formula C9H20S, it is the sulfur analog of an alcohol, where the hydroxyl group (-OH) is replaced by a sulfhydryl or thiol group (-SH)[1][2]. This substitution imparts distinct chemical and physical properties, including a characteristic strong and often unpleasant odor, which is a hallmark of many low-molecular-weight thiols[3]. Structurally, it is a tertiary thiol, with the sulfhydryl group attached to a tertiary carbon atom. This arrangement influences its reactivity and physical characteristics.

In the fields of pharmaceutical research and drug development, thiols are of significant interest. The thiol group is present in the amino acid cysteine, where it plays a critical role in protein structure and function through the formation of disulfide bridges[4]. Understanding the fundamental physicochemical properties of thiols, such as their boiling and melting points, is crucial for their synthesis, purification, handling, and application in various chemical processes.

Physicochemical Characteristics

The physical properties of 2-methyloctane-2-thiol are dictated by its molecular structure. The presence of the sulfur atom and the long alkyl chain determines its intermolecular forces, which in turn govern its phase transition temperatures.

Factors Influencing Boiling and Melting Points of Thiols

Unlike alcohols, which exhibit strong hydrogen bonding between molecules, thiols show very little association through hydrogen bonding[2]. The electronegativity difference between sulfur and hydrogen (2.58 and 2.20, respectively) is significantly smaller than that between oxygen and hydrogen (3.44 and 2.20), resulting in a less polar S-H bond[4]. Consequently, the primary intermolecular forces in thiols are weaker van der Waals forces. This leads to lower boiling points for thiols compared to alcohols of similar molecular weight[2][3].

The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The branched structure of 2-methyloctane-2-thiol can disrupt efficient packing, which may affect its melting point relative to its straight-chain isomers.

Quantitative Data for 2-Methyloctane-2-thiol

The key physical properties of 2-methyloctane-2-thiol are summarized in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

PropertyValueSource(s)
Molecular Formula C9H20S[1]
Molar Mass 160.32 g/mol [1]
Boiling Point 188 °C (at 760 mmHg)[1]
Melting Point -43 °C[1]
CAS Registry Number 25360-10-5[1]

Experimental Determination of Phase Transition Temperatures

Accurate determination of boiling and melting points is a fundamental technique for compound identification and purity assessment. A pure compound will exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.

Methodology for Melting Point Determination

The melting point of a substance that is solid at room temperature is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. For a compound like 2-methyloctane-2-thiol, which has a very low melting point (-43 °C), this determination requires a cryostat or a specialized low-temperature apparatus rather than a standard Mel-Temp or Thiele tube setup designed for solids at ambient temperature.

Conceptual Workflow for Low-Temperature Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Acquisition prep1 Load Sample into Capillary Tube prep2 Seal Capillary Tube prep1->prep2 Hermetically exp1 Place Sample in Low-Temp Apparatus prep2->exp1 exp2 Cool Apparatus Below Expected MP (-43°C) exp1->exp2 exp3 Initiate Slow Heating (e.g., 1-2 °C/min) exp2->exp3 exp4 Observe Sample exp3->exp4 data1 Record T_initial: First Sign of Melting exp4->data1 Visual Cue data2 Record T_final: Completely Liquid exp4->data2 Visual Cue data3 Report Melting Range (T_initial - T_final) data1->data3 data2->data3

Caption: Workflow for low-temperature melting point determination.

Detailed Protocol:

  • Sample Preparation: A small liquid sample of 2-methyloctane-2-thiol is introduced into a narrow glass capillary tube. The tube is then hermetically sealed to prevent contamination and evaporation.

  • Apparatus Setup: The sealed capillary is placed in a low-temperature melting point apparatus equipped with a calibrated temperature probe and a viewing port.

  • Cooling: The apparatus is cooled to a temperature significantly below the expected melting point (e.g., -60 °C).

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range. For a pure substance, this range should be narrow.

Methodology for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique that requires only a small amount of the sample[5].

Experimental Workflow for Thiele Tube Boiling Point Determination

BoilingPointWorkflow A Prepare Sample Assembly: Small test tube with 0.5 mL sample, inverted capillary, attached to thermometer B Mount Assembly in Thiele Tube (Sample aligned with side arm) A->B C Heat Side Arm of Thiele Tube Gently and Evenly B->C D Observe for Rapid, Continuous Stream of Bubbles from Capillary C->D Heating causes vaporization E Remove Heat Source D->E Condition met F Observe Cooling Sample E->F G Record Temperature When Liquid is Drawn into Capillary F->G Vapor pressure < atm. pressure H Record Barometric Pressure G->H Finalize Data

Caption: Thiele tube method for boiling point determination.

Detailed Protocol:

  • Sample Preparation: Approximately 0.5 mL of 2-methyloctane-2-thiol is placed into a small test tube (e.g., a Durham tube)[5].

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is placed downwards into the liquid sample.

  • Assembly: The small test tube is attached to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

  • Thiele Tube Setup: The entire assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is positioned halfway up the main body of the tube[5][6].

  • Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation (Heating): As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the stream of bubbles is rapid and continuous[5].

  • Observation (Cooling): The heat source is removed. As the apparatus cools, the rate of bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube[5]. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Pressure Correction: The observed boiling point should be recorded along with the ambient barometric pressure, as boiling point is pressure-dependent.

Safety and Handling Considerations

Thiols, including 2-methyloctane-2-thiol, require careful handling.

  • Odor: Thiols possess a powerful and persistent stench[7][8]. All manipulations should be conducted within a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times[7][10].

  • Disposal: Waste should be disposed of according to institutional and local regulations for chemical waste.

Conclusion

The boiling point (188 °C) and melting point (-43 °C) of 2-methyloctane-2-thiol are fundamental physicochemical properties that reflect its molecular structure—specifically, its tertiary thiol nature and nine-carbon backbone. The relatively high boiling point for its molecular weight is characteristic of a C9 compound, while the lack of strong hydrogen bonding makes it more volatile than a corresponding C9 alcohol. The experimental determination of these values requires specific methodologies, such as low-temperature cryostats for its melting point and the Thiele tube method for its boiling point, providing essential data for its application in research and development. A thorough understanding of these properties, coupled with stringent safety protocols, is paramount for the effective and safe utilization of this compound.

References

  • Stenutz, R. 2-methyloctane-2-thiol. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • ResearchGate. Synthesis, Structure, and Physicochemical Characteristics of Thiols. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • Wikipedia. Thiol. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Thiols (Mercaptans). Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • University of Calgary. Melting point determination. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

  • YouTube. CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. Internet WWW Site, retrieved January 3, 2026. Available from: [Link]

Sources

Vapor pressure and density of tert-Nonanethiol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Nonanethiol: Vapor Pressure and Density

Abstract

Tertiary-Nonanethiol (this compound), a member of the thiol family, is a significant compound in various industrial applications, notably as a lubricant additive and a polymerization agent.[1] A thorough understanding of its fundamental physicochemical properties, such as vapor pressure and density, is paramount for professionals in research, chemical engineering, and drug development to ensure process optimization, safety, and accurate modeling. This technical guide provides a comprehensive overview of the available data for this compound, outlines detailed, field-proven experimental protocols for the precise determination of its density and vapor pressure, and explains the scientific principles underpinning these methodologies.

Core Physicochemical and Safety Profile of this compound

This compound is a flammable, colorless liquid characterized by a repulsive odor.[2] Its molecular structure, featuring a bulky tertiary nonyl group attached to a sulfhydryl (-SH) functional group, dictates its physical behavior and chemical reactivity. Below is a summary of its key properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₂₀SPubChem[1], US EPA[3]
Molecular Weight 160.32 g/mol PubChem[1], US EPA[3]
Appearance Colorless LiquidChevron Phillips Chemical[2]
Boiling Point 188 °C (lit.)Sigma-Aldrich[4]
Flash Point 64 °C (147 °F)Chevron Phillips Chemical[2]
Synonyms tert-Nonyl mercaptan, 1,1-DimethylheptanethiolPubChem[1]
CAS Number 25360-10-5Sigma-Aldrich[4], US EPA[3]

Safety Summary: this compound is classified as a combustible liquid (H227) and is very toxic to aquatic life with long-lasting effects (H410).[2][5] It may be harmful if swallowed and enters airways.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, eye protection), handling in a well-ventilated area, and keeping away from heat or open flames, are mandatory.[5][6]

Density of this compound

Density, an intrinsic property defined as mass per unit volume (ρ = m/V), is a critical parameter for fluid handling, reaction stoichiometry, and quality control.[7] For liquids, density is notably influenced by temperature; as temperature increases, the volume typically expands, leading to a decrease in density.[8]

Reported Density Values

The density of a commercial sample of tert-Nonyl mercaptan, specified as a mixture of isomers, has been reported. This value serves as the primary reference for this compound.

Table 2: Density of tert-Nonyl Mercaptan (Mixture of Isomers)

DensityTemperatureConditionsSource
0.856 g/mL25 °C(lit.)Sigma-Aldrich[4]
Experimental Protocol for Density Determination

The following protocol describes the precise measurement of liquid density using standard laboratory equipment. This method relies on the direct measurement of the mass and volume of a sample.[9] The choice to perform multiple measurements is a self-validating step to ensure the precision and accuracy of the final result.

Methodology:

  • Preparation: Ensure a 25 mL or 50 mL graduated cylinder is clean and completely dry. An electronic analytical balance should be tared to zero.

  • Mass of Empty Cylinder: Accurately measure the mass of the empty, dry graduated cylinder and record this value (m_cylinder).

  • Sample Addition: Carefully dispense approximately 15-20 mL of this compound into the graduated cylinder. The causality for this volume is to use a significant portion of the cylinder's calibrated range, which minimizes the relative error of the volume reading.

  • Volume Measurement: Place the graduated cylinder on a level surface. Read the volume of the liquid from the bottom of the meniscus with your eye level to the liquid's surface to avoid parallax error.[7] Record this volume (V_liquid) to the nearest graduated marking.

  • Mass of Cylinder and Sample: Measure the combined mass of the graduated cylinder and the this compound (m_total).

  • Temperature Measurement: Immediately measure and record the temperature of the liquid sample (T) using a calibrated thermometer, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m_total - m_cylinder.

    • Calculate the density: ρ = m_liquid / V_liquid.

  • Validation: Repeat steps 3-7 at least two more times to obtain a total of three density measurements. Calculate the average density and the standard deviation to ensure reproducibility.

G cluster_prep Preparation cluster_measurement Measurement Cycle (Repeat 3x) cluster_calc Calculation & Analysis prep1 Tare analytical balance weigh1 Weigh empty cylinder (m_cylinder) prep1->weigh1 prep2 Clean & dry graduated cylinder prep2->weigh1 add Add ~20mL this compound weigh1->add measure_v Read volume at meniscus (V_liquid) add->measure_v weigh2 Weigh cylinder + liquid (m_total) measure_v->weigh2 measure_t Record temperature (T) weigh2->measure_t calc_m Calculate m_liquid = m_total - m_cylinder measure_t->calc_m calc_d Calculate ρ = m_liquid / V_liquid calc_m->calc_d analyze Average results & calculate std. dev. calc_d->analyze

Caption: Workflow for experimental density determination.

Vapor Pressure of this compound

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical indicator of a liquid's volatility and is essential for distillation process design, safety assessments (flammability), and environmental fate modeling.

Vapor Pressure Data Considerations

Table 3: Vapor Pressure of 1-Nonanethiol (Isomer Reference)

Vapor PressureTemperatureSource
0.172 mmHg25 °CChemBK[10]
0.13 mmHgNot specifiedPubChem[11]
10 Pa (~0.075 mmHg)21 °CNYU Physics
100 Pa (~0.75 mmHg)49 °CNYU Physics
1 kPa (~7.5 mmHg)87 °CNYU Physics

This data for 1-Nonanethiol clearly illustrates a core principle: vapor pressure increases significantly with temperature. This is because a higher temperature provides more molecules with the kinetic energy required to overcome intermolecular forces and escape into the vapor phase.

Experimental Protocol for Vapor Pressure Determination (Static Method)

The static method is a highly accurate technique for measuring vapor pressure.[12] It involves introducing a pure, degassed substance into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure directly with a pressure transducer.

Methodology:

  • Apparatus Preparation: Assemble a static vapor pressure apparatus, which consists of a sample vessel connected to a high-vacuum line and a high-precision pressure transducer. The entire assembly must be leak-tight.

  • Sample Introduction: Introduce a small amount of purified this compound into the sample vessel. The sample must be of high purity, as impurities will affect the measured vapor pressure according to Raoult's Law.

  • Degassing: Freeze the sample using a cryogen (e.g., liquid nitrogen). Evacuate the apparatus to a high vacuum to remove any dissolved gases and air. Thaw the sample to release trapped gases, and repeat this freeze-pump-thaw cycle at least three times. This degassing step is the most critical for accuracy, as non-condensable gases would contribute to the total pressure, leading to erroneously high readings.

  • Temperature Equilibration: Immerse the sample vessel in a thermostatic bath set to the desired temperature (T1). Allow the system to reach thermal equilibrium, ensuring the entire sample and the vapor space are at a uniform, stable temperature.

  • Pressure Measurement: Once equilibrium is established (i.e., the pressure reading is stable over time), record the pressure (P1) and the temperature (T1).

  • Data Collection: Increment the temperature of the thermostatic bath to a new setpoint (T2) and repeat steps 4 and 5 to obtain a new pressure reading (P2). Collect data across a range of temperatures to establish the vapor pressure curve.

  • Data Analysis: Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T). This Clausius-Clapeyron plot should yield a straight line, the slope of which can be used to calculate the enthalpy of vaporization (ΔH_vap).

G cluster_prep Preparation cluster_measurement Data Acquisition (Iterate T) cluster_analysis Analysis prep1 Introduce pure sample to vessel prep2 Perform 3x Freeze-Pump-Thaw cycles for degassing prep1->prep2 set_t Set thermostatic bath to desired temperature (T) prep2->set_t equil Allow system to reach thermal equilibrium set_t->equil measure_p Record stable vapor pressure (P) equil->measure_p measure_p->set_t Increment T for next point plot Plot ln(P) vs 1/T measure_p->plot analyze Determine Clausius-Clapeyron relationship & ΔH_vap plot->analyze

Caption: Workflow for the static method of vapor pressure determination.

Conclusion

This guide has consolidated the available data on the density and vapor pressure of this compound, providing researchers and drug development professionals with a critical physicochemical foundation. While a reliable density value is documented, specific vapor pressure data for the tertiary isomer remains elusive, necessitating experimental determination for applications requiring high accuracy. The detailed, step-by-step protocols provided for both density and vapor pressure measurement offer a robust framework for generating high-quality, reliable data in the laboratory. Adherence to these methodologies, grounded in fundamental scientific principles, will ensure the safe handling and effective application of this important chemical compound.

References

  • Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • Density of liquids. (n.d.). Retrieved from [Link]

  • YouTube. (2024, May 22). Experimental determination of the relative density of a liquid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Embibe. (n.d.). Determination of Density of a Liquid - Lab Experiments. Retrieved from [Link]

  • MEASUREMENT OF DENSITY. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound, manuf. of, by-products from, distn. residues. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Retrieved from [Link]

  • MsdsDigital.com. (2013, July 29). MATERIAL SAFETY DATA SHEET: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nonanethiol. PubChem. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 1-nonanethiol. Retrieved from [Link]

  • ChemBK. (2024, April 9). nonylmercaptannormal. Retrieved from [Link]

  • US EPA. (n.d.). This compound - Substance Details. Substance Registry Services. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Nonanethiol. NIST Chemistry WebBook. Retrieved from [Link]

  • Zaitsau, D. H., et al. (2021). CHAPTER 15. Experimental Determination of Vapor Pressures. Request PDF. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging tert-Nonanethiol for Molecular Weight Control in Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Control over polymer molecular weight and its distribution is paramount in tailoring the final physical and mechanical properties of polymeric materials. Chain transfer agents (CTAs) are crucial additives in radical polymerization processes for achieving this control. This document provides a comprehensive guide for researchers and industry professionals on the application of tert-Nonanethiol (TNN), a highly efficient thiol-based CTA. We will delve into the fundamental mechanism of chain transfer, present detailed protocols for its use in emulsion polymerization, and discuss the expected impact on polymer characteristics, supported by established safety guidelines.

Introduction: The Imperative of Molecular Weight Control

In the field of polymer synthesis, the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) are not mere metrics; they are fundamental determinants of a polymer's performance. Properties such as tensile strength, viscosity, glass transition temperature (Tg), and elasticity are intrinsically linked to the length of the polymer chains. Free-radical polymerization, a cornerstone of industrial polymer production, inherently produces chains of varying lengths.[1] Uncontrolled, this can lead to broad distributions and batch-to-batch inconsistency.

Among the various classes of CTAs, aliphatic thiols (mercaptans) are renowned for their high efficiency and reactivity.[4][5] This guide focuses specifically on This compound (C₉H₂₀S) , also known as tert-nonyl mercaptan, a branched-chain thiol that serves as a robust tool for molecular weight regulation in diverse polymerization systems.[6][7]

The Mechanism of Catalytic Chain Transfer

The efficacy of this compound (TNN) as a CTA is rooted in the chemical nature of its thiol group (-SH). The sulfur-hydrogen bond is relatively weak and susceptible to abstraction by the carbon-centered radical at the end of a growing polymer chain (P•).[5]

The process can be broken down into two primary steps:

  • Chain Transfer: A propagating polymer radical (Pₙ•) reacts with TNN (R-SH). The hydrogen atom from the thiol group is abstracted, terminating the growth of that specific polymer chain (Pₙ-H). This reaction simultaneously creates a new thiyl radical (RS•).

  • Re-initiation: The newly formed thiyl radical (RS•) is highly reactive and quickly adds to a monomer molecule (M), initiating the growth of a new polymer chain (P₁•).

This catalytic cycle, where the thiol is consumed and the thiyl radical is generated to start a new chain, continues throughout the polymerization. The key outcome is that one initial radical from the primary initiator can lead to the formation of multiple polymer chains, with the CTA determining their average length.

chain_transfer_mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer with TNN cluster_reinitiation Re-initiation P_n Pn• (Propagating Chain) P_n1 P(n+1)• P_n->P_n1 + M Monomer M (Monomer) P_n_transfer P(n+1)• P_n1->P_n_transfer Enters Transfer Cycle Dead_Polymer P(n+1)-H (Terminated Chain) P_n_transfer->Dead_Polymer + R-SH Thiyl_Radical RS• (Thiyl Radical) TNN R-SH (this compound) Thiyl_Radical_re RS• Thiyl_Radical->Thiyl_Radical_re Starts New Chain New_Chain RS-M• (P1•) (New Propagating Chain) Thiyl_Radical_re->New_Chain + M Monomer_re M (Monomer)

Caption: Mechanism of chain transfer using this compound (R-SH).

Quantitative Impact on Polymer Properties

The concentration of TNN is inversely proportional to the final molecular weight of the polymer. Increasing the amount of TNN provides more sites for chain transfer, resulting in the formation of more polymer chains that terminate at a shorter length. This relationship allows for precise tuning of the polymer's characteristics.

Table 1: Illustrative Effect of this compound Concentration on Polystyrene Properties

Sample IDTNN Concentration (phm*)Number Average MW (Mn, kDa)Weight Average MW (Mw, kDa)Polydispersity Index (PDI = Mw/Mn)
Control0.004509902.20
Exp-10.052104412.10
Exp-20.101252562.05
Exp-30.25601252.08

*phm: parts per hundred monomer, by weight. Note: Data are representative and will vary based on the specific monomer system, initiator, and reaction conditions.

Application Protocol: Emulsion Polymerization of Acrylic Copolymers

Emulsion polymerization is a widely used industrial process for producing acrylic adhesives, paints, and coatings.[8] TNN is highly effective in these heterogeneous systems. The following protocol details the synthesis of a styrene-butyl acrylate copolymer latex.

Materials & Reagents
ReagentPurposeTypical Supplier
Deionized (DI) WaterContinuous Phase-
Sodium Dodecyl Sulfate (SDS)EmulsifierSigma-Aldrich
Potassium Persulfate (KPS)Water-Soluble InitiatorSigma-Aldrich
Sodium BicarbonateBufferFisher Scientific
StyreneMonomerAcros Organics
n-Butyl AcrylateMonomerAcros Organics
This compound (TNN) Chain Transfer Agent Chevron Phillips
tert-Butyl Hydroperoxide (t-BHP)Chaser Initiator (Oxidant)Arkema
Sodium Formaldehyde SulfoxylateChaser Initiator (Reductant)Brüggemann
Experimental Workflow

Caption: General workflow for emulsion polymerization using a CTA.

Step-by-Step Procedure
  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer (set to 200 rpm), reflux condenser, thermocouple, and nitrogen inlet/outlet. Purge the reactor with nitrogen for 30 minutes to create an inert atmosphere.

  • Initial Kettle Charge: Add 200g of DI water, 1.0g of SDS, and 0.5g of sodium bicarbonate to the reactor. Begin stirring and nitrogen sparging.

  • Monomer Pre-Emulsion Preparation: In a separate beaker, prepare the pre-emulsion by combining:

    • 150g DI water

    • 5.0g SDS

    • 125g Styrene

    • 125g n-Butyl Acrylate

    • 1.25g this compound (0.5 phm)

    • Stir vigorously for 20 minutes until a stable, milky-white emulsion is formed.

  • Initiation: Heat the reactor to 80°C. Once the temperature is stable, add a solution of 1.25g of KPS dissolved in 20g of DI water to the reactor.

  • Pre-Emulsion Feed: After 10 minutes, begin the slow, continuous addition of the monomer pre-emulsion to the reactor over a period of 3 hours using a syringe pump. Maintain the reaction temperature at 80°C throughout the feed.

  • Hold Period: Once the feed is complete, rinse the feed line with 20g of DI water and add it to the reactor. Hold the temperature at 80°C for an additional 60 minutes to ensure high monomer conversion.

  • Chaser Addition (Residual Monomer Reduction): Cool the reactor to 65°C. Add a solution of 0.5g t-BHP in 10g DI water, followed 5 minutes later by a solution of 0.3g sodium formaldehyde sulfoxylate in 10g DI water.

  • Final Hold and Cool Down: Hold the batch at 65°C for 1 hour. Then, cool the reactor to room temperature.

  • Finishing: Filter the resulting latex through a 100-mesh screen to remove any coagulum. Collect samples for characterization.

Polymer Characterization

  • Solids Content: Determined gravimetrically by drying a known weight of latex in an oven at 120°C for 2 hours.

  • Molecular Weight Analysis: The molecular weight (Mn, Mw) and PDI of the polymer are determined using Gel Permeation Chromatography (GPC). The polymer must first be isolated from the latex by precipitation in methanol, followed by filtration and drying under vacuum. The dried polymer is then dissolved in a suitable solvent like Tetrahydrofuran (THF) for GPC analysis.

  • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC) on the dried polymer sample.

Safety and Handling of this compound

As a responsible scientist, adherence to safety protocols is non-negotiable. Always consult the most recent Safety Data Sheet (SDS) before handling this compound.[9]

  • Primary Hazards:

    • Flammability: TNN is a combustible liquid with a flash point of approximately 64°C.[7] Keep away from heat, sparks, and open flames.[10][11]

    • Health: May be harmful if swallowed and enters airways, potentially causing serious pneumonia.[9][10]

    • Environmental: Very toxic to aquatic life with long-lasting effects.[7][10] Avoid release to the environment.[7]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[9][11]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[10][11]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Conclusion

This compound is a potent and reliable chain transfer agent for controlling molecular weight in free-radical polymerization. Its high reactivity allows for fine-tuning of polymer properties with the addition of small quantities. By understanding the underlying mechanism and following established protocols for its use and handling, researchers and developers can effectively engineer polymers with desired characteristics for a wide array of applications, from high-performance coatings to specialized adhesives.

References

  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet. Retrieved from Chevron Phillips Chemical website.
  • MsdsDigital.com. (2013). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Material Safety Data Sheet.
  • Fisher Scientific. (2025). 1-Nonanethiol Safety Data Sheet. Retrieved from Fisher Scientific website.
  • CHEMZINE. (2018, January 24). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013). How to control the molecular weight in polymerizing acrylamide with free radical polymerization?. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Polymers, 15(11), 2515. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry, 3(7), 1796-1803. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization [Video]. YouTube. Retrieved from [Link]

  • ScienceDirect. (1993). Control of molecular weight distribution in step-growth polymerization by an intermediate monomer feed method: effect of interchange reactions. Polymer, 34(20), 4374-4380. Retrieved from [Link]

  • RadTech. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. Retrieved from [Link]

  • Materials Chemistry and Mechanics. (2023). Uncovering the role of thiol type in methyl methacrylate suspension ‎polymerization: an in-depth investigation. Materials Chemistry and Mechanics, 6(3), 26-36. Retrieved from [Link]

  • ResearchGate. (2009). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Retrieved from [Link]

  • National Institutes of Health. (2013). Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT). PMC. Retrieved from [Link]

  • Google Patents. (1994). US5369163A - Process for preparing large dimension emulsion polymer particles, polymer product and uses thereof.
  • ResearchGate. (2021). Thiol‐ene emulsion polymerization using a semi‐continuous approach. Retrieved from [Link]

  • ResearchGate. (2013). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]

  • ResearchGate. (2020). End-Group Control in the Radical Polymerization of Methyl Methacrylate with tert -Butyl Peroxypivalate Initiator in the Presence of Thiol Chain Transfer Agents. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 527. Retrieved from [Link]

  • MDPI. (2019). Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives. Polymers, 11(11), 1839. Retrieved from [Link]

  • Semantic Scholar. (2012). Functional Emulsions via Thiol-Ene Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Standard Protocol for Handling and Storing tert-Nonanethiol Safely

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Nonanethiol (CAS No. 25360-10-5), a member of the thiol chemical family, is a colorless liquid recognized by its potent and repulsive odor.[1] With the chemical formula C9H20S, this compound is primarily utilized in industrial applications, including as a lubricant additive.[2] Its distinctive smell also makes it a candidate for use as an odorant in natural gas. The inherent hazards of this compound, including its flammability and potential health effects, necessitate the implementation of rigorous safety protocols in a laboratory or industrial setting.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the standard procedures for the safe handling and storage of this compound. The protocols detailed herein are grounded in established safety principles and regulatory guidelines to minimize risks and ensure a secure working environment.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties and associated hazards is fundamental to safe handling.

Physical and Chemical Properties

A summary of key physical and chemical data for this compound is provided in Table 1.

PropertyValue
Molecular Formula C9H20S[2][3]
Molecular Weight 160.32 g/mol [2]
Appearance Colorless liquid[1]
Odor Repulsive[1]
Flash Point 64°C (147°F) (Tag closed cup)[1]
Autoignition Temperature 212°C (414°F) at 99.50 kPa[4]
Water Solubility 16.6 mg/L at 20°C (68°F)[4]
Relative Density 0.852 at 20.0°C (68.0°F)[4]
Health Hazards

This compound presents several health risks upon exposure:

  • Inhalation: May cause respiratory irritation. Symptoms can include headache, dizziness, tiredness, nausea, and vomiting.[1]

  • Skin Contact: May cause skin irritation. Some evidence suggests it can be a weak skin sensitizer.[4]

  • Eye Contact: Can cause eye irritation.[4]

  • Ingestion: May be harmful if swallowed and enters the airways.[1][5]

Flammability and Reactivity
  • Flammability: this compound is a combustible liquid.[1][5] Its vapors can form explosive mixtures with air.[5]

  • Reactivity: The chemical is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and sulfur oxides can form.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate PPE are critical to minimize exposure.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood to control vapor inhalation and odor.[7]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][6] Use explosion-proof electrical and ventilating equipment.

  • Static Discharge: Take precautionary measures against static discharge. All equipment used when handling the product must be grounded.[8][9]

Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate level of PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[7] Always inspect gloves for integrity before use.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side shields.[7]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn. For larger quantities, consider a flame-resistant coat.[4]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges may be necessary.[7]

Storage and Disposal Protocols

Proper storage and waste management are essential for safety and environmental protection.

Storage

StorageProtocol storage_location Store in a cool, dry, well-ventilated area container_integrity Keep container tightly closed and upright storage_location->container_integrity segregation Segregate from incompatible materials (e.g., strong oxidizing agents) container_integrity->segregation ignition_control Store away from heat, sparks, and open flames segregation->ignition_control

Caption: Key storage requirements for this compound.

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

Waste Disposal

This compound and any contaminated materials must be disposed of as hazardous waste.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

  • Empty containers should be disposed of as unused product and not be re-used.[1]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If symptoms persist, call a physician.[5]

  • In Case of Skin Contact: If on skin, rinse well with water. Remove contaminated clothing.[5]

  • In Case of Eye Contact: Flush eyes with water as a precaution. Remove contact lenses and continue rinsing. If eye irritation persists, consult a specialist.[5]

  • If Swallowed: Do NOT induce vomiting. Take the victim immediately to the hospital.[4]

Spill Response

SpillResponse evacuate Evacuate personnel from the immediate area ventilate Ensure adequate ventilation evacuate->ventilate ignite_sources Remove all sources of ignition ventilate->ignite_sources contain Contain spillage with non-combustible absorbent material ignite_sources->contain collect Collect absorbed material into a suitable, closed container for disposal contain->collect

Caption: Step-by-step procedure for this compound spill cleanup.

Prevent further leakage or spillage if it is safe to do so.[5] If the product contaminates rivers, lakes, or drains, inform the respective authorities.[5]

References

  • BenchChem. (n.d.). Personal protective equipment for handling Thiol-PEG6-alcohol.
  • Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties.
  • Chevron Phillips Chemical. (2022, December 13). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chevron Phillips Chemical. (2022, December 13). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5).
  • PubChem. (n.d.). This compound, manuf. of, by-products from, distn. residues.
  • EHSO. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • MsdsDigital.com. (2013, July 29). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Material Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • NOAA. (n.d.). Report | CAMEO Chemicals.
  • Santa Cruz Biotechnology. (2025, May 2). 1-Nonanethiol Safety Data Sheet.
  • ChemicalBook. (2025, February 1). TERT-NONYL MERCAPTAN - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

Sources

Applications of tert-Nonanethiol in Lubricant Additive Formulations: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Nonanethiol (TNN), a sterically hindered tertiary mercaptan, is a versatile and highly effective additive in the formulation of modern industrial and automotive lubricants. Its unique molecular structure, featuring a bulky tertiary nonyl group attached to a sulfur-hydrogen moiety, imparts multifunctional properties that significantly enhance the performance and extend the service life of lubricating oils. This technical guide provides an in-depth exploration of the applications of TNN, detailing its mechanisms of action as an anti-wear agent, antioxidant, and corrosion inhibitor. Furthermore, this document outlines comprehensive protocols for evaluating its performance in lubricant formulations, offering researchers and formulation scientists a practical framework for leveraging the benefits of this critical additive.

Core Functions and Mechanisms of Action

The efficacy of this compound as a lubricant additive stems from the reactivity of its thiol group (-SH). The sulfur atom readily interacts with metal surfaces and radical species, providing protection against wear, oxidation, and corrosion.

Anti-Wear and Extreme Pressure Protection

Under boundary lubrication regimes, where the lubricant film is insufficient to prevent metal-to-metal contact, anti-wear additives are crucial.[1] this compound excels in this role by forming a protective tribofilm on metal surfaces.

Mechanism: At elevated temperatures and pressures characteristic of asperity contacts, the sulfur in TNN chemically reacts with the ferrous metal surface. This reaction forms a sacrificial layer of iron sulfide. This film possesses a lower shear strength than the base metal, allowing for preferential shearing of the additive layer and thereby preventing adhesive wear and scuffing of the interacting surfaces.[1] The bulky tertiary nonyl group in TNN influences the solubility of the molecule in the base oil and modulates the reactivity of the thiol group.

Logical Relationship: Anti-Wear Mechanism of this compound

cluster_0 Boundary Lubrication Condition cluster_1 TNN Action cluster_2 Protective Outcome High_Load_Temp High Load & Temperature at Asperity Contacts TNN This compound (TNN) in Base Oil High_Load_Temp->TNN Activates Reaction Chemical Reaction of Thiol Group with Metal TNN->Reaction Tribofilm Formation of Iron Sulfide Sacrificial Tribofilm Reaction->Tribofilm Leads to Wear_Reduction Reduced Friction & Wear Tribofilm->Wear_Reduction Results in Start Start Clean_Balls Clean Steel Balls Start->Clean_Balls Assemble Assemble Four-Ball Test Pot Clean_Balls->Assemble Add_Sample Add Lubricant Sample with TNN Assemble->Add_Sample Set_Conditions Set Test Conditions (Load, Speed, Temp, Duration) Add_Sample->Set_Conditions Run_Test Run Test Set_Conditions->Run_Test Disassemble Disassemble and Clean Balls Run_Test->Disassemble Measure_Scars Measure Wear Scar Diameters Disassemble->Measure_Scars Calculate_Average Calculate Average Wear Scar Diameter Measure_Scars->Calculate_Average End End Calculate_Average->End

Caption: Step-by-step procedure for the ASTM D4172 wear test.

Protocol 2: Evaluation of Oxidation Stability

Standard Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT) [2][3] Objective: To evaluate the oxidation stability of a lubricant under accelerated conditions. [2] Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus [4] Procedure:

  • Sample Preparation:

    • Place a 50 g sample of the lubricant containing this compound, 5 g of distilled water, and a copper catalyst coil into the pressure vessel.

  • Pressurization and Heating:

    • Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa). [5] * Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm. [5]3. Monitoring:

    • Continuously monitor the pressure inside the vessel.

  • Endpoint:

    • The test is complete when the pressure drops by 25.4 psi (175 kPa) from the maximum pressure reached. [5]5. Analysis:

    • The result is reported as the time in minutes required to reach the pressure drop endpoint. A longer time indicates greater oxidation stability.

Protocol 3: Evaluation of Corrosion Inhibition

Standard Method: ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water [1][6] Objective: To evaluate the ability of an inhibited oil to prevent the rusting of ferrous parts in the presence of water. [7][8] Apparatus: Rust-Preventing Characteristics Test Apparatus

Procedure:

  • Sample Preparation:

    • Place 300 mL of the lubricant sample containing this compound into a beaker.

    • Add 30 mL of either distilled water or synthetic seawater.

  • Test Specimen:

    • Prepare a cylindrical steel test specimen by polishing it with abrasive paper.

    • Immerse the polished specimen into the oil-water mixture.

  • Test Conditions:

    • Maintain the temperature of the mixture at 60°C. [7] * Stir the mixture for the duration of the test.

    • Duration: 4 hours (or as otherwise specified). [7]4. Analysis:

    • At the end of the test period, remove the steel specimen, wash it with a solvent, and visually inspect it for any signs of rust.

    • The result is reported as "pass" or "fail" based on the absence or presence of rust.

Conclusion

This compound is a highly effective, multifunctional additive that plays a critical role in modern lubricant formulations. Its ability to provide anti-wear protection, inhibit oxidation, and prevent corrosion makes it an invaluable component for enhancing the performance and durability of lubricants in a wide array of applications. By understanding the mechanisms of its action and employing standardized testing protocols, formulation scientists can effectively optimize the concentration of this compound to meet the demanding requirements of various industrial and automotive systems.

References

  • Ayalytical. (n.d.). ASTM D665 for Rust-Preventing Characteristics of Mineral Oil. Retrieved from [Link]

  • TestOil. (n.d.). Rust Preventing Characteristics Test. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. Retrieved from [Link]

  • PachemTECH. (n.d.). Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water (ASTM D 665). Retrieved from [Link]

  • Linetronic Technologies. (n.d.). Rust-preventing Characteristics. Retrieved from [Link]

  • TestOil. (2025, November 7). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel. Retrieved from [Link]

  • Scavini. (2013, March 26). ASTM D 2272 - D 4742 RPVOT/TFOUT Oxidation Stability Apparatus [Video]. YouTube. [Link]

  • Al-Hashem, M., & Al-Bahar, M. (2025, November 8). Thiols as Volatile Corrosion Inhibitors for Top-of-the-Line Corrosion. ResearchGate. Retrieved from [Link]

  • Mobil. (n.d.). Developing Turbine Oils. Retrieved from [Link]

  • Belarbi, Z., et al. (2017). Thiols as Volatile Corrosion Inhibitors for Top of the Line Corrosion. ResearchGate. Retrieved from [Link]

  • Petro-Canada Lubricants. (n.d.). White Paper: The Challenges of Varnish Formation. Retrieved from [Link]

  • Hu, Y., et al. (2025, August 10). Study on the mechanisms of the lubricating oil antioxidants: Experimental and molecular simulation. ResearchGate. Retrieved from [Link]

  • Davis, R. H., & Frangatos, G. (1988). Mercapto-thiadiazole reaction products as multifunctional lubricant additives and compositions thereof. European Patent Office.
  • Adams, J. H. (1997). Lubricant additive formulation. Google Patents.
  • Liu, H., et al. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]

  • Singer, Z., et al. (2017). Methods for inhibiting metal corrosion. Google Patents.
  • Chemical Engineering Partners. (2012, July 28). Base Oil Considerations for Industrial Lubes. Retrieved from [Link]

  • Nehme, G. (2013). Performance Testing and Analysis of Anti-Wear Additives in Engine Oil for Reducing Phosphorus Content and Improving Tail Pipe Emissions. ResearchGate. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Type of base oils used in lubricant formulation and their application. Retrieved from [Link]

  • Lgaz, H., et al. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. MDPI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

  • Rudnick, L. R. (Ed.). (2017). Lubricant Base Oils. ResearchGate. Retrieved from [Link]

  • Rahman, M. M., et al. (2023). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. MDPI. Retrieved from [Link]

  • Kukulka, D. J. (1995). Lubricant additive composition containing nonionic fluorochemical polymer and method of using same. European Patent Office.
  • Boffa, A. J., et al. (2021). LUBRICATING COMPOSITIONS COMPRISING LIQUID ASHLESS ANTIOXIDANT ADDITIVE. European Patent Office.
  • Gulzar, M., et al. (2016). Tribological performance of nanoparticles as lubricating oil additives. ResearchGate. Retrieved from [Link]

  • Al-Sabagh, A. M., et al. (2021). Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. ResearchGate. Retrieved from [Link]

  • Lube Media. (n.d.). Base oil blends to meet the new demands of the lubricant industry. Retrieved from [Link]

  • Liu, H., et al. (2024, March 11). Research Progress of Antioxidant Additives for Lubricating Oils. ResearchGate. Retrieved from [Link]

  • Tynik, R. J., et al. (2019). Lubricant compositions with improved performance and methods of preparing and using the same. Google Patents.
  • Ali, M. K. A., et al. (2025, August 6). Investigation of the anti-wear properties of nano additives on sliding bearings of internal combustion engines. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2025, October 15). Synergistic Study of Solid Lubricant Nano-Additives Incorporated in canola oil for Enhancing Energy Efficiency and Sustainability. ResearchGate. Retrieved from [Link]

  • Szabó, S., et al. (2024). Additives for Lubricating Oil and Grease: Mechanism, Properties and Applications. MDPI. Retrieved from [Link]

  • Liu, Y., et al. (2021). Design and Evaluation the Anti-Wear Property of Inorganic Fullerene Tungsten Disulfide as Additive in PAO6 Oil. MDPI. Retrieved from [Link]

  • Hsu, S. M., & Lin, R. S. (2025, August 4). Interactions of Additives and Lubricating Base Oils. ResearchGate. Retrieved from [Link]

  • Open Chemistry. (n.d.). Determination of antioxidants in new and used lubricant oils by headspace-programmed temperature vaporization–gas chromatography–mass spectrometry. Retrieved from [Link]

  • Rosen, D. J. (n.d.). "Analysis of Antioxidant Behaviour in Lubricating Oils". CORE. Retrieved from [Link]

  • NLGI. (n.d.). An Investigation Into the Thermal Behavior of Lubricating Greases by Diverse Techniques. Retrieved from [Link]

  • Qu, J., et al. (2016). Impact of lubricant additives on the physicochemical properties and activity of three-way catalysts. ScienceDirect. Retrieved from [Link]

  • Myshkin, N. K., et al. (2025, October 12). A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2021). Synergistic Study of Solid Lubricant Nano-Additives Incorporated in canola oil for Enhancing Energy Efficiency and Sustainability. MDPI. Retrieved from [Link]

Sources

Application Note: Leveraging tert-Nonanethiol in the Synthesis of Advanced Sulfur-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

Sulfur-containing polymers are a versatile class of materials prized for their unique optical, mechanical, and thermal properties.[1] The incorporation of sulfur atoms into the polymer backbone can lead to high refractive indices, excellent adhesion to metal surfaces, and potential for degradability, making them valuable in advanced coatings, adhesives, and biomedical applications.[1][2] Precise control over the molecular weight and architecture of these polymers is paramount to tailoring their final properties. This application note details the utility of tert-nonanethiol as a highly effective chain transfer agent (CTA) for modulating polymer molecular weight in radical polymerizations and as an end-capping agent in thiol-ene "click" reactions. We provide a mechanistic overview and detailed experimental protocols for its application.

Introduction: The Role of Thiols in Polymer Synthesis

This compound (t-N D M), a tertiary mercaptan, offers unique advantages due to its steric hindrance. This structure influences its reactivity and the kinetics of the chain transfer step, providing a distinct tool for polymer chemists.[5] This note explores two primary applications:

  • Molecular Weight Control: Using this compound as a CTA in the free-radical polymerization of common monomers (e.g., acrylates).

  • Polythioether Synthesis: Employing this compound in thiol-ene polymerization, a highly efficient "click" chemistry reaction, to control chain length and provide specific end-group functionality.[6][7]

Mechanistic Foundations

Chain Transfer in Radical Polymerization

The overall mechanism is as follows:

  • Initiation: An initiator (e.g., AIBN) generates a primary radical.

  • Propagation: The radical adds to a monomer, creating a growing polymer chain.

  • Chain Transfer: The growing polymer chain reacts with this compound, terminating the chain and generating a t-nonanethiyl radical.

  • Re-initiation: The t-nonanethiyl radical adds to a new monomer molecule, starting a new polymer chain.

cluster_0 Chain Growth & Transfer P_n_radical Growing Polymer Radical (P_n•) P_nplus1_radical Longer Polymer Radical (P_{n+1}•) P_n_radical->P_nplus1_radical Propagation (+M) P_n_H Terminated Polymer (P_n-H) P_n_radical->P_n_H Chain Transfer (+ t-NDM-SH) Thiol_Radical Thiyl Radical (t-NDM-S•) Monomer Monomer (M) Thiol This compound (t-NDM-SH) P_1_radical New Polymer Radical (P_1•) Thiol_Radical->P_1_radical Re-initiation (+M) cluster_cycle Thiol-Ene Reaction Cycle Thiyl_Radical Thiyl Radical (R-S•) Carbon_Radical Carbon-Centered Radical (R-S-CH₂-C•HR') Thiyl_Radical->Carbon_Radical Propagation Alkene Alkene (R'-CH=CH₂) Carbon_Radical->Thiyl_Radical H• abstraction from new Thiol Thioether Thioether Product (R-S-CH₂-CH₂R') Carbon_Radical->Thioether Chain Transfer Thiol Thiol (R-SH)

Figure 2: Radical-mediated thiol-ene reaction cycle.

Experimental Protocols

Protocol 1: Molecular Weight Control in the Solution Polymerization of Butyl Acrylate

This protocol describes the synthesis of poly(butyl acrylate) with molecular weight control achieved by varying the concentration of this compound.

Materials:

  • Butyl Acrylate (BA), inhibitor removed

  • This compound (t-NDM)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, prepare the monomer/CTA/initiator solution according to the quantities in Table 1.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. 3. Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the designated reaction time (e.g., 8 hours).

  • Termination & Precipitation: Cool the reaction to room temperature. Open the flask to air and dilute the viscous solution with a small amount of toluene.

  • Purification: Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC).

Table 1: Reagent Quantities for Molecular Weight Control

ExperimentButyl Acrylate (g)Toluene (mL)AIBN (mg)This compound (mg)Target Mn (Theoretical)
1 (Control)10.020400High MW
2 (Low CTA)10.0204079~20,000 g/mol
3 (Med CTA)10.02040158~10,000 g/mol
4 (High CTA)10.02040316~5,000 g/mol

Note: Target Mn is an estimation. The actual chain transfer constant (Cs) for this compound with butyl acrylate will determine the precise molecular weight and must be determined experimentally.

Protocol 2: Synthesis of a Polythioether via Thiol-Ene Photopolymerization

This protocol details the synthesis of a linear polythioether from a diene and a dithiol, where this compound is used as an end-capping agent to control the polymer length.

Materials:

  • 1,7-Octadiene

  • 1,2-Ethanedithiol

  • This compound (t-NDM)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Tetrahydrofuran (THF), anhydrous

  • Quartz reaction vessel or UV-transparent vial

Procedure:

  • Reagent Preparation: In a quartz reaction vessel, combine 1,7-octadiene and 1,2-ethanedithiol in a 1:1 molar ratio. Add this compound at the desired molar percentage relative to the diene (e.g., 2-10 mol%) to control the degree of polymerization.

  • Initiator Addition: Add the photoinitiator DMPA (e.g., 1 wt% of the total monomer weight). Dissolve all components in a minimal amount of anhydrous THF.

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove oxygen, which can quench the radical reaction.

  • Photopolymerization: Seal the vessel and place it under a UV lamp (e.g., 365 nm). Irradiate the solution with stirring at room temperature. Monitor the reaction progress by observing the increase in viscosity. The disappearance of the thiol S-H peak (~2570 cm⁻¹) can be monitored via FT-IR. [8]5. Work-up: Once the desired conversion is reached, turn off the UV source. The resulting polymer can be used as is or purified by precipitation in a non-solvent like cold hexane.

  • Characterization: Characterize the polymer structure by ¹H NMR and FT-IR, and its molecular weight by GPC.

Table 2: Example Formulations for Thiol-Ene Polymerization

ComponentFunctionMolar Ratio (Example)
1,7-OctadieneDi-functional 'Ene'1.0
1,2-EthanedithiolDi-functional Thiol1.0
This compoundMono-functional CTA0.05 (for 5 mol%)
DMPAPhotoinitiator~1 wt%

Conclusion and Field Insights

The use of this compound provides a reliable and efficient method for controlling the synthesis of sulfur-containing polymers. As a chain transfer agent, its tertiary structure offers a specific reactivity profile that can be harnessed to fine-tune polymer molecular weight, which directly impacts material properties such as viscosity, glass transition temperature, and mechanical strength. [9]In thiol-ene polymerizations, it serves as a precise tool for chain-length regulation. These protocols provide a solid foundation for researchers to explore the synthesis of novel sulfur-containing materials for a wide array of applications, from specialty adhesives to advanced biomaterials.

References

Sources

Application Note & Protocols: Advanced Analytical Strategies for the Quantification of tert-Nonanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

tert-Nonanethiol (t-NT), also known as tert-nonyl mercaptan, is a volatile sulfur compound (VSC) with the molecular formula C9H20S.[1][2] It is utilized in various industrial applications, including as a lubricant additive and a chemical intermediate.[2] Due to its high volatility, reactivity, and potent odor, accurate and precise quantification is critical for quality control, environmental monitoring, and safety assurance. Thiols, characterized by the sulfhydryl (-SH) group, present unique analytical challenges, including susceptibility to oxidation and adsorption onto active surfaces within analytical instrumentation.

This guide provides comprehensive, field-proven methodologies for the robust quantification of this compound. It is designed for researchers, scientists, and drug development professionals requiring reliable analytical protocols. We will explore two primary analytical techniques: Gas Chromatography (GC) for direct analysis of this volatile compound and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization as a powerful alternative for specific matrices. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are central to this document.

Strategic Method Selection: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography is the most critical decision in developing a robust assay for this compound. The selection depends primarily on the sample matrix, required sensitivity, and the volatility of the analyte.

  • Gas Chromatography (GC) is the quintessential technique for analyzing volatile and semi-volatile compounds.[3] Given that this compound is a volatile liquid, GC is the most direct and preferred method. It separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[3]

  • High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile or thermally labile compounds.[4] For thiols, HPLC analysis is almost always coupled with a derivatization step. This is because simple thiols lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors.[5][6] Derivatization adds a UV-active or fluorescent tag to the molecule, dramatically enhancing sensitivity.[7][8]

The following table provides a strategic comparison to guide your decision-making process.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Analyte Suitability Excellent. Ideal for volatile compounds like t-NT.Good (with derivatization). Requires chemical modification.GC directly leverages the inherent volatility of t-NT for separation, making it the more straightforward approach.
Sample Preparation Often requires headspace or SPME for complex matrices.[9]Requires liquid extraction and mandatory derivatization step.[10]GC sample preparation aims to isolate volatiles from the matrix, while HPLC prep focuses on creating a liquid-compatible, detectable derivative.
Sensitivity High, especially with sulfur-specific detectors (SCD, FPD).Potentially higher with fluorescent derivatization agents.[6][7]Sulfur-specific GC detectors provide excellent sensitivity and selectivity. However, fluorescence detection in HPLC is renowned for reaching exceptionally low detection limits.
Selectivity Excellent with detectors like Mass Spectrometry (MS) or SCD.Good. Dependent on chromatographic separation and detector.GC-MS offers unparalleled selectivity through mass fragmentation patterns. HPLC selectivity relies on resolving the derivatized analyte from matrix interferences.
Key Challenge Analyte adsorption on active sites (liner, column), leading to peak tailing.[11]Derivatization reaction must be complete, reproducible, and stable.The active sulfhydryl group in t-NT can interact with metal surfaces in the GC flow path. In HPLC, the entire quantification relies on the success of the chemical derivatization step.

Primary Method: Quantification by Gas Chromatography (GC)

This section details the protocol for quantifying this compound using GC coupled with a sulfur-specific detector (e.g., Sulfur Chemiluminescence Detector - SCD or Flame Photometric Detector - FPD) or a Mass Spectrometer (MS). The use of Headspace Solid-Phase Microextraction (HS-SPME) for sample introduction is highlighted as a robust technique for isolating volatile analytes from complex sample matrices.[9]

Principle of GC Analysis for Thiols

A liquid or solid sample containing t-NT is placed in a sealed vial and gently heated. Volatile compounds, including t-NT, partition into the headspace above the sample. An SPME fiber coated with a specific sorbent is exposed to the headspace, where it adsorbs and concentrates the analytes. The fiber is then retracted and injected into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column. An inert carrier gas (mobile phase) carries the analytes through the column (stationary phase), where they are separated based on their volatility and chemical properties. As each compound elutes, it is detected and quantified.

Experimental Workflow: GC-SPME

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample Aliquotting (in 20 mL headspace vial) s2 Spike with Internal Standard (e.g., 1-Octanethiol) s1->s2 s3 Vial Sealing & Equilibration (e.g., 50°C for 15 min) s2->s3 a1 HS-SPME Extraction (e.g., 30 min at 50°C) s3->a1 Introduce SPME Fiber a2 Thermal Desorption (in GC Inlet at 250°C) a1->a2 a3 GC Separation (Capillary Column) a2->a3 a4 Detection (SCD, FPD, or MS) a3->a4 d1 Peak Integration a4->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: GC-SPME workflow for this compound analysis.

Detailed Protocol: GC-SCD/MS

3.3.1 Materials and Reagents

  • This compound Analytical Standard: Purity ≥98%.

  • Internal Standard (IS): 1-Octanethiol or other suitable thiol not present in the sample.

  • Solvent: HPLC-grade Methanol or Hexane for stock solutions.

  • SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[9]

  • Headspace Vials: 20 mL with PTFE/silicone septa.

  • Reference Materials: Use of certified reference materials is recommended for method validation.[12]

3.3.2 Preparation of Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare similarly using 1-Octanethiol.

  • Calibration Standards (0.1 - 20 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution. For HS-SPME, these standards should be prepared in the same matrix as the samples if possible (e.g., blank oil, water).

  • Spiking: Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.

3.3.3 Sample Preparation (HS-SPME)

  • Place 5 mL of the liquid sample (or a known weight of solid sample) into a 20 mL headspace vial.

  • Add the internal standard solution.

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Vortex briefly to mix.

  • Place the vial in the autosampler tray or a heating block set to the equilibration temperature (e.g., 50°C).

3.3.4 GC Instrument Conditions

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for reproducible retention times.
SPME Fiber 50/30 µm DVB/CAR/PDMSThis mixed-phase fiber is effective for a broad range of volatile compounds, including sulfur species.[9]
Inlet Split/SplitlessOperate in splitless mode for 1-2 minutes to maximize transfer of analytes to the column, enhancing sensitivity.
Inlet Temp. 250 °CEnsures rapid and complete thermal desorption of t-NT from the SPME fiber.[11]
Liner Deactivated, low-bleed linerCrucial for preventing analyte adsorption and degradation. A glass wool plug can help trap non-volatile matrix components.[11]
Carrier Gas Helium or HydrogenHigh purity (99.999%) is essential.
Column DB-1ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnProvides good separation of non-polar to semi-polar volatile compounds.
Oven Program 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minAn initial low temperature helps focus analytes at the head of the column. The ramp separates compounds by boiling point.
Detector SCD, FPD, or MSSCD/FPD for sulfur specificity. MS for positive identification and quantification (use SIM mode for best sensitivity).

3.3.5 System Suitability & QC

  • System Suitability Test (SST): Before each run, inject a mid-level calibration standard. The peak for t-NT should be symmetrical (tailing factor < 1.5) and have a reproducible retention time (RSD < 2%).

  • Calibration Check: Analyze a calibration standard every 10-15 samples to verify instrument stability. The calculated concentration should be within ±15% of the true value.

  • Method Blank: Analyze a blank matrix sample to ensure no contamination or carryover.

Alternative Method: HPLC with Pre-Column Derivatization

This method is an excellent alternative when GC is not available or when the sample matrix is incompatible with GC analysis. The protocol uses a highly sensitive fluorogenic reagent, ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), for pre-column derivatization.[8][13]

Principle of HPLC-Fluorescence Analysis

The sulfhydryl group of this compound reacts with the non-fluorescent SBD-F reagent under specific pH and temperature conditions to form a stable, highly fluorescent derivative. This reaction effectively "tags" the analyte. The resulting mixture is then injected into the HPLC system. The derivatized t-NT is separated from other sample components and excess reagent on a reversed-phase column. As the derivative elutes from the column, it is detected by a fluorescence detector set to the specific excitation and emission wavelengths of the SBD-thiol adduct, allowing for highly sensitive and selective quantification.[7]

Experimental Workflow: HPLC-Fluorescence

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Extraction (into compatible solvent) p2 Add Derivatization Reagent (SBD-F) & Buffer p1->p2 p3 Incubation (e.g., 60°C for 30 min) p2->p3 p4 Stop Reaction & Filtration (e.g., acidification & 0.22 µm filter) p3->p4 a1 HPLC Injection p4->a1 Inject Derivatized Sample a2 Reversed-Phase Separation (C18 Column) a1->a2 a3 Fluorescence Detection (Ex/Em Wavelengths) a2->a3 d1 Peak Integration a3->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: HPLC-Fluorescence workflow with pre-column derivatization.

Detailed Protocol: HPLC-FLD

4.3.1 Materials and Reagents

  • This compound & Internal Standard (IS): As per GC method.

  • SBD-F Reagent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate.

  • Buffer: 0.1 M Borate buffer (pH 9.5).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, to ensure thiol is in reduced state).

  • Solvents: Acetonitrile (ACN) and water (HPLC or LC-MS grade).

  • Acid: Formic acid or trifluoroacetic acid (TFA) for stopping the reaction and mobile phase modification.

4.3.2 Derivatization Procedure

  • Sample/Standard Preparation: Prepare standards and samples in a compatible solvent.

  • In a microcentrifuge tube, combine:

    • 100 µL of sample/standard

    • 100 µL of 0.1 M Borate Buffer (pH 9.5)

    • 50 µL of SBD-F solution (1 mg/mL in buffer)

  • Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light.

  • Stopping Reaction: Cool the mixture to room temperature. Add 50 µL of 1 M HCl or 10% formic acid to stop the reaction.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4.3.3 HPLC Instrument Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable quaternary or binary pump system with a fluorescence detector is required.
Column C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)Standard reversed-phase column provides excellent retention and separation for the relatively non-polar SBD-thiol derivative.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and ensures consistent ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier for eluting the analyte.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min, return to 30% B and equilibrate.A gradient is necessary to elute the derivative and clean the column effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves separation efficiency and reduces viscosity.
Injection Vol. 10 µLA typical volume; can be optimized based on sensitivity needs.
Detector Fluorescence Detector (FLD)
Excitation λ ~385 nmOptimal wavelength to excite the SBD-thiol adduct.[7]
Emission λ ~515 nmWavelength of maximum fluorescence emission for the adduct.[7]

4.3.4 System Suitability & QC

  • Derivatization Control: A blank sample (containing no thiol) should be run through the derivatization process to ensure no interfering peaks from the reagent itself.

  • SST: Inject a derivatized mid-level standard. Check for peak shape, retention time stability, and detector response.

  • Calibration: The derivatization step must be performed on all calibration standards in the exact same manner as the unknown samples.

Method Validation & Performance Characteristics

The following table summarizes typical performance characteristics that should be established during method validation for both techniques. The values are illustrative and must be experimentally determined in your laboratory.

ParameterGC-SCD/MSHPLC-FLD (with SBD-F)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 5 ng/mL (ppb)10 - 100 pg/mL (ppt)
Limit of Quantification (LOQ) 0.5 - 15 ng/mL (ppb)50 - 300 pg/mL (ppt)
Precision (%RSD) < 10%< 5%
Accuracy/Recovery (%) 85 - 115%90 - 110%

References

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect.
  • HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatiz
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Thiol Analysis. (n.d.). BenchChem.
  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). DiVA portal.
  • Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. (n.d.).
  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (n.d.). MDPI.
  • Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatiz
  • Chromatographic determination of thiols through selective fluorescence derivatization: A review. (n.d.). Semantic Scholar.
  • Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS. (2024).
  • Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. (2024). PubMed.
  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (n.d.). Korea Science.
  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (2002).
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). NIH.
  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (2024). Journal of Oral Medicine and Pain.
  • This compound - Substance Details. (n.d.). US EPA.
  • This compound | C9H20S. (n.d.). PubChem - NIH.
  • What is Gas Chrom
  • Quantitative analysis of thiols in consumer products on a microfluidic CE chip with fluorescence detection. (n.d.).
  • Pharmaceutical Secondary Standards. (2015). Sigma-Aldrich.
  • Reference M
  • Technical Support Center: Gas Chromatography (GC) Analysis of Thiols. (n.d.). BenchChem.

Sources

Application Note: Analysis of tert-Nonanethiol by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Nonanethiol (t-NT), also known as tert-nonyl mercaptan, is a volatile sulfur compound (VSC) with a distinct, strong odor. It is primarily used as an odorant in natural gas to enable leak detection, ensuring public safety.[1] Accurate and reliable quantification of t-NT is crucial for quality control in the natural gas industry and for environmental monitoring due to the malodorous nature of thiols even at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds. This application note presents a comprehensive guide to the analysis of this compound using GC-MS, detailing sample preparation, chromatographic conditions, mass spectrometric detection, and data analysis. The protocols provided are designed for researchers, scientists, and professionals in the chemical and drug development industries.

The analysis of thiols by GC-MS can be challenging due to their inherent reactivity and potential for adsorption onto active sites within the analytical system, leading to poor peak shapes and inaccurate quantification.[2][3] This guide addresses these challenges by recommending inert sample pathways and optimized analytical conditions.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from a liquid or solid matrix, headspace solid-phase microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique.[4][5] It combines sampling, extraction, and concentration into a single step.

Causality of HS-SPME Choice: HS-SPME is selected for its sensitivity, ease of use, and minimal sample manipulation, which is critical for preventing the loss of volatile analytes and avoiding the introduction of contaminants. The choice of fiber coating is paramount for the selective and efficient extraction of thiols.

Protocol for HS-SPME of this compound:

  • Sample Equilibration: Place a known quantity of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial and seal it with a PTFE-lined septum.

  • Incubation: Place the vial in an autosampler or a heating block set to a constant temperature (e.g., 60 °C) and allow the sample to equilibrate for a set period (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.

  • Extraction: Introduce a preconditioned SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS) into the headspace of the vial. The CAR/PDMS fiber is effective for trapping a broad range of volatile compounds, including sulfur compounds.

  • Extraction Time: Allow the fiber to be exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Inlet
Inlet TypeSplit/SplitlessAllows for both high and low concentration samples.
Inlet Temperature250 °CEnsures rapid and complete volatilization of t-NT.
Injection ModeSplitless (for trace analysis)Maximizes the transfer of analyte to the column for higher sensitivity.
Splitless Time1 minAllows for efficient transfer of the analyte band to the column.
GC Column
Column TypeAgilent J&W DB-Sulfur SCD (or equivalent low-polarity column like Thermo Scientific TraceGOLD TG-5MS)[2][6][7]Specifically designed for the analysis of sulfur compounds with excellent inertness and low bleed characteristics.[8][9] A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds.[6]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate10 °C/min to 280 °CProvides good separation of analytes with varying boiling points.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile compounds and cleans the column.
Carrier Gas
GasHelium (99.999% purity)Inert carrier gas compatible with MS detection.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency and is compatible with the MS vacuum system.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.
Mass Rangem/z 40-300Covers the expected mass range of t-NT and its fragments.
Source Temperature230 °COptimizes ion formation and reduces contamination.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Solvent Delay3 minPrevents the solvent peak from entering the MS to protect the filament.

Data Analysis and Interpretation

Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. The peak area of a characteristic ion is plotted against the concentration.

Mass Spectral Fragmentation of this compound:

The electron ionization mass spectrum of this compound (molecular weight: 160.32 g/mol ) is characterized by several key fragment ions. The molecular ion peak (M+) at m/z 160 is often of low abundance or absent due to the instability of the tertiary thiol upon ionization.[10][11]

Table 2: Characteristic Mass Fragments of this compound

m/zProposed FragmentInterpretation
57[C4H9]+The base peak, corresponding to the stable tert-butyl cation formed by alpha-cleavage.[12]
71[C5H11]+Loss of the sulfhydryl group and a C3H7 radical.
41[C3H5]+A common fragment in aliphatic compounds.
127[M - SH]+Loss of the sulfhydryl radical (•SH).
103[C6H13S]+Cleavage of a propyl group from the nonyl chain.

The fragmentation pattern is dominated by the formation of the highly stable tert-butyl cation at m/z 57, which is a hallmark of compounds containing a tert-butyl group.[13] The presence of this intense peak is a strong indicator for the identification of this compound.

Optional Derivatization Protocol

For certain applications, derivatization can improve the chromatographic properties of thiols, leading to sharper peaks and reduced tailing. Silylation is a common derivatization technique for compounds with active hydrogens, such as thiols.[14][15]

Protocol for Silylation with MSTFA:

  • Sample Drying: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate.

  • Reagent Addition: To the dried sample in a vial, add a silylating reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]

  • Reaction: Cap the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS. The resulting trimethylsilyl (TMS) derivative of this compound will be more volatile and less prone to adsorption.

Experimental Workflow and Troubleshooting

Diagram 1: GC-MS Analysis Workflow for this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection HS_Vial Transfer to Headspace Vial Sample->HS_Vial Equilibrate Equilibration & Heating HS_Vial->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Troubleshooting Common Issues:

Diagram 2: Troubleshooting Guide for Thiol Analysis by GC-MS

Troubleshooting Problem Problem Poor Peak Shape (Tailing) Cause1 Cause Active Sites in Inlet/Column Problem->Cause1 Cause2 Cause Column Overload Problem->Cause2 Solution1 Solution Use inert liner & column; Deactivate system Cause1->Solution1 Solution2 Solution Dilute sample; Use split injection Cause2->Solution2 Problem2 Problem Low Sensitivity Cause3 Cause Analyte Loss During Prep/Injection Problem2->Cause3 Cause4 Cause Poor Ionization Problem2->Cause4 Solution3 Solution Optimize SPME parameters; Check for leaks Cause3->Solution3 Solution4 Solution Clean ion source Cause4->Solution4

Caption: Common problems and solutions in the GC-MS analysis of thiols.

Conclusion

This application note provides a robust and reliable method for the analysis of this compound by GC-MS. The use of HS-SPME for sample preparation and an inert chromatographic system are key to achieving accurate and reproducible results. The provided instrumental parameters, data analysis guidelines, and troubleshooting information will serve as a valuable resource for scientists and researchers working with this and other challenging volatile sulfur compounds.

References

  • ASTM D5504-20, Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence, ASTM International, West Conshohocken, PA, 2020, .[16][17]

  • Wasson-ECE Instrumentation. ASTM D5504 – Determination of Sulfur Compounds in Natural Gas by Chemiluminescence Detection. [Link].[18]

  • Agilent Technologies, Inc. Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. 2016. [Link].[19]

  • PAC L.P. Analysis of Ultra low Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence according to ASTM D5504. [Link].[1]

  • Agilent Technologies, Inc. Agilent J&W DB-Sulfur SCD GC column. [Link].[2]

  • Agilent Technologies, Inc. Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. 2013. [Link].[3]

  • Bibel, M. Derivatization of metabolites for GC-MS via methoximation+silylation. 2025. [Link].[15][20]

  • Element Lab Solutions. DB-Sulfur SCD. [Link].[8]

  • Agilent Technologies, Inc. Agilent J&W PLOT PT GC and DB-Sulfur SCD columns. 2013. [Link].[9]

  • Phenomenex. Derivatization for Gas Chromatography. [Link].[21]

  • Knaust, J., & J. K. Knaust. Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. 1994. [Link].[22]

  • Thermo Fisher Scientific. TraceGOLD TG-5MS. [Link].[6][7]

  • Thermo Fisher Scientific. 26098-2240 - GC Column TG-5MS 30m x 0.32mm x 0.50µm. [Link].[23]

  • YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. 2021. [Link].[10]

  • Agilent Technologies, Inc. Application Note 032. 2017. [Link].[24]

  • Kawahara, F. K., & K. K. Kawahara. Gas-chromatographic analysis of mercaptans, phenols, and organic acids in surface waters with use of pentafluorobenzyl derivatives. Environmental Science & Technology, 14(8), 1009-1011. 1980. [Link].[25]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520196, this compound. [Link].[12]

  • Markes International. Analysis of sulphur compounds using TD-GC(MS). [Link].[26]

  • Agilent Technologies, Inc. Advanced GC Troubleshooting.pdf. [Link].[27]

  • Agilent Technologies, Inc. Sulfur compounds Analysis of sulfur compounds in natural gas. [Link].[28]

  • Poole, C. F. Fragmentation and Interpretation of Spectra. In The Essence of Chromatography (pp. 21-65). Elsevier. 2003. [Link].[5][11]

  • Wikipedia. Fragmentation (mass spectrometry). [Link].[29]

  • MDPI. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. [Link].[4]

  • IU Indianapolis ScholarWorks. CRITICAL COMPARISON OF TOTAL VAPORIZATION- SOLID PHASE MICROEXTRACTION VS HEADSPACE. [Link].[5]

  • National Institute of Standards and Technology. 1-Nonanethiol. In NIST Chemistry WebBook. [Link].[30]

  • PubMed. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. [Link].[31]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].[32]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link].[13]

  • de la Cruz, D. N., et al. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8251. 2022. [Link].[33]

  • University of California, Davis. Interpretation of mass spectra. [Link].[34]

  • Chemistry LibreTexts. 6.2: Fragmentation. [Link].[35]

  • The Organic Chemistry Tutor. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. 2020. [Link].[36]

Sources

Analysis of tert-Nonanethiol via Infrared (IR) Spectroscopy: Protocols and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract This comprehensive application note provides a detailed guide for the analysis of tert-Nonanethiol using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles of relevant vibrational modes, presents step-by-step experimental protocols for both transmission and Attenuated Total Reflectance (ATR) methods, and offers an in-depth guide to spectral interpretation. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as an authoritative resource for obtaining and interpreting high-quality IR spectra of branched alkanethiols.

Theoretical Background: Vibrational Signatures of this compound

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its covalent bonds stretch, bend, and rotate at specific frequencies, corresponding to the energy of the absorbed radiation.[1] The structure of this compound—a C9 branched alkane with a tertiary thiol group—gives rise to several characteristic vibrational modes that serve as its spectroscopic fingerprint.

The primary vibrational modes of interest are:

  • S-H Stretching: The thiol group (-SH) produces a distinctive, albeit weak, absorption band. The position of this band is largely determined by the bond strength and the mass of the sulfur and hydrogen atoms.[2]

  • C-H Stretching: The molecule is rich in sp³ hybridized C-H bonds within its methyl (CH₃) and methylene (CH₂) groups. These give rise to strong, characteristic absorption bands just below 3000 cm⁻¹.[3][4][5]

  • C-H Bending: Deformations of the C-H bonds (scissoring, rocking, wagging) provide structural information, particularly for identifying the presence of methyl and methylene groups.[4][6] The tert-butyl group has its own characteristic bending patterns.

  • C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the complex "fingerprint region" of the spectrum.[7] Its identification can be challenging but is a key feature for confirming the thiol structure.

Below is a diagram illustrating the key molecular vibrations of this compound.

G cluster_mol This compound Structure cluster_vib Key Vibrational Modes mol C(CH₃)₂(CH₂₅CH₃)-SH stretch_sh S-H Stretch (~2550-2600 cm⁻¹) mol->stretch_sh Thiol Group stretch_ch sp³ C-H Stretch (~2850-2960 cm⁻¹) mol->stretch_ch Alkyl Backbone bend_ch C-H Bend (~1365-1470 cm⁻¹) mol->bend_ch Alkyl Backbone stretch_cs C-S Stretch (~570-700 cm⁻¹) mol->stretch_cs Thiol Linkage

Caption: Key vibrational modes in this compound.

Experimental Protocols for Acquiring IR Spectra

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument operation. As this compound is a liquid at room temperature, two primary methods are recommended: direct analysis of the neat liquid or analysis using an ATR accessory.

Protocol 2.1: Neat Liquid Analysis via Transmission (Salt Plate Method)

This classic method involves sandwiching a thin film of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).

Materials:

  • FTIR Spectrometer

  • Polished Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pipette or glass rod

  • This compound sample

  • Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or hexane)

  • Kimwipes

  • Desiccator for plate storage

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer's sample chamber is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Spectrum: Collect a background spectrum of the ambient atmosphere. This scan measures the contribution of the instrument, air, and any residual contaminants, and will be automatically subtracted from the sample spectrum.

  • Sample Application: In a fume hood, place one clean, dry salt plate on a holder. Using a pipette, apply one small drop of this compound to the center of the plate.[8]

  • Creating the Sandwich: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film. Avoid introducing air bubbles.[8][9]

  • Acquire Spectrum: Immediately place the assembled plates into the spectrometer's sample holder and acquire the IR spectrum. A typical acquisition may use 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates, wipe them with a dry Kimwipe, and then clean thoroughly with a non-aqueous solvent. Return the clean, dry plates to a desiccator to prevent fogging from atmospheric moisture.[9]

Scientist's Note (Trustworthiness): Salt plates are highly susceptible to damage from moisture. Never use aqueous solvents for cleaning and always store them in a desiccator.[10] A foggy plate will scatter the IR beam, leading to a poor-quality spectrum with a sloping baseline.

Protocol 2.2: Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, rapid method that requires minimal sample preparation. It is ideal for both liquids and solids.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Pipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean and free of any residue from previous analyses.

  • Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it accounts for the absorbance of the crystal itself and the surrounding atmosphere.

  • Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring the entire crystal surface is covered.[11]

  • Acquire Spectrum: Acquire the sample spectrum. For volatile liquids, a cover can be used to minimize evaporation during the scan. The same parameters as the transmission method (16-32 scans, 4 cm⁻¹ resolution) are a good starting point.

  • Cleaning: After analysis, thoroughly clean the ATR crystal by wiping it with a Kimwipe soaked in an appropriate solvent like isopropanol.[11] Perform a "clean check" by taking a new spectrum to ensure no sample residue remains.

Scientist's Note (Expertise): The S-H stretch is inherently weak. If using a diamond ATR, be aware that diamond has a phonon band absorption around 2600-1900 cm⁻¹, which could potentially obscure a very weak S-H signal.[7] However, for most routine analyses, the peak should still be discernible.

Caption: General experimental workflow for IR analysis.

Data Analysis and Interpretation

A representative IR spectrum of an alkanethiol like this compound will be dominated by strong C-H stretching and bending vibrations. The key diagnostic peaks are the weaker S-H and C-S stretches.

Key Vibrational Frequency Assignments

The following table summarizes the expected absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2960-2850StrongC-H asymmetric and symmetric stretching of CH₃ and CH₂ groups.[4][5][6]
~2550-2600WeakS-H stretching. This is the primary diagnostic peak for the thiol group.[7][12][13]
~1470-1450MediumC-H scissoring/bending of CH₂ and asymmetric bending of CH₃ groups.[4][6]
~1375 & ~1365MediumC-H symmetric bending of CH₃ groups. A doublet here is characteristic of a tert-butyl group.
~700-570WeakC-S stretching. Often difficult to assign definitively in the fingerprint region.[7]
Interpreting a Spectrum: A Self-Validating Approach
  • The C-H Region (3000-2800 cm⁻¹): Look for strong, sharp peaks below 3000 cm⁻¹. Their presence confirms the alkane (sp³ C-H) nature of the molecule.[3] The absence of significant peaks above 3000 cm⁻¹ indicates the absence of alkene (sp² C-H) or alkyne (sp C-H) functionalities.[14]

  • The Thiol Region (~2550 cm⁻¹): Carefully examine this region for a weak, sharp peak. Its presence is the most reliable indicator of the S-H bond.[15] Its weakness is characteristic and distinguishes it from the very broad O-H stretch from alcohols or water contamination, which appears at 3200-3600 cm⁻¹.[5]

  • The Bending Region (1500-1300 cm⁻¹): Identify the C-H bending vibrations. A distinct doublet around 1370 cm⁻¹ is a strong indicator of the gem-dimethyl structure within the tert-butyl group.

  • The Fingerprint Region (<1500 cm⁻¹): This complex area contains many overlapping peaks, including the C-S stretch. While direct assignment is difficult, the overall pattern is unique to the molecule and can be compared against a reference spectrum for identity confirmation.[1][4]

Conclusion

FTIR spectroscopy is a rapid, powerful, and non-destructive technique for the structural verification of this compound. By leveraging the characteristic absorption bands of the S-H and C-H bonds, researchers can confidently confirm the presence of the thiol functional group and the saturated alkyl backbone. The protocols detailed in this note for both transmission and ATR methods provide a robust framework for obtaining high-quality, reproducible data. Accurate interpretation, guided by an understanding of the key vibrational modes, ensures the integrity of the analysis for applications ranging from synthetic chemistry to materials science.

References

  • Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates through Atomistic Calcul
  • SH bond in IR. (2024). Reddit. [Link]

  • SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. (1988). PubMed. [Link]

  • Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and... (n.d.). ResearchGate. [Link]

  • Enhanced IR absorption spectra of alkanethiol SAMs on Cu-deposited mesh... (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Enhanced infrared absorption spectra of self-assembled alkanethiol monolayers using the extraordinary infrared transmission of metallic. (n.d.). OSU Chemistry. [Link]

  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2025). YouTube. [Link]

  • Enhanced infrared absorption spectra of self-assembled alkanethiol monolayers using the extraordinary infrared transmission of metallic arrays of subwavelength apertures. (2025). ResearchGate. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • The C-S Stretching Frequency in Thiol Acids and Esters. (n.d.). Optica Publishing Group. [Link]

  • IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Calgary. [Link]

  • Interpreting IR Spectra. (n.d.). Solubility of Things. [Link]

  • Alkane. (n.d.). Wikipedia. [Link]

  • FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by... (n.d.). ResearchGate. [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [Link]

  • tert-Nonyl mercaptan. (n.d.). NIST WebBook. [Link]

  • Sample preparation for FT-IR. (n.d.). University of Massachusetts. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Infrared Spectrometry. (n.d.). MSU Chemistry. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Preparing a sample for infrared spectroscopy. (2016). YouTube. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • How to prepare IR samples?. (n.d.). ResearchGate. [Link]

  • SH-Stretching Vibrational Spectra of Ethanethiol and tert-Butylthiol. (n.d.). ACS Publications. [Link]

Sources

Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Nonanethiol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy of tert-Nonanethiol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple recitation of steps. It delves into the causal logic behind experimental design, from sample preparation to advanced spectral analysis using Distortionless Enhancement by Polarization Transfer (DEPT). The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility for the unambiguous characterization of this branched-chain alkanethiol.

Introduction: The Analytical Imperative for this compound

This compound (C₉H₂₀S) is a tertiary alkanethiol characterized by a thiol (-SH) group attached to a tertiary carbon atom.[1][2][3][4][5] While several isomers exist, this guide will focus on the representative structure of 2-methyloctane-2-thiol. This compound and its isomers are utilized in industrial applications, notably as lubricant additives.[2] For quality control, process optimization, and research purposes, a definitive structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive view into the molecular architecture. It allows for the precise mapping of the carbon skeleton and the identification of proton environments, making it indispensable for verifying the identity, purity, and structure of this compound.

Foundational Principles: Molecular Structure and Predicted Spectra

A thorough understanding of the molecule's topology is a prerequisite for accurate spectral interpretation. The structure of 2-methyloctane-2-thiol dictates the number and nature of expected NMR signals.

Caption: Molecular structure of 2-methyloctane-2-thiol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment.

  • Thiol Proton (-SH): The proton attached to the sulfur atom is unique. It typically appears as a singlet due to a lack of significant coupling with adjacent protons, although its chemical shift can be variable.[6]

  • Equivalent Methyl Protons (2 x -CH₃): The two methyl groups attached to the tertiary carbon (C2) are chemically equivalent and will produce a single, strong signal.

  • Hexyl Chain Protons (-CH₂- and -CH₃): The protons along the straight-chain portion will exhibit characteristic multiplicities due to spin-spin coupling with their neighbors. The terminal methyl group will appear as a triplet.[7][8]

Predicted ¹³C NMR and DEPT Spectra

The broadband proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

  • Quaternary Carbon (C-S): The tertiary carbon bonded to the sulfur atom is a quaternary carbon and will have a characteristic chemical shift.

  • Methyl Carbons (-CH₃): The two equivalent methyl groups attached to C2 will produce a single signal, while the terminal methyl of the hexyl chain will produce another.

  • Methylene Carbons (-CH₂-): Each of the five methylene carbons in the hexyl chain is chemically distinct and will generate its own signal.

To differentiate these carbon types unambiguously, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[9][10][11][12]

  • DEPT-135: Will show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.[10][12]

  • DEPT-90: Will only show signals for CH carbons. For the proposed structure, no signals are expected in the DEPT-90 spectrum.[9][12]

Experimental Workflow: From Sample to Spectrum

The quality of the final NMR data is fundamentally dependent on meticulous experimental execution. The following workflow ensures high-resolution, artifact-free spectra.

Caption: End-to-end NMR analysis workflow.

Detailed Protocols

Protocol 1: Sample Preparation

Causality: The goal is a homogeneous, particulate-free solution in a deuterated solvent. Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. Proper concentration ensures a good signal-to-noise ratio without causing line broadening due to viscosity.[13][14]

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve non-polar organic compounds and its minimal spectral overlap.[15][16]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[13] Vortex briefly to ensure complete dissolution. The solution should be clear and colorless.

  • Filtration: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution. Pack a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a unique identifier.

Protocol 2: NMR Data Acquisition

Causality: These parameters are starting points for a standard 400-600 MHz spectrometer and should be optimized as needed. The number of scans is increased for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio, which result in inherently lower sensitivity compared to ¹H.[17]

A. ¹H NMR Spectrum Acquisition

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • Set the following acquisition parameters:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Number of Scans (NS): 8 to 16.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

  • Acquire the Free Induction Decay (FID).

B. ¹³C {¹H} Broadband Decoupled Spectrum Acquisition

  • Use the same locked and shimmed sample.

  • Switch the spectrometer nucleus to ¹³C.

  • Set the following acquisition parameters:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 128 to 1024 (adjust based on concentration).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1 second.

    • Spectral Width (SW): ~240 ppm, centered around 100 ppm.

  • Acquire the FID.

C. DEPT-135 and DEPT-90 Spectra Acquisition

  • Use the same sample and ¹³C settings.

  • Acquire a DEPT-135 spectrum using the appropriate pulse program (e.g., dept135). Use a similar number of scans as the main ¹³C spectrum.

  • Acquire a DEPT-90 spectrum using the appropriate pulse program (e.g., dept90).

Data Processing and Interpretation

Causality: Raw NMR data (the FID) is in the time domain and must be converted to the frequency domain to be interpretable.[18] Standard processing steps correct for phase and baseline distortions to allow for accurate integration and peak picking.[19][20][21]

Processing Workflow:

  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the FID.

  • Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a symmetrical shape.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[22]

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative ratio of protons.

Analysis of this compound Spectra

The processed spectra should be analyzed by comparing the observed data to the predicted values.

Table 1: Predicted ¹H NMR Data for 2-methyloctane-2-thiol in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (terminal) ~0.88 Triplet (t) 3H
-CH₂- (chain) ~1.20 - 1.35 Multiplet (m) 8H
-C(CH₃)₂- ~1.25 Singlet (s) 6H
-SH ~1.38 Singlet (s) 1H
-CH₂- (adjacent to C-S) ~1.45 Multiplet (m) 2H

Note: Chemical shift ranges are typical and can vary. The thiol proton shift is particularly sensitive to concentration and temperature.[6][23]

Table 2: Predicted ¹³C NMR and DEPT Data for 2-methyloctane-2-thiol in CDCl₃

Assignment Chemical Shift (δ, ppm) DEPT-135 DEPT-90
-C H₃ (terminal) ~14.1 Positive Absent
-C H₂- (chain) ~22.6 - 32.0 Negative Absent
-C(C H₃)₂- ~29.5 Positive Absent
-C H₂- (adjacent to C-S) ~44.5 Negative Absent
-C -S (quaternary) ~48.0 Absent Absent

Note: Specific assignments of the individual -CH₂- carbons require more advanced 2D NMR techniques. The chemical shifts are based on typical values for branched alkanes.[17][24][25]

By correlating the data from Tables 1 and 2 with the acquired spectra, a definitive structural assignment can be made. The ¹H integration confirms the proton count for each group. The ¹³C spectrum confirms the total number of unique carbons, and the DEPT spectra confirm the number of methyl, methylene, and quaternary carbons, validating the this compound structure.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, and by leveraging the combined power of ¹H, ¹³C, and DEPT spectroscopy, researchers can achieve unambiguous structural verification. This workflow serves as a reliable standard operating procedure for quality control and research applications involving this compound.

References

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Dept nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. NIST WebBook. Retrieved from [Link]

  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. NIST WebBook. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound. Substance Details - SRS. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

  • PubMed. (n.d.). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Retrieved from [Link]

  • McMaster University. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR J-couplings. TCM Group. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PubMed. (1982, October 10). A 13C NMR study of methyl-branched hydrocarbon biosynthesis in the housefly. Retrieved from [Link]

  • ACS Publications. (n.d.). Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. The Journal of Physical Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • YouTube. (2025, August 24). What Are Common NMR Solvents?. Chemistry For Everyone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of tert-Nonanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-step methodology for the laboratory synthesis of tert-Nonanethiol (2-methyl-2-octanethiol), a tertiary alkanethiol. The synthesis proceeds via the conversion of a commercially available tertiary alcohol, 2-methyl-2-octanol, into its corresponding alkyl chloride through an SN1 reaction with concentrated hydrochloric acid. The intermediate, 2-chloro-2-methyloctane, is then converted to the target thiol by nucleophilic substitution with sodium hydrosulfide, again following an SN1 pathway. This document offers an in-depth discussion of the reaction mechanisms, a meticulously detailed experimental protocol, safety considerations, characterization techniques, and a troubleshooting guide. The content is designed for researchers in organic synthesis, drug development, and materials science, providing the necessary expertise to replicate this procedure successfully and safely.

Introduction and Mechanistic Rationale

Tertiary alkanethiols, such as this compound, are valuable organosulfur compounds utilized as building blocks in pharmaceutical synthesis and as ligands for nanoparticle functionalization.[1][2] Unlike primary thiols, the synthesis of sterically hindered tertiary thiols presents unique challenges, primarily the propensity for competing elimination reactions.[1] The method detailed herein is a robust and accessible two-step procedure designed for standard laboratory settings, which strategically leverages the inherent stability of tertiary carbocations.

Step 1: Synthesis of 2-chloro-2-methyloctane via an SN1 Reaction

The initial step involves the conversion of the tertiary alcohol, 2-methyl-2-octanol, into an alkyl chloride. The hydroxyl group (–OH) is a poor leaving group; therefore, it must be protonated by a strong acid (HCl) to form a good leaving group, water (–OH₂⁺).[3][4] The departure of water generates a stable tertiary carbocation. This carbocation is then attacked by the chloride nucleophile to yield the tertiary alkyl chloride. This process follows a unimolecular nucleophilic substitution (SN1) mechanism, as the rate-determining step is the unimolecular formation of the carbocation.[5]

Step 2: Synthesis of this compound via an SN1 Reaction

The second step employs the synthesized 2-chloro-2-methyloctane to produce the final product. The hydrosulfide anion (SH⁻), a potent sulfur nucleophile, displaces the chloride leaving group.[6][7] Given the tertiary nature of the substrate, which prevents backside attack required for an SN2 reaction, this transformation also proceeds via an SN1 mechanism. The chloride ion departs to reform the stable tertiary carbocation, which is then rapidly captured by the hydrosulfide nucleophile. Controlling the temperature is crucial to minimize the competing E1 elimination reaction, which would yield 2-methyl-octene isomers.

Overall Synthetic Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

G cluster_0 Part A: Alkyl Halide Formation cluster_1 Part B: Thiol Synthesis A1 2-Methyl-2-octanol (tert-Nonyl Alcohol) A2 Protonation with conc. HCl A1->A2 Acid Catalyst A3 Formation of tert-Nonyl Carbocation (Loss of H₂O) A2->A3 Rate-Determining Step A4 Nucleophilic Attack by Cl⁻ A3->A4 A5 2-Chloro-2-methyloctane (Crude Product) A4->A5 A6 Aqueous Work-up & Drying A5->A6 A7 Purified Intermediate A6->A7 B1 Reaction with NaSH in Ethanol A7->B1 Transfer to Reaction Vessel B2 Formation of tert-Nonyl Carbocation (Loss of Cl⁻) B1->B2 Rate-Determining Step B3 Nucleophilic Attack by SH⁻ B2->B3 B4 This compound (Crude Product) B3->B4 B5 Aqueous Work-up & Extraction B4->B5 B6 Purification by Vacuum Distillation B5->B6 B7 Final Product: This compound B6->B7

Caption: Overall workflow for the two-part synthesis of this compound.

Safety and Handling

Extreme Caution is Advised. This procedure involves corrosive acids, flammable liquids, and produces a final product with an extremely powerful and unpleasant odor. All steps must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consider double-gloving or using heavier-duty gloves like butyl rubber).[8][9]

  • Reagent Handling :

    • Concentrated HCl : Highly corrosive and toxic. Handle with extreme care, avoiding inhalation of fumes and contact with skin.

    • Sodium Hydrosulfide (NaSH) : Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Keep away from acidic waste streams.

    • This compound : Flammable liquid with a potent, foul stench. It is an irritant and environmentally hazardous.[10][11] All equipment used to handle the thiol should be decontaminated by rinsing with a basic solution of potassium permanganate or bleach before removal from the fume hood.

  • Waste Disposal : All aqueous and organic waste must be segregated into appropriate hazardous waste containers. Do not mix acidic and hydrosulfide-containing waste streams. Dispose of all chemical waste in accordance with local and national regulations.[10][12]

Detailed Experimental Protocol

Part A: Synthesis of 2-Chloro-2-methyloctane
  • Reaction Setup : To a 250 mL separatory funnel, add 2-methyl-2-octanol (28.8 g, 0.20 mol).

  • Acid Addition : In the chemical fume hood, carefully and slowly add 100 mL of ice-cold concentrated hydrochloric acid (~37%) to the separatory funnel.

  • Reaction : Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release pressure. Continue to shake intermittently for 20-30 minutes at room temperature. The mixture will become cloudy and two layers will form.

  • Phase Separation : Allow the layers to fully separate. The upper layer is the organic product, and the lower layer is the aqueous acid. Drain and discard the lower aqueous layer into an appropriate waste container.

  • Washing : Wash the organic layer by adding 50 mL of cold water to the funnel, shaking, venting, and discarding the aqueous layer. Repeat this wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution, vent frequently), followed by a final wash with 50 mL of brine (saturated NaCl solution).

  • Drying : Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl until the liquid is clear and the drying agent no longer clumps.

  • Isolation : Decant or filter the dried liquid into a pre-weighed round-bottom flask. The resulting 2-chloro-2-methyloctane is typically used in the next step without further purification. An approximate yield can be determined by weight.

Part B: Synthesis of this compound
  • Nucleophile Preparation : In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium hydrosulfide (NaSH) (approx. 22.4 g, 0.40 mol, 2 equivalents) in 150 mL of ethanol. Note: NaSH is hygroscopic; use a commercial solution or prepare it fresh for best results.

  • Reaction Setup : Place the flask in an ice-water bath and begin stirring under a nitrogen atmosphere.

  • Substrate Addition : Slowly add the 2-chloro-2-methyloctane from Part A to the stirred NaSH solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Quenching : Carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction : Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing : Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Important : Use a trap cooled with dry ice/acetone to capture the volatile and odorous product.

  • Purification : The crude this compound is a colorless to pale yellow liquid. Purify the product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 120-150 °C at 40 Torr).[13] The purified product should be stored under a nitrogen atmosphere in a tightly sealed container.[8]

Quantitative Data Summary

ParameterPart A (Halogenation)Part B (Thiolation)
Key Reagent 2-Methyl-2-octanol2-Chloro-2-methyloctane
Reagent Mass 28.8 gProduct from Part A (~32.5 g)
Reagent Moles 0.20 mol~0.20 mol
Secondary Reagent Concentrated HClSodium Hydrosulfide (NaSH)
Molar Ratio ~1 : 5 (Alcohol:HCl)~1 : 2 (Alkyl Halide:NaSH)
Solvent None (HCl is reagent & phase)Ethanol
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 30 minutes4-6 hours
Theoretical Yield 32.5 g32.1 g
Expected Yield >90% (crude)60-75% (after distillation)

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should exhibit characteristic signals: a broad singlet for the thiol proton (–SH) typically between δ 1.0-2.0 ppm (its position can vary with concentration and solvent), a singlet for the six protons of the two methyl groups on the quaternary carbon, and a series of multiplets corresponding to the protons of the hexyl chain.[14][15]

    • ¹³C NMR : The spectrum will show a signal for the quaternary carbon bonded to sulfur, signals for the two equivalent methyl carbons, and distinct signals for the carbons of the hexyl chain.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can confirm the purity of the distilled product and provide its molecular weight from the mass spectrum (M⁺ at m/z = 160.3).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; insufficient shaking or reaction time.Increase shaking time to ensure complete mixing of the two phases. Use fresh, concentrated HCl.
Low Yield in Part B Competing E1 elimination reaction.Maintain a low temperature during the addition of the alkyl halide. Ensure a sufficient excess of the hydrosulfide nucleophile is used.
Loss of product during work-up.Ensure all extractions are performed efficiently. Minimize evaporation of the volatile thiol by keeping solutions cold.
Product is Impure (contains alkene) Elimination reaction occurred.Improve temperature control in Part B. Purification by vacuum distillation should effectively separate the thiol (higher boiling point) from the alkene byproduct.
Persistent Foul Odor in Lab Spillage or improper handling of thiol.Work strictly within the fume hood. Decontaminate all glassware and surfaces immediately after use with an oxidizing solution (e.g., bleach or KMnO₄). Use a cold trap during rotary evaporation and distillation.

References

  • ResearchGate. (2025). Catalytic synthesis of thiols from alcohols and hydrogen sulfide. Retrieved from [Link]

  • MsdsDigital.com. (2013). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]

  • AWS. (n.d.). One Pot Microwave-Assisted Synthesis of Alkane Thiols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Nonanethiol, tech., ca 75%. Retrieved from [Link]

  • Clayden, J., & Yagüe, S. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 68. Available from [Link]

  • MDPI. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Retrieved from [Link]

  • Luk, Y. Y., & Mrksich, M. (2004). Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. Angewandte Chemie International Edition, 43(3), 404-407. Available from [Link]

  • LibreTexts Chemistry. (2020). 10: The Chemistry of Alcohols and Thiols. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.7: Reactions of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). This compound, manuf. of, by-products from, distn. residues. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of hydrogen sulfide and alcohols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct conversion of alcohols into thiols. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). tert-Nonyl mercaptan. Retrieved from [Link]

  • YouTube. (2020). SN1 reactions of tertiary and secondary alcohols with HX. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2021). 12.6 Substitution Reactions of Alcohols | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butylthiol. Retrieved from [Link]

  • eLife. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of tert-Nonanethiol (TNN) in Ore Flotation Processes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of tert-Nonanethiol (TNN), also known as tert-Nonyl Mercaptan, as a high-performance collector in the froth flotation of sulfide ores. We delve into the fundamental chemical properties of TNN and the physicochemical mechanisms governing its interaction with mineral surfaces. Detailed, field-proven protocols for laboratory-scale flotation experiments are presented, targeting copper, gold, and associated polymetallic sulfide minerals. This guide is intended for researchers, metallurgists, and process engineers in the mining and mineral processing industries, offering insights to optimize recovery, grade, and selectivity in flotation circuits.

Introduction to this compound in Froth Flotation

Froth flotation is a critical physicochemical process for concentrating valuable minerals from ore, predicated on the principle of selectively rendering target mineral surfaces hydrophobic (water-repellent)[1]. The reagents responsible for inducing this hydrophobicity are known as collectors.[2] The choice of collector is paramount, directly influencing the efficiency of mineral separation, including product quality, recovery, and selectivity.[2]

Sulfhydryl or thiol-based collectors are the cornerstone reagents for the flotation of sulfide minerals.[3] this compound (TNN) belongs to this class of potent collectors. Its unique molecular structure, featuring a tertiary-branched nine-carbon alkyl group and a thiol functional group (-SH), provides a powerful combination of selectivity and collecting strength, particularly for copper, gold, and molybdenum sulfide minerals.[4][5][6] TNN is often employed to enhance the recovery of coarse valuable mineral particles and middlings that may be poorly recovered by traditional collectors like xanthates alone.[5]

Physicochemical Properties and Mechanism of Action

Chemical and Physical Properties of this compound

TNN is a combustible, colorless-to-yellowish oily liquid with a characteristic strong odor.[7][8] Its physical and chemical properties are summarized in the table below. The significant non-polar hydrocarbon chain is key to its function as a collector.

PropertyValueSource(s)
Chemical Formula C₉H₂₀S[9]
Molecular Weight 160.32 g/mol [9]
Synonyms tert-Nonyl Mercaptan (TNM), 2-Methyloctane-2-thiol[9][10]
Appearance Colorless to yellow-brown oily liquid[6][8]
Odor Strong, stench[7]
CAS Number 25360-10-5[9]
Density ~0.842 g/mL at 25 °C[11]
Boiling Point ~220 °C[8][11]
Flash Point ~64 °C (147 °F)[10]
Solubility Insoluble in water; soluble in organic solvents like ortho-toluidine.[1]
Mechanism of Action as a Collector

The efficacy of TNN as a collector stems from the dual functionality of its molecular structure. The process of rendering a mineral surface hydrophobic involves the chemical adsorption (chemisorption) of the TNN molecule onto the sulfide mineral.

  • Thiol Group Interaction: The thiol (-SH) functional group is the "head" of the molecule that selectively binds to the surface of sulfide minerals such as chalcopyrite (CuFeS₂), bornite (Cu₅FeS₄), chalcocite (Cu₂S), and native gold (Au).[12][13] This occurs via the formation of a covalent bond between the sulfur atom of the thiol and metal ions (e.g., Cu⁺, Au⁺) on the mineral lattice. This reaction displaces water molecules from the mineral surface.

  • Hydrophobic Tail Orientation: Once the thiol head is anchored, the bulky, non-polar tert-nonyl hydrocarbon "tail" (C₉H₁₉-) is oriented outwards into the aqueous pulp.[1] This hydrocarbon layer effectively shields the mineral from the surrounding water, transforming its surface from hydrophilic to strongly hydrophobic.

  • Bubble Attachment: The now hydrophobic mineral particle can readily attach to air bubbles injected into the flotation cell. The particle-bubble agglomerate, being less dense than the slurry, rises to the surface to form a mineral-rich froth, which is then collected.[2]

G cluster_0 Aqueous Phase (Pulp) cluster_1 Sulfide Mineral Surface (e.g., Chalcopyrite - CuFeS₂) cluster_2 Air-Water Interface TNN This compound (TNN) C₉H₂₀S Mineral Mineral Surface with Metal Sites (Cu⁺) TNN->Mineral 1. Chemisorption (Thiol group binds to Cu⁺) Water Water Molecules Water->Mineral Displaced AdsorbedTNN Adsorbed TNN creates hydrophobic surface Mineral->AdsorbedTNN 2. Hydrocarbon tail orients outwards AirBubble Air Bubble AdsorbedTNN->AirBubble 3. Attachment of hydrophobic particle to bubble

Caption: Mechanism of TNN action on a sulfide mineral surface.

Applications and Performance in Ore Flotation

TNN is particularly effective for porphyry copper ores, which may also contain significant amounts of molybdenum and gold.[4][14] Its strong collecting power makes it suitable for improving the recovery of valuable minerals, especially in complex ore bodies.

Primary Ore Applications
  • Porphyry Copper (Cu) and Copper-Molybdenum (Cu-Mo) Ores: TNN is used to improve the recovery of copper sulfides like chalcopyrite and bornite.[5][14] In Cu-Mo circuits, the initial bulk flotation step aims to recover both copper and molybdenum sulfides before they are separated in a subsequent selective flotation stage.[14]

  • Copper-Gold (Cu-Au) Ores: TNN demonstrates a strong collecting ability for native gold and gold associated with sulfide minerals.[12] In many operations, gold follows the copper-bearing sulfides into the concentrate.[13]

  • Polymetallic Sulfide Ores: TNN can be applied in complex circuits for ores containing copper, lead, and zinc sulfides, although selectivity needs to be carefully managed through the use of modifiers and pH control.[15]

Synergistic Use with Other Collectors

In industrial practice, it is common to use a blend of collectors to optimize flotation performance.[2][16] TNN is frequently used as a secondary or co-collector alongside primary collectors like xanthates (e.g., Sodium Isobutyl Xanthate - SIBX).

  • Rationale for Blending: Xanthates are fast-acting and cost-effective for floating fine mineral particles. TNN, being a more powerful, oil-based collector, is particularly effective at recovering coarser particles and mineral-gangue middlings that xanthates may struggle to lift.[5] This synergy leads to an overall increase in mineral recovery.[16]

Typical Performance Data

The effectiveness of any collector suite is highly dependent on the specific ore mineralogy, grind size, pH, and other process variables. The following table provides an illustrative example of expected performance improvements when supplementing a standard xanthate collector with TNN in a laboratory setting for a typical porphyry copper ore.

Collector SuiteDosage (g/t)Target MineralExpected Cu Recovery (%)Expected Cu Grade (%)Notes
SIBX (alone)40Chalcopyrite85 - 88%25 - 28%Baseline performance.
SIBX + TNN30 + 15Chalcopyrite89 - 93%24 - 27%Increased recovery, particularly of coarse particles.[4][5]
SIBX + TNN30 + 25Chalcopyrite91 - 95%23 - 26%Higher TNN dosage further boosts recovery, may slightly lower grade due to middlings recovery.

Experimental Protocol: Laboratory-Scale Flotation of a Porphyry Copper Ore

This section provides a standardized protocol for evaluating the performance of TNN in a laboratory flotation cell.

Objective

To determine the metallurgical response (recovery and grade) of a porphyry copper ore to a collector suite of Sodium Isobutyl Xanthate (SIBX) and this compound (TNN) at a controlled pH.

Materials and Reagents
  • Ore Sample: Representative porphyry copper ore, crushed to -10 mesh.

  • Grinding Media: Steel balls for laboratory ball mill.

  • Collectors: 1% w/v SIBX solution; neat this compound (TNN).

  • Frother: Methyl Isobutyl Carbinol (MIBC).

  • pH Modifier: Lime (Ca(OH)₂) slurry or dilute NaOH/H₂SO₄.

  • Equipment: Laboratory ball mill, Denver-type mechanical flotation cell, pH meter, drying oven, analytical balance, assay equipment (e.g., AAS or ICP-OES).

Experimental Workflow Diagram

G cluster_D Conditioning Steps cluster_E Flotation Steps A 1. Ore Preparation (1kg ore + water to 65% solids) B 2. Grinding (Target P80 of 150 µm) A->B C 3. Slurry Transfer (Transfer to flotation cell, dilute to 30% solids) B->C D1 pH Adjustment (e.g., pH 9.5 with lime) 2 min conditioning C->D1 D 4. Pulp Conditioning E 5. Flotation F 6. Sample Processing G 7. Analysis & Calculation F->G D2 Collector Addition (SIBX + TNN) 3 min conditioning D1->D2 D3 Frother Addition (MIBC) 1 min conditioning D2->D3 E1 Open air valve, start froth collection Collect timed concentrates (e.g., 0-2, 2-5, 5-10 min) D3->E1 E1->F

Caption: Workflow for a laboratory batch flotation test.

Step-by-Step Procedure
  • Ore Grinding:

    • Weigh 1000 g of crushed ore and place it into a laboratory ball mill.

    • Add water to achieve a slurry density of 65% solids by weight.

    • Grind for the predetermined time required to achieve the target particle size (e.g., 80% passing 150 microns).

  • Slurry Preparation and Conditioning:

    • Transfer the ground slurry to the flotation cell. Add water to adjust the slurry to the desired flotation density (e.g., 30% solids).

    • Turn on the impeller and allow the slurry to mix for 1 minute.

    • Measure the natural pH. Add the pH modifier (lime) incrementally to reach the target pH (e.g., 9.5). Allow the pulp to condition for 2 minutes.

    • Using a micropipette, add the desired dosage of the SIBX solution (e.g., equivalent to 30 g/t) and TNN (e.g., equivalent to 15 g/t) to the vortex of the slurry. Condition for 3 minutes.

    • Add the frother (e.g., MIBC at 25 g/t) and condition for a final 1 minute.

  • Flotation:

    • Open the air inlet valve to introduce air at a controlled flow rate.

    • Immediately begin scraping the froth from the cell lip into a collection pan at a consistent rate (e.g., every 15 seconds).

    • Collect froth concentrates over timed intervals (e.g., Concentrate 1: 0-2 min; Concentrate 2: 2-5 min; Concentrate 3: 5-10 min). This allows for kinetic analysis.

    • After the final collection, stop the air and the impeller. The remaining slurry constitutes the tailings.

  • Sample Processing and Analysis:

    • Filter, dry (at 105°C), and weigh each concentrate and the tailings sample.

    • Homogenize each dried sample and obtain a representative sub-sample for chemical assay.

    • Analyze the head sample (calculated from concentrates and tails), each concentrate, and the tailings for copper content (%Cu) and other elements of interest.

Data Analysis and Interpretation
  • Mass Pull (%):

    • Mass Pull (%) = (Weight of Concentrate / Weight of Feed) * 100

  • Recovery (%):

    • Recovery (%) = (Weight of Concentrate * Concentrate Grade) / (Weight of Feed * Head Grade) * 100

  • Grade-Recovery Curve: Plot the cumulative recovery against the cumulative grade for the timed concentrates. This curve is essential for evaluating the selectivity of the separation. A curve that is further to the top-right corner indicates better flotation performance.

Safety, Handling, and Disposal

Personnel handling this compound must consult the Safety Data Sheet (SDS) prior to use.[17][18]

  • Hazards: TNN is a combustible liquid and vapors may form an explosive mixture with air.[10][17] It is very toxic to aquatic life with long-lasting effects.[10][17][18] May be harmful if swallowed and enters airways.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18] Work in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10][17] Avoid release to the environment.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][17] Do not allow runoff to enter drains or water courses.[18]

Conclusion

This compound is a highly effective, non-ionic sulfhydryl collector for the flotation of sulfide minerals, particularly in copper and gold applications. Its strong collecting power, especially when used in conjunction with traditional collectors like xanthates, allows for enhanced recovery of valuable minerals from complex ore bodies. Understanding its mechanism of action and following standardized testing protocols are crucial for optimizing its application in a laboratory or industrial setting to achieve desired metallurgical outcomes.

References

  • Vertex AI Search. IMPROVEMENT OF PORPHYRY COPPER FLOTATION EFFICIENCY WITH AUXILIARY COLLECTORS BASED ON ACETYLENE ALCOHOLS*.
  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) - Safety Data Sheet.
  • Florrea Flotation Reagents. Copper Collectors at low pH range.
  • Xinhai. (2023). Porphyry Type Copper Ore Extraction Process and Pharmaceutical Introduction!.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. PubChem.
  • Xinhai Mining. (2025). Copper Flotation Process for Different Types of Copper Ores.
  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) - Safety Data Sheet.
  • MsdsDigital.com. (2013). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) - Material Safety Data Sheet.
  • Y&X Beijing Technology Co., Ltd. Copper And Gold Collector Flotation Reagents YX093A/B For Ore Processing.
  • Sigma-Aldrich. (2024). This compound - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (2025). 1-Nonanethiol - Safety Data Sheet.
  • journalssystem.com. Exploring the impact of thiol collectors system on copper sulfide flotation through machine learning-driven modeling.
  • ResearchGate. (2005). Flotation of a copper sulphide ore from Okiep using thiol collectors and their mixtures.
  • OpenUCT. The use of mixed thiol collectors in the flotation of Nkomati sulphide ore.
  • Taylor & Francis eBooks. (1988). Collectors for Sulfide Mineral Flotation. In Reagents in Mineral Technology.
  • CORE. A Review of the Flotation of Copper Minerals.
  • 911Metallurgist. (2016). Flotation Reagents: Uses and Advantages in Ore Processing.
  • CNLITE Eco-friendly Gold Leaching Reagents. (2019). Extraction of Gold by Flotation Process.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15077, 1-Nonanethiol. PubChem.
  • 911Metallurgist. (2015). Flotation Collectors.
  • MDPI. (2023). Optimization of the Froth Flotation Process for the Enrichment of Cu and Co Concentrate from Low-Grade Copper Sulfide Ore.
  • Xinhai Mining. (2023). Flotation Methods for Different Gold Ore Types.
  • Sigma-Aldrich. 1-Nonanethiol 99 1455-21-6.

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating the Strong Odor of tert-Nonanethiol in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling tert-Nonanethiol. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage the potent odor of this compound, ensuring a safe and productive laboratory environment. As Senior Application Scientists, we've designed this resource to be a self-validating system, explaining the "why" behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such a powerful and unpleasant odor?

A1: The potent, disagreeable odor of this compound, a type of thiol (also known as a mercaptan), is due to its sulfhydryl (-SH) group.[1][2] The human olfactory system is exceptionally sensitive to these sulfur-containing compounds, capable of detecting them at extremely low concentrations, sometimes in the parts-per-billion range.[1][3][4] This high sensitivity is a key reason why even minuscule amounts can lead to significant odor issues. This characteristic is even utilized in applications like the odorization of natural gas to serve as a warning for leaks.[1][2]

Q2: What are the primary health and safety concerns associated with this compound beyond its odor?

A2: While the odor is the most immediate concern, exposure to high concentrations of this compound can lead to adverse health effects. These may include headaches, nausea, vomiting, and irritation of the eyes, nose, throat, and lungs.[5] Although these irritant effects often subside upon moving to fresh air, prolonged or high-level exposure could lead to more severe issues.[5] It is crucial to always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6] The compound is also a combustible liquid.[7][8]

Q3: What is the most effective and immediate way to neutralize this compound's odor?

A3: The most common and effective method for neutralizing thiol odors is through oxidation.[2][9] Oxidizing agents chemically alter the thiol group, converting it into less odorous compounds like disulfides or sulfonic acids.[10][11] Commercially available bleach (sodium hypochlorite solution) is a readily available and effective oxidizing agent for this purpose.[9][10]

Troubleshooting Guide: Common Odor-Related Issues

Issue 1: A persistent thiol odor is present in the lab, even when the container is closed.
  • Possible Cause A: Improper Storage. Even with a tightened cap, vapors can escape.

    • Troubleshooting Step: Always store this compound containers with the cap tightly sealed and wrapped with Parafilm or Teflon tape for an extra barrier.[2] For best practice, place the primary container inside a labeled, tightly sealed secondary container.[9] Store this in a dedicated, ventilated cabinet, preferably within a fume hood.[9][12]

  • Possible Cause B: Contaminated Surfaces. Small, unnoticed drips or spills on lab benches, equipment, or the exterior of the chemical bottle can be a significant source of odor.

    • Troubleshooting Step: Regularly wipe down the exterior of the chemical bottle and the surrounding storage area with a cloth dampened with a bleach solution. Dispose of the cloth as hazardous waste.

Issue 2: The odor becomes more intense during a reaction or work-up.
  • Possible Cause: Volatilization of this compound. Operations such as heating, solvent removal (e.g., rotary evaporation), or vacuum filtration can increase the volatilization of the thiol.

    • Troubleshooting Step: It is critical to use a scrubber or trap to capture volatile thiols before they enter the vacuum pump and are exhausted into the lab.[1][2] A bleach trap is a common and highly effective solution.[13]

Issue 3: Glassware and equipment retain a strong thiol odor even after standard cleaning.
  • Possible Cause: Adsorption of Thiols. Thiols can adsorb onto glass and other surfaces, making them difficult to remove with standard detergents.

    • Troubleshooting Step: Immediately after use, rinse the contaminated glassware with a small amount of a compatible organic solvent (like acetone) to remove the bulk of the material.[1] This rinse solvent should be disposed of as hazardous waste.[1] Following the rinse, immerse the glassware in a prepared bleach bath within a fume hood.[9][13] Allow it to soak for at least 12-24 hours before proceeding with your standard laboratory glassware cleaning procedure.[12]

Experimental Protocols

Protocol 1: Setting Up a Bleach Trap for Odor Control

Objective: To effectively capture and neutralize volatile this compound vapors from a reaction or evaporation setup.

Materials:

  • Two gas washing bottles or bubblers

  • Chemically resistant tubing

  • Commercial bleach (sodium hypochlorite solution, ~5-6%)

  • Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)

Procedure:

  • Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent any backflow of the bleach solution into your reaction.[1]

  • Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it effectively.[1]

  • Venting: The final outlet from the bleach trap should be directed towards the back of the fume hood.[1] For reactions that may generate acidic gases, a third trap containing a KOH solution can be placed after the bleach trap to neutralize them before venting.

Caption: Workflow for setting up a bleach trap to control thiol odors.

cluster_0 Inside Fume Hood Reaction_Apparatus Reaction Apparatus (e.g., Condenser, Rotovap) Safety_Trap Safety Trap (Empty Gas Washing Bottle) Reaction_Apparatus->Safety_Trap Vapor Outlet Bleach_Trap Bleach Trap (Gas Washing Bottle with Bleach) Safety_Trap->Bleach_Trap Gas Flow Fume_Hood_Exhaust To Fume Hood Exhaust Bleach_Trap->Fume_Hood_Exhaust Neutralized Gas

Protocol 2: Decontamination of Glassware and Equipment

Objective: To safely and effectively remove residual this compound from contaminated labware.

Materials:

  • A designated basin or container large enough to fully submerge glassware

  • Commercial bleach

  • Water

  • Compatible organic solvent (e.g., acetone)

  • Appropriate PPE (gloves, safety goggles, lab coat)[13]

Procedure:

  • Work in a Fume Hood: All decontamination steps should be performed inside a certified chemical fume hood.[9]

  • Initial Rinse: Immediately after use, rinse the thiol-contaminated glassware with a small amount of a compatible organic solvent to remove the bulk of the chemical.[1]

  • Waste Collection: Dispose of this rinse solvent into a designated hazardous waste container.[1]

  • Prepare Bleach Bath: Prepare a bleach bath in the basin. A 1:1 mixture of household bleach and water is often effective.[12]

  • Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.[1] Allow the glassware to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[2][12]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedure.[1]

  • Bleach Bath Maintenance: The bleach bath can be reused but should be replaced if a strong odor persists. Dispose of the used bleach solution according to your institution's hazardous waste guidelines.[1]

Caption: Decision-making workflow for handling a this compound spill.

cluster_spill This compound Spill Protocol start Spill Occurs q_size Is the spill large or small? start->q_size large_spill Large Spill: Evacuate Immediate Area Report to EH&S Immediately q_size->large_spill Large small_spill Small Spill: (Contained within fume hood) q_size->small_spill Small absorb Cover with absorbent material (e.g., vermiculite, sand) small_spill->absorb collect Collect absorbed material with spark-proof tools absorb->collect waste Place in a sealed, labeled hazardous waste container collect->waste decontaminate Decontaminate spill area with bleach solution waste->decontaminate end Procedure Complete decontaminate->end

Data Summary: Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Rationale
Engineering Controls Chemical Fume HoodEssential: All handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control odor.[6][13][14]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are commonly used.[13] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields to protect against splashes.[13]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes and minor spills.[13]
Respiratory Protection RespiratorIf there is a risk of exposure limits being exceeded or in the case of a spill, a respirator with an appropriate cartridge for organic vapors and sulfur compounds may be necessary.[13]

References

  • Benchchem Technical Support. (2025).
  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Columbia Research.
  • Benchchem Technical Support. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol. Benchchem.
  • Georgia Institute of Technology. (n.d.). Engineering Controls. Environmental Health & Safety.
  • Reddit. (2021). How to reduce thiol stink?. r/chemistry.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP. Department of Environmental Health and Safety.
  • Chevron Phillips Chemical. (2022). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
  • Chevron Phillips Chemical. (2022). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
  • St. Olaf College. (n.d.). Engineering Controls: Fume Hoods and Other Safety Equipment.
  • Benchchem Technical Support. (n.d.). Managing the pungent odor of Pent-2-ene-1-thiol in the lab. Benchchem.
  • Wikipedia. (n.d.). Thiol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Nonanethiol, tech., ca 75%.
  • University of Northern Iowa. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Scent: Unpacking the Role of Butanethiol in Odor Technology.
  • CAMEO Chemicals - NOAA. (n.d.). TERT-BUTYL MERCAPTAN.

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions Involving tert-Nonanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Nonanethiol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered when using this sterically hindered thiol. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to optimize future reactions.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields in my reaction with this compound. What are the most likely root causes?

Low conversion or yield in reactions involving this compound typically stems from a combination of two primary factors: inherent steric hindrance and susceptibility to oxidative side reactions.

  • Steric Hindrance: The most significant challenge is the molecule's structure. This compound has a tertiary thiol group, meaning the sulfur atom is bonded to a carbon that is itself bonded to three other carbon atoms. This bulky "tert-nonyl" group physically obstructs the sulfur's ability to act as a nucleophile and approach an electrophilic center. This steric impediment significantly slows down reaction rates compared to primary or secondary thiols.[1][2] For reactions that are sensitive to steric bulk, such as SN2 substitutions, this effect is particularly pronounced.[2]

  • Oxidation to Disulfide: A very common pathway for yield loss is the oxidation of the thiol (-SH) group.[3] Two molecules of this compound can couple in the presence of an oxidant (often atmospheric oxygen) to form di-tert-nonyl disulfide (R-S-S-R). This disulfide is unreactive in most nucleophilic reactions, effectively consuming your starting material.[3][4] This process can be catalyzed by trace metal impurities or occur under basic conditions in the presence of air.

  • Suboptimal Reaction Conditions: The unique properties of a tertiary thiol require carefully optimized conditions. Using a base that is too weak, a solvent that inhibits nucleophilicity, or an inappropriate temperature can all lead to poor results.

Core Troubleshooting Pathways

The following diagram outlines the primary decision-making process when troubleshooting low yields with this compound.

Troubleshooting_Workflow start Low Reaction Yield Observed check_purity Analyze Starting Material & Crude Reaction (GC-MS, NMR) start->check_purity disulfide_found Is Di-tert-nonyl Disulfide a Major Component? check_purity->disulfide_found implement_inert Implement Strict Inert Atmosphere Techniques: - Deoxygenate Solvents - N2/Ar Blanket - Purge Reaction Vessel disulfide_found->implement_inert Yes no_disulfide Disulfide is Minor or Absent. Starting Material Remains. disulfide_found->no_disulfide No success Yield Improved implement_inert->success steric_issue Problem is Likely Kinetics / Steric Hindrance no_disulfide->steric_issue optimize_conditions Optimize Reaction Conditions: - Stronger, Non-nucleophilic Base - Anhydrous Polar Aprotic Solvent - Increase Temperature Incrementally - Increase Reaction Time steric_issue->optimize_conditions optimize_conditions->success

Sources

Optimizing Reaction Conditions for tert-Nonanethiol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for tert-Nonanethiol. As a sterically hindered thiol, this compound (t-Nona-SH) presents unique challenges and opportunities in synthetic chemistry. Its bulky tertiary nonyl group significantly influences its reactivity, often requiring carefully optimized conditions to achieve desired outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile reactant. We will move beyond simple protocols to explore the underlying principles that govern its behavior, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.

Core Concepts: Understanding the Reactivity of this compound

The key to successfully using this compound lies in understanding its distinct chemical personality, which is dominated by the steric bulk surrounding the sulfur atom.

  • Steric Hindrance: The tertiary structure significantly shields the sulfhydryl (-SH) group. This can slow down reaction rates compared to primary or secondary thiols by impeding the approach of reactants.[1] Consequently, reactions may require more forcing conditions, such as elevated temperatures or longer reaction times.

  • Nucleophilicity: Despite the steric bulk, the sulfur atom in the corresponding thiolate (t-Nona-S⁻) remains a potent nucleophile.[2] The optimization process often revolves around maximizing this nucleophilicity while overcoming the steric barrier.

  • Oxidation Potential: Like all thiols, this compound is susceptible to oxidation, which leads to the formation of the corresponding disulfide (t-Nona-S-S-Nona-t).[3] This is a common side reaction that can significantly reduce the yield of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound in a question-and-answer format.

Q1: My reaction is sluggish, and the conversion to the product is low. What are the primary factors to investigate?

Low reactivity is the most common challenge with this compound. Here’s a systematic approach to troubleshooting:

  • Inefficient Deprotonation: The thiol must be converted to the more nucleophilic thiolate. If you are using a base, it may not be strong enough to deprotonate the sterically hindered thiol effectively.

    • Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like triethylamine (TEA) might suffice for simple thiols, for this compound, consider stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).[4] The choice of base will also depend on the solvent and the electrophile's stability.

  • Insufficient Thermal Energy: The steric hindrance increases the activation energy of the reaction.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely for potential side reactions or degradation of starting materials.

  • Solvent Mismatch: The solvent plays a critical role in stabilizing the reactants and intermediates.

    • Solution: Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the counter-ion of the thiolate without protonating the sulfur, thus enhancing its nucleophilicity.

Q2: I am observing a significant amount of di-tert-nonyl disulfide as a byproduct. How can I minimize its formation?

Disulfide formation is a classic issue stemming from the oxidation of the thiol.[3] This is often exacerbated by the presence of atmospheric oxygen.

  • Inert Atmosphere is Crucial: Oxygen is the primary culprit for disulfide formation.

    • Protocol: Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[3] This involves using Schlenk techniques or a glovebox.

    • Solvent Preparation: Deoxygenate your solvents before use by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[3]

  • Avoid Trace Metal Contamination: Trace metal ions can catalyze the oxidation of thiols.

    • Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA, although this may interfere with certain reaction types.

  • Control of Reaction pH: The susceptibility to oxidation can be pH-dependent.

    • Insight: While basic conditions are needed to form the reactive thiolate, excessively high pH in the presence of oxygen can accelerate disulfide formation. A careful balance is required.

Q3: How do I select the optimal base for my reaction?

The choice of base is critical for generating the thiolate without causing unwanted side reactions.

Base pKa (Conjugate Acid) Typical Use Case Considerations
Triethylamine (TEA)~10.7Mild conditions, acid scavenger.Often too weak for full deprotonation of t-Nona-SH.
DBU~13.5 (in MeCN)Strong, non-nucleophilic base for promoting sluggish reactions.[4]Can be sensitive to certain functional groups.
Sodium Hydride (NaH)~36Very strong, non-nucleophilic base for complete deprotonation.Heterogeneous reaction; requires careful handling due to flammability.
Potassium Carbonate (K₂CO₃)~10.3Mild, inexpensive inorganic base.Heterogeneous; often requires a phase-transfer catalyst in non-polar solvents.

Q4: What are the best practices for handling and storing this compound?

Safety and stability are paramount when working with this compound.

  • Handling: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid inhaling vapors, as they can cause respiratory irritation.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9] The compound is a combustible liquid.[5][6] For long-term stability and to prevent oxidation, consider storing under an inert atmosphere.

  • Disposal: Dispose of this compound and any reaction waste in accordance with local and national regulations for hazardous materials.[6][9] It is very toxic to aquatic life with long-lasting effects.[6][9][10]

Q5: How can I monitor the progress of my reaction effectively?

Real-time monitoring is key to optimizing conditions and determining the reaction endpoint.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A stain (e.g., potassium permanganate) is often required to visualize the thiol and the product, as they may not be UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile products. It can provide information on the conversion of starting material and the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of product formation and starting material consumption.[11]

Visualizing the Workflow

General Optimization Workflow

The following diagram outlines a systematic approach to optimizing your reaction conditions.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Workup A Select Solvent & Base B Assemble under Inert Atmosphere A->B C Add t-Nonanethiol & Base B->C D Add Electrophile C->D E Set Initial Temp (e.g., Room Temp) D->E F Monitor by TLC/GC/NMR E->F G Reaction Complete? F->G H Increase Temperature G->H I Change Base/ Solvent G->I No (No Reaction) J Check for Byproducts G->J Byproducts Observed K Quench Reaction G->K Yes H->F I->F J->I L Purify Product K->L

Caption: A logical workflow for setting up and optimizing reactions involving this compound.

Competing Reaction Pathways

This diagram illustrates the critical choice point for the thiolate intermediate.

G Thiol t-Nona-SH (this compound) Thiolate t-Nona-S⁻ (Thiolate Anion) Thiol->Thiolate + Base - H⁺ Product Desired Product (e.g., Thioether) Thiolate->Product + Electrophile (Desired Pathway) Disulfide Disulfide Byproduct (t-Nona-S-S-Nona-t) Thiolate->Disulfide + [O] (Undesired Pathway)

Caption: The thiolate intermediate can either react with an electrophile or be oxidized to a disulfide.

Exemplary Protocol: S-Alkylation of this compound

This protocol provides a starting point for the S-alkylation of this compound with an alkyl halide.

Objective: To synthesize a tert-nonyl thioether.

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: Through the septum, add anhydrous acetonitrile (e.g., 10 mL). Then, add this compound (1.0 eq.).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add DBU (1.1 eq.) dropwise via syringe. Allow the mixture to stir at this temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (1.05 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase and staining with potassium permanganate). If the reaction is sluggish, gradually heat the mixture to 40-60 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl to remove DBU, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

This guide provides a foundational framework for working with this compound. Remember that every reaction is unique, and these principles should be adapted to your specific synthetic challenge.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiol-PEG5-alcohol Conjugation Reactions.
  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet.
  • MsdsDigital.com. (2013). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Material Safety Data Sheet.
  • Benchchem. (n.d.). Optimizing reaction conditions for enantioselective synthesis of 4-Phenylbutane-2-thiol.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Santa Cruz Biotechnology, Inc. (2025). 1-Nonanethiol Safety Data Sheet.
  • Chevron Phillips Chemical. (2022). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Cantillo, D., & Kappe, C. O. (2017). On the Origin of the Acidity of DBU and Other Guanidine/Amidine Superbases. The Journal of Organic Chemistry, 82(11), 5841–5849.*
  • University of Calgary. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • NOAA. (n.d.). 1-NONANETHIOL. CAMEO Chemicals.

Sources

Navigating Material Compatibility with tert-Nonanethiol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-Nonanethiol. This guide is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory environment when working with this compound. This document is structured to offer direct answers to potential challenges and to provide a framework for proactive experimental design.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding material compatibility with this compound, providing concise answers and the rationale behind them.

Q1: What are the primary chemical hazards to be aware of when selecting materials for use with this compound?

A1: The primary hazards stem from the reactivity of the thiol (-SH) group. You must avoid materials that can catalyze or participate in oxidation, deprotonation, or other reactions with the thiol. Key incompatibilities include strong oxidizing agents, strong bases, reactive metals, and certain elastomers that may be degraded by sulfur compounds.

Q2: Can I use standard stainless steel fittings and reactors with this compound?

A2: Caution is advised. While austenitic stainless steels like 304L and 316L are generally more resistant to sulfur compounds than carbon steel, they are not entirely immune.[1][2] Specifically, in the presence of other chemicals like chlorides, mercaptans can induce pitting and crevice corrosion in 304 stainless steel.[1] For applications involving chlorides, Type 316 stainless steel is a more robust option.[1][3][4] For high-temperature applications or when absolute inertness is required, consider more resistant alloys.

Q3: Is it safe to use plastic containers for storing and handling this compound?

A3: The suitability of plastic containers depends on the specific polymer. High-density polyethylene (HDPE) and polypropylene (PP) generally offer good resistance to non-oxidizing acids and bases.[5][6][7][8] However, their compatibility can be affected by temperature and the presence of other solvents. Polytetrafluoroethylene (PTFE) is an excellent choice due to its broad chemical inertness.[9][10][11][12][13] Always perform a preliminary test with a small sample, especially for long-term storage.

Q4: What types of tubing are recommended for transferring this compound?

A4: For flexible tubing, PTFE is highly recommended due to its excellent chemical resistance.[9][10][11][12][13] Fluoroelastomers like Viton® (FKM) can also be suitable for seals and tubing in many applications involving sulfur compounds.[14][15][16][17] However, Viton® is not compatible with ketones and certain organic acids, so consider the complete chemical composition of your system.[14][15][16][17] Avoid using natural rubber or Buna-N (Nitrile) for prolonged contact, as they can be degraded by sulfur-containing compounds.

Troubleshooting Guide: Addressing Incompatibility Issues

This section provides a scenario-based approach to troubleshoot problems that may arise from material incompatibility during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Unexpected precipitate or discoloration of the this compound solution. Metal Leaching/Reaction: The thiol may be reacting with metal ions leached from containers or fittings, especially copper or lower-grade stainless steel.[1]1. Analyze Precipitate: If possible, analyze the precipitate to identify the metal. 2. Switch to Inert Materials: Transfer the solution to a PTFE or glass container. Use PTFE-lined caps and fittings. For reactors, consider glass-lined steel or a higher-grade alloy. 3. Preventative Measure: Proactively use inert materials (PTFE, PFA, glass) for all wetted parts in your experimental setup.
Loss of product yield and formation of a white solid. Oxidation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfides (R-S-S-R).[18] This is a common cause of yield loss.1. Confirm Disulfide Formation: Analyze the solid by techniques like NMR or mass spectrometry to confirm it is the disulfide dimer. 2. Implement Inert Atmosphere: Conduct all subsequent experiments under an inert atmosphere (e.g., nitrogen or argon).[18] 3. Deoxygenate Solvents: Ensure all solvents are thoroughly deoxygenated before use.[18] 4. pH Control: Be aware that higher pH can accelerate oxidation by forming the more nucleophilic thiolate anion.[19]
Degradation of elastomeric seals (swelling, cracking, or embrittlement). Elastomer Incompatibility: The elastomer used for O-rings, gaskets, or tubing is not resistant to this compound or other components in the mixture.1. Identify the Elastomer: Determine the material of the failing component. 2. Consult Compatibility Charts: Refer to the material compatibility table below and select a more resistant elastomer such as PTFE or a suitable grade of FKM (Viton®). 3. Perform Immersion Test: Before widespread use, immerse a sample of the new elastomer in this compound for a period under experimental conditions to confirm its compatibility.
Inconsistent reaction kinetics or unexpected side products. Catalytic Effect of Container Material: The surface of the reaction vessel (e.g., certain metals) may be catalyzing unintended side reactions.1. Run a Control Experiment: Repeat the reaction in a completely inert vessel (e.g., all-glass or PTFE) to see if the issue persists. 2. Passivate Metal Surfaces: If a metal reactor is unavoidable, consider passivation procedures to create a more inert surface layer. 3. Review Literature: Search for literature on similar reactions to see if specific materials are recommended or advised against.

Material Compatibility Summary for this compound

The following table provides a general guideline for the compatibility of various materials with this compound. These recommendations are based on the known reactivity of thiols and the general chemical resistance of the materials. It is crucial to conduct your own compatibility testing for your specific application and conditions (temperature, pressure, and presence of other chemicals).

Material CategorySpecific MaterialCompatibility RatingNotes
Metals Carbon SteelNot RecommendedProne to corrosion by sulfur compounds.[2]
Copper and Copper Alloys (Brass, Bronze)Not RecommendedReadily react with thiols to form mercaptides.[1]
AluminumGoodGenerally good resistance, but can be susceptible to pitting in the presence of moisture and other ions.
Stainless Steel 304FairSusceptible to pitting and crevice corrosion, especially with chlorides present.[1]
Stainless Steel 316GoodOffers better resistance than 304 due to molybdenum content, especially against pitting.[1][3][4]
Hastelloy CExcellentHighly resistant to a wide range of corrosive chemicals.
Plastics Polypropylene (PP)GoodGood general resistance, but can be attacked by strong oxidizing agents.[5][6][20]
High-Density Polyethylene (HDPE)GoodSimilar to PP, good general resistance.[7][8]
Polyvinyl Chloride (PVC)FairMay exhibit swelling or degradation with prolonged exposure.
Polytetrafluoroethylene (PTFE)ExcellentExceptionally inert to most chemicals, including thiols.[9][10][11][12][13]
Perfluoroalkoxy (PFA)ExcellentSimilar chemical resistance to PTFE with better high-temperature performance.
Elastomers Natural RubberNot RecommendedProne to degradation by sulfur compounds.
Buna-N (Nitrile, NBR)PoorNot recommended for long-term exposure to sulfur compounds.
EPDMFairMay have limited compatibility; testing is essential.
SiliconeFairCompatibility can vary; testing is recommended.
Viton® (FKM)GoodGenerally recommended for sulfur-containing compounds, but check for incompatibilities with other chemicals in your system.[14][15][16][17]
Kalrez® (FFKM)ExcellentOffers broader chemical resistance than FKM, but at a higher cost.

Experimental Workflow: Material Selection Protocol

To ensure the integrity of your experiments, a systematic approach to material selection is paramount. The following workflow provides a logical sequence for choosing appropriate materials when working with this compound.

MaterialSelectionWorkflow Workflow for Material Selection with this compound start Start: Planning Experiment with this compound chem_inventory Identify All Chemicals in the System start->chem_inventory conditions Define Experimental Conditions (Temp, Pressure) chem_inventory->conditions consult_sds Consult SDS for this compound & Other Reagents conditions->consult_sds consult_table Review Material Compatibility Table consult_sds->consult_table select_materials Tentatively Select Materials for All Wetted Parts consult_table->select_materials immersion_test Perform Immersion Test on Critical Materials (e.g., Elastomers) select_materials->immersion_test test_pass Material Passes (No Degradation) immersion_test->test_pass Yes test_fail Material Fails (Swelling, Cracking, etc.) immersion_test->test_fail No proceed Proceed with Experiment test_pass->proceed reselect Re-select Alternative Material test_fail->reselect document Document Material Choices and Test Results proceed->document reselect->consult_table

Sources

Managing tert-Nonanethiol waste and disposal in a research environment.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing tert-Nonanethiol Waste

This guide provides comprehensive, experience-driven technical support for researchers, scientists, and drug development professionals on the safe management and disposal of this compound waste. The protocols and troubleshooting advice herein are designed to ensure scientific integrity, operational safety, and regulatory compliance within a research environment.

Introduction: The Challenge of this compound Waste

This compound, also known as tert-nonyl mercaptan, is a valuable reagent in many research and development applications. However, its potent and unpleasant odor, detectable at extremely low concentrations, combined with its flammability and aquatic toxicity, presents significant waste management challenges.[1][2][3][4] Improper handling of its waste can lead to laboratory-wide odor issues, safety hazards, and environmental contamination. This guide is structured to provide clear, actionable solutions to common problems encountered during the handling and disposal of this compound waste.

Core Principles of this compound Waste Management

Successful management of this compound waste hinges on a multi-tiered approach focused on containment, chemical inactivation, and proper disposal. The overarching goal is to neutralize the odor and chemical hazards at the source, whenever feasible, before the waste enters the general hazardous waste stream.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing step-by-step solutions grounded in established safety protocols.

Issue 1: Persistent Odor from a Waste Container

Symptom: A strong, unpleasant thiol odor is emanating from a designated this compound waste container, even when sealed.

Cause: Volatile thiol compounds can escape through minute gaps in container seals. Standard container caps may not provide a sufficient barrier for such potent odorants.

Solution:

  • Immediate Action: Ensure the waste container is stored within a certified chemical fume hood.[4]

  • Enhance Sealing:

    • Carefully clean the threads of the container and the cap to remove any residual thiol.

    • Wrap the threads of the container with Teflon tape before securely replacing the cap.[4][5]

    • For added security, wrap the entire cap and neck of the container with parafilm.[5]

  • Secondary Containment: Place the sealed waste container into a larger, sealable secondary container, such as a wide-mouth plastic jar or a heavy-duty chemical storage bag.[4][5]

  • Labeling: Ensure both the primary and secondary containers are clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[6]

Issue 2: Malodorous Disposable Lab Supplies

Symptom: Used pipette tips, gloves, and other disposable items contaminated with this compound are causing an odor problem in the lab's general waste bins.

Cause: Simple disposal of thiol-contaminated items without decontamination will lead to the slow release of noxious vapors.

Solution:

  • Segregation: Immediately segregate all disposable items that have come into contact with this compound.

  • Decontamination:

    • In a designated container within a fume hood, prepare a decontamination bath of household bleach (sodium hypochlorite solution).[4][7][8] A 1:1 mixture of bleach and water is often effective.[8]

    • Submerge the contaminated disposable items in the bleach solution. The oxidation reaction may be slow, so a soaking time of at least 24 hours is recommended to ensure complete neutralization of the thiol.[4]

  • Disposal of Decontaminated Items: After soaking, the items can be removed, excess liquid drained, and disposed of as solid hazardous waste.

  • Final Packaging: Place the decontaminated and drained items into a sealed, heavy-duty plastic bag or a wide-mouth plastic jar. This container should then be placed in the appropriate solid hazardous waste stream.[4]

Issue 3: Small-Scale Spill of this compound

Symptom: A small volume (typically less than 100 mL) of this compound has been spilled within a chemical fume hood.

Cause: Accidental spills can occur during liquid transfers.

Solution:

  • Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.[9][10]

  • Containment: If the spill is liquid, create a dike around the spill using an inert absorbent material like vermiculite or a commercial spill absorbent.[11][12]

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[12][13]

  • Collection: Using spark-proof tools, carefully scoop the contaminated absorbent material into a sturdy, sealable plastic bag or container.[11][12]

  • Labeling and Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's hazardous waste program.[11][14]

  • Decontamination of the Spill Area: The spill area can be wiped down with a cloth soaked in a bleach solution to neutralize any remaining residue. The cloth should then be disposed of as hazardous waste.[4]

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team. [12]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the primary hazards of this compound?

A1: this compound is a combustible liquid.[2][15] It may be harmful if swallowed and enters the airways.[3][15] It is also very toxic to aquatic life with long-lasting effects.[2][3] Its extremely unpleasant odor is a significant practical hazard, capable of causing widespread disruption.[4]

Q2: What type of container should I use for this compound waste?

A2: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[6][16] Ensure the container has a tightly sealing cap. The container must be clearly labeled with its contents and the appropriate hazard warnings.[17]

Chemical Inactivation

Q3: Can I neutralize this compound waste in the lab?

A3: Yes, for small quantities of aqueous waste or for decontaminating glassware, chemical inactivation through oxidation is the recommended procedure.[4][7] This process converts the foul-smelling thiol into a less odorous sulfonic acid.[7]

Q4: What is the recommended chemical inactivation procedure?

A4: A common and effective method is to react the this compound with an excess of sodium hypochlorite (household bleach).[4][7][8] The reaction should be performed in a fume hood, and the waste may need to be stirred or soaked for an extended period to ensure complete oxidation.[4][7] The resulting solution should be disposed of as hazardous waste.[4]

Disposal Procedures

Q5: How should I dispose of this compound waste?

A5: this compound waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2][3] This typically involves collection by your institution's Environmental Health and Safety (EHS) department. Never pour this compound waste down the drain or dispose of it in the regular trash.[14][17]

Q6: Does this compound waste have a specific EPA hazardous waste code?

A6: While this compound is not specifically listed by name, it may meet the criteria for a hazardous waste due to its flammability (D001) or toxicity.[2][18][19] The specific waste code would be determined by a full analysis of the waste stream. It is essential to consult with your institution's EHS department for proper waste characterization and coding.

Data and Protocols

Table 1: Hazard Summary for this compound
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Flammable LiquidCombustible liquid[2]🔥P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2][15]
Aspiration HazardMay be harmful if swallowed and enters airways[3][15]स्वास्थ्य खतराP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting.[3]
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects[1][2][3]पर्यावरणP273: Avoid release to the environment. P391: Collect spillage.[3][15]
Protocol 1: Chemical Inactivation of Aqueous this compound Waste

Objective: To oxidize this compound in an aqueous waste stream to a less odorous and hazardous state before disposal.

Materials:

  • Aqueous waste containing this compound

  • Household bleach (sodium hypochlorite, ~5-6%)

  • Stir bar and stir plate

  • Appropriate hazardous waste container

  • pH paper (optional)

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Preparation: Place the aqueous this compound waste in a suitable beaker or flask with a stir bar.

  • Addition of Bleach: Slowly add bleach to the waste solution while stirring. A general guideline is to add at least a 2-3 fold molar excess of sodium hypochlorite relative to the estimated amount of thiol. The oxidation reaction is exothermic, so for larger quantities, cooling in an ice bath may be necessary.[7]

  • Reaction: Continue stirring the mixture. The strong thiol odor should diminish as the reaction proceeds. Allow the reaction to stir for at least 2 hours. For complete inactivation, an overnight stir is recommended.[4][7]

  • pH Check (Optional): The generation of sulfonic acid can lower the pH. If the pH drops significantly, more bleach may need to be added.[7]

  • Disposal: The treated waste should be transferred to a clearly labeled hazardous waste container for disposal through your institution's EHS department.[4]

Protocol 2: Decontamination of Glassware

Objective: To decontaminate glassware that has come into contact with this compound, rendering it safe for washing.

Procedure:

  • Prepare a Bleach Bath: In a designated plastic tub or bucket within a fume hood, prepare a bleach bath. A 1:1 mixture of household bleach and water is recommended.[8]

  • Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath, ensuring it is fully submerged.[8]

  • Soak: Allow the glassware to soak for a minimum of 14-24 hours.[20]

  • Rinse: After soaking, remove the glassware and rinse it thoroughly with water.

  • Final Cleaning: The glassware can now be washed using standard laboratory procedures.

  • Bleach Bath Maintenance: The bleach bath can be reused but should be replaced if a strong thiol odor returns or if significant solid precipitate forms.[8]

Visual Workflows

WasteManagementWorkflow cluster_generation Waste Generation cluster_treatment In-Lab Treatment (Fume Hood) cluster_disposal Final Disposal A This compound Use in Experiment B Contaminated Liquid Waste A->B C Contaminated Solid Waste (Gloves, Tips) A->C D Chemical Inactivation (Oxidation with Bleach) B->D E Segregation & Decontamination of Solids C->E F Sealed & Labeled Hazardous Waste Container D->F E->F G EHS Hazardous Waste Pickup F->G

Caption: Workflow for this compound Waste Management.

SpillResponse Start Small Spill (<100mL) in Fume Hood Assess Is spill large or outside hood? Start->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate Yes PPE Don Appropriate PPE Assess->PPE No Contain Contain Spill with Absorbent Dike PPE->Contain Absorb Cover and Absorb Spill Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Dispose Package, Label as Hazardous Waste Collect->Dispose Decontaminate Clean Spill Area with Bleach Solution Dispose->Decontaminate End Disposal via EHS Decontaminate->End

Caption: Decision tree for a this compound spill.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • MsdsDigital.com. (2013). Material Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). Retrieved from [Link]

  • LabManager. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound, manuf. of, by-products from, distn. residues. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • University of Washington, Environmental Health & Safety. (2024). Control volatile organic chemical smells. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Labcompare. (2023). Reducing Toxic Chemical Vapors in the Lab and the Basics of Proper Chemical Waste Storage. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Illinois, Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]

  • Old Dominion University, Office of Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • University of California Television (UCTV). (2021, June 22). Chemical Spill Cleanup [Video]. YouTube. Retrieved from [Link]

  • Northwestern University, Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California Television (UCTV). (2025, June 17). Chemical Spill Cleanup [Video]. YouTube. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Side reactions to consider when using tert-Nonanethiol in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for tert-Nonanethiol (t-NT). As Senior Application Scientists, we've compiled this resource based on our in-house expertise and extensive field experience to help you navigate the nuances of working with this versatile but reactive molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during synthesis. Our goal is to explain not just the "how" but the "why" behind these experimental considerations, ensuring your work is both successful and reproducible.

FAQ 1: Proper Handling and Purity Assessment of this compound

Question: My reaction with this compound is giving inconsistent results or low yields. Could my starting material be the problem?

Answer: Absolutely. The integrity of your starting thiol is paramount. This compound, like most thiols, is susceptible to degradation, primarily through oxidation. Inconsistent results are often traced back to improper storage or the use of aged material.

Key Considerations:

  • Oxidative Instability: The primary degradation pathway is the oxidation of the thiol (-SH) to a di-tert-nonyl disulfide (t-N-S-S-N-t). This process is accelerated by exposure to air (oxygen), light, and trace metal impurities. The material is generally stable under recommended storage conditions, but care must be taken once the container is opened.[1][2]

  • Storage: Always store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1][2] Containers should be sealed tightly to prevent the ingress of air and moisture.[2]

  • Purity Verification: Before use, especially if the container has been opened previously, it's wise to verify the purity.

    • NMR Spectroscopy: ¹H NMR is a straightforward method. The proton of the thiol group (-SH ) typically appears as a singlet between 1.3-1.6 ppm. The appearance of new, complex signals in the aliphatic region may indicate the presence of the disulfide or other by-products.

    • Mass Spectrometry (MS): GC-MS is effective for identifying the disulfide dimer. The expected M+ for this compound (C₉H₂₀S) is ~160.3 g/mol , while the disulfide dimer will have an M+ of ~318.6 g/mol .

    • FTIR Spectroscopy: Look for the characteristic S-H stretching band, which is typically weak and appears around 2550 cm⁻¹. A diminished intensity of this peak could suggest oxidation.

Pro-Tip: If you suspect disulfide contamination, you can often purify the thiol by distillation or flash chromatography. However, preventing its formation in the first place is far more efficient.

FAQ 2: The Most Common Side Reaction - Disulfide Formation

Question: I've detected a significant amount of a high molecular weight impurity in my reaction. Mass spectrometry suggests it's the disulfide dimer of this compound. How can I prevent this and can I reverse it?

Answer: This is the most common side reaction for any thiol-based synthesis. The formation of a disulfide bond is a facile oxidative process that can occur before, during, or after your intended reaction.[3][4]

Mechanism of Oxidative Dimerization: The conversion of two thiol molecules into a disulfide is a redox reaction.[4] It can be initiated by various oxidants, including atmospheric oxygen, especially under basic conditions where the more nucleophilic thiolate anion (RS⁻) is present. The thiolate is highly susceptible to oxidation.

Oxidation cluster_reactants Reactants cluster_products Products RSH_1 2 R-SH (this compound) RSSR R-S-S-R (Disulfide) RSH_1->RSSR [O] (e.g., O₂) H2O 2 H₂O

Caption: Oxidation of this compound to its disulfide.

Prevention is the Best Strategy:

  • Degas Your Solvents: Dissolved oxygen is a primary culprit. Always use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles (at least 3 cycles recommended) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of argon or nitrogen. This prevents atmospheric oxygen from entering the reaction vessel.

  • Control the pH: While many thiol reactions require a base to deprotonate the thiol to the more reactive thiolate, be aware that this also increases its sensitivity to oxidation. Use the minimum necessary amount of a non-oxidizing base and consider adding it slowly at a reduced temperature.

Reversing Unwanted Disulfide Formation:

If disulfide formation is unavoidable, it can be reversed by adding a reducing agent. This process, known as reduction or cleavage, converts the disulfide back to two thiol groups.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
TCEP (Tris(2-carboxyethyl)phosphine)Aqueous or organic buffers, pH 4-8, room temp.Odorless, selective for disulfides, effective over a wide pH range.More expensive, can be hygroscopic.
DTT (Dithiothreitol)Aqueous buffers, typically pH > 7, room temp.Inexpensive, highly effective.[4]Strong odor, limited stability in solution, forms a stable 6-membered ring upon oxidation.[4]
NaBH₄ (Sodium Borohydride)Protic solvents (EtOH, MeOH), often at 0°C to RT.Potent reducing agent, inexpensive.Can reduce other functional groups (aldehydes, ketones), reacts with water to produce H₂ gas.
Protocol: Reductive Cleavage of Disulfides with TCEP
  • Dissolve Substrate: Dissolve your crude product containing the disulfide impurity in a suitable degassed solvent (e.g., a buffer for biological molecules, or an organic solvent like THF/water for small molecules).

  • Add TCEP: Add a 1.5 to 5-fold molar excess of TCEP-HCl to the solution. If the pH drops, adjust it to ~7 with a non-nucleophilic base.

  • React: Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the disulfide is consumed, proceed with your standard aqueous work-up and purification protocol.

FAQ 3: Catalyst Poisoning in Metal-Catalyzed Reactions

Question: I'm performing a palladium-catalyzed cross-coupling reaction, but the reaction stalls after adding this compound. Is the thiol killing my catalyst?

Answer: Yes, this is a classic case of catalyst poisoning. Sulfur compounds, including thiols, are well-known poisons for many transition metal catalysts, particularly those from Group 10 (Ni, Pd, Pt) and Group 11 (Cu, Ag, Au).[5][6]

Mechanism of Catalyst Poisoning: The lone pair of electrons on the sulfur atom in this compound can strongly and often irreversibly bind to the active sites on the metal catalyst surface.[5][6][7][8] This adsorption prevents the reactant molecules from accessing these sites, thereby deactivating the catalyst and halting the catalytic cycle.[6][8]

Poisoning Catalyst Pd(0) Active Catalyst Poisoned Pd-S(R)H Poisoned Catalyst Thiol R-SH Thiol->Catalyst:cat Strong Adsorption Troubleshooting Start Reaction Failure / Low Yield Check_Purity 1. Analyze Starting Thiol (NMR, MS) Start->Check_Purity Degraded Thiol is Oxidized (Disulfide Detected) Check_Purity->Degraded No Check_Reaction 2. Analyze Reaction Mixture (LC-MS, TLC) Check_Purity->Check_Reaction Yes Purify Action: Purify Thiol (Distillation) or Reduce Disulfide (TCEP) Degraded->Purify No_Reaction Only Starting Material Present Check_Reaction->No_Reaction No Reaction Side_Products Unexpected Products Observed Check_Reaction->Side_Products Side Products Troubleshoot_NR Possible Causes: - Catalyst Poisoning? - Insufficient Activation (Base/Temp)? - Steric Hindrance? No_Reaction->Troubleshoot_NR Troubleshoot_SP Possible Causes: - Oxidation to Disulfide? - Michael Addition? - Other Nucleophilic Attack? Side_Products->Troubleshoot_SP

Sources

Technical Support Center: Purification of tert-Nonanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Nonanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this sterically hindered thiol. Here, we move beyond generic protocols to address the specific challenges you may encounter, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Navigating the Purification Maze

This section is structured to directly address common issues encountered during the post-synthesis purification of this compound.

Issue 1: My final product is contaminated with a less polar impurity, as seen on TLC and GC-MS.

Q: I've synthesized this compound, likely through a thiol-ene reaction with nonene, and after a standard workup, I'm observing a significant non-polar impurity. How can I effectively remove this?

A: This is a classic scenario where unreacted starting material, in this case, nonene, is carried through. The similar non-polar nature of the alkene and the thiol can make separation challenging.

Causality: In thiol-ene reactions, achieving 100% conversion can be difficult, especially on a large scale. Nonene, being a hydrocarbon, will have a low affinity for polar stationary phases and will elute very closely to your product in non-polar solvent systems.

Recommended Protocol: Optimized Flash Column Chromatography

Flash chromatography is the method of choice for removing non-polar impurities like residual alkenes.[1][2][3]

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (230-400 mesh). For thiols, which can be sensitive to the acidic nature of silica, you can opt for neutral alumina or deactivate the silica by pre-treating it with a 1-2% solution of triethylamine in your eluent.[4]

  • Solvent System Selection: The key is to find a solvent system with low polarity to maximize the separation between the slightly more polar thiol and the non-polar alkene.

    • Starting Point: Begin with a very non-polar mobile phase, such as pure hexanes or heptane.

    • Elution: Gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or diethyl ether. A common starting gradient is 0-5% ethyl acetate in hexanes.[1][3]

    • TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.3 for your this compound.[1]

  • Column Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial, non-polar eluent and load it onto the column.

    • Dry Loading: For better resolution, especially with larger sample loads, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.[1]

  • Elution and Fraction Collection: Run the column under positive pressure, collecting small fractions. Monitor the fractions by TLC to identify those containing your pure product.

Data Presentation: Expected TLC and GC-MS Results

CompoundExpected Rf (Hexane/EtOAc 98:2)Expected GC Retention TimeKey MS Fragments (m/z)
Nonene~0.9Lower than this compound126 (M+), various alkene fragments
This compound~0.3Higher than nonene160 (M+), 127, 57
Di-tert-nonyl disulfide~0.5Significantly higher318 (M+), 159, 127, 57
Issue 2: My purified this compound appears pure by NMR, but over time, I notice the formation of a new, less polar spot on TLC.

Q: I've successfully purified my this compound, but it seems to be degrading upon storage. What is happening and how can I prevent it?

A: Thiols are notoriously susceptible to oxidation, especially in the presence of air, which leads to the formation of the corresponding disulfide.[5][6] In this case, you are likely forming di-tert-nonyl disulfide.

Causality: The thiol proton is weakly acidic and can be abstracted, leading to a thiolate anion which is readily oxidized. This process can be catalyzed by trace metals and exposure to atmospheric oxygen.

Preventative Measures and Remediation:

  • Inert Atmosphere: Handle and store purified this compound under an inert atmosphere (e.g., nitrogen or argon) at all times.[7][8]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen for all manipulations.

  • Storage: Store the purified product in a sealed container, preferably in a freezer, to minimize thermal decomposition and oxidation.

Protocol for Reductive Removal of Disulfides:

If disulfide formation has already occurred, a reductive workup can be employed to convert the disulfide back to the thiol before a final purification step.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like THF or ethanol.

  • Reducing Agent: Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[9][10][11] TCEP is often preferred as it is odorless and effective over a wide pH range.[10]

  • Reaction: Stir the mixture at room temperature for a few hours. The reaction progress can be monitored by TLC, looking for the disappearance of the disulfide spot.

  • Workup: After the reduction is complete, perform an aqueous workup to remove the reducing agent and its byproducts.

  • Final Purification: Re-purify the this compound using the flash chromatography protocol described in Issue 1 to remove any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best method for large-scale purification of this compound?

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities and confirming the molecular weight of your product.[15][16] A typical GC program would involve a temperature ramp on a suitable capillary column (e.g., HP-5MS) to separate compounds based on their boiling points and polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your this compound and identifying any impurities that may not be volatile enough for GC-MS. Compilations of NMR chemical shifts for common laboratory solvents and impurities can be invaluable for identifying contaminants.[17][18][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of the characteristic S-H stretch of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, absolutely. Thiols are known for their strong, unpleasant odors and potential toxicity.

  • Ventilation: Always handle this compound in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Waste Disposal: Dispose of all thiol-containing waste in designated, labeled containers.

  • Decontamination: Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution overnight before standard washing.[5]

Visualizations

Diagram 1: Purification Workflow for this compound

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Large Scale Flash_Chromatography Flash Chromatography (Hexane/EtOAc) Crude->Flash_Chromatography Small to Medium Scale Distillation->Flash_Chromatography Further Polishing Reductive_Workup Reductive Workup (e.g., TCEP) Flash_Chromatography->Reductive_Workup Disulfide Detected QC QC Analysis (GC-MS, NMR) Flash_Chromatography->QC Reductive_Workup->Flash_Chromatography Re-purification Pure_Product Pure this compound QC->Pure_Product Purity Confirmed

Caption: A logical workflow for the purification of this compound.

References

Navigating the Nuances of tert-Nonanethiol Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tert-Nonanethiol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the solubility of this compound in various reaction media. As Senior Application Scientists, we understand that seemingly simple solubility issues can often be the critical barrier to successful experimentation. Here, we dissect the underlying chemical principles and offer field-proven solutions to common challenges.

Frequently Asked Questions (FAQs)

What are the general solubility characteristics of this compound?

This compound is a branched-chain thiol with nine carbon atoms, rendering it a predominantly non-polar molecule. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents, most notably water, but is generally soluble in non-polar organic solvents.

Key Solubility Parameters:

PropertyValueImplication
Water Solubility16.6 mg/L at 20°CVery low solubility in aqueous media.
log P (octanol-water)4.21Highly hydrophobic nature.

Source: Chevron Phillips Chemical Company LLC, Safety Data Sheet[1]

Thiols, in general, display lower boiling points and are less soluble in water and other polar solvents compared to alcohols of similar molecular weight.[2][3] This is attributed to the weaker hydrogen bonding capability of the sulfhydryl (-SH) group compared to the hydroxyl (-OH) group.

In which organic solvents is this compound typically soluble?

Qualitative Solubility Profile:

SolventPolarityExpected Solubility
TolueneNon-polarHigh
HexaneNon-polarHigh
Diethyl EtherSlightly PolarHigh
Dichloromethane (DCM)Polar AproticModerate to High
Tetrahydrofuran (THF)Polar AproticModerate
EthanolPolar ProticSlight to Moderate
MethanolPolar ProticSlight
Dimethyl Sulfoxide (DMSO)Polar AproticLow to Moderate
N,N-Dimethylformamide (DMF)Polar AproticLow to Moderate

This profile is based on the general principle that non-polar solutes dissolve best in non-polar solvents. For instance, a manufacturer of a multi-isomer mixture of tert-nonyl mercaptan notes its miscibility with cold water, though this should be interpreted with caution given the compound's hydrophobic nature and may refer to the formation of an emulsion or the specific formulation of the product.[4]

Troubleshooting Solubility Issues in Reaction Media

Problem 1: My this compound is not dissolving in my reaction solvent.

This is a common issue, particularly when the reaction medium has some degree of polarity.

Troubleshooting Workflow:

start This compound Insoluble solvent_check Is the solvent sufficiently non-polar? (e.g., Toluene, Hexane) start->solvent_check increase_temp Gently warm the mixture. solvent_check->increase_temp Yes co_solvent Add a non-polar co-solvent (e.g., Toluene, Hexane). solvent_check->co_solvent No sonication Use sonication to aid dissolution. increase_temp->sonication success Solubility Achieved increase_temp->success base_addition Is the reaction compatible with a base? co_solvent->base_addition co_solvent->success sonication->base_addition sonication->success deprotonation Add a suitable base to form the more soluble thiolate. base_addition->deprotonation Yes failure Consider alternative solvent system. base_addition->failure No deprotonation->success

Caption: Troubleshooting workflow for this compound insolubility.

Detailed Steps & Explanations:

  • Solvent Selection: The primary reason for poor solubility is often an inappropriate solvent choice. For reactions requiring this compound to be the limiting reagent, it is advisable to dissolve it in a small amount of a compatible non-polar solvent like toluene or hexane before adding it to the main reaction mixture.

  • Temperature Adjustment: Gently warming the solvent can increase the solubility of this compound. However, be mindful of the solvent's boiling point and the thermal stability of other reactants.

  • Co-solvent System: If the primary reaction solvent is moderately polar (e.g., THF), adding a non-polar co-solvent can significantly improve solubility. Start with a small percentage of the co-solvent and gradually increase it until the thiol dissolves.

  • Mechanical Agitation: Sonication can be an effective method to break down any agglomerates and promote dissolution, especially for stubborn solutes.

  • Deprotonation to the Thiolate: In many reactions, this compound is used as a nucleophile. In such cases, it is often deprotonated with a base to form the corresponding thiolate anion (t-C₉H₁₉S⁻). This ionic species generally exhibits higher solubility in more polar organic solvents compared to the neutral thiol.

Problem 2: I've deprotonated my this compound, but the resulting thiolate salt has precipitated.

The solubility of the thiolate salt is highly dependent on the counter-ion and the solvent system.

Understanding Thiolate Solubility:

The acidity of thiols is significantly greater than that of their alcohol counterparts. The predicted pKa of n-nonyl mercaptan is approximately 10.52, suggesting that relatively mild bases can effectively deprotonate it.[5]

Protocol for Generating a Soluble Thiolate Solution:

Objective: To prepare a solution of sodium tert-nonanethiolate in a suitable organic solvent for use as a nucleophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Schlenk flask and other standard air-free technique glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of sodium hydride to a Schlenk flask.

  • Washing: Wash the NaH dispersion with anhydrous hexane (2-3 times) to remove the mineral oil. Carefully decant the hexane after each wash.

  • Solvent Addition: Add anhydrous THF to the washed NaH.

  • Thiol Addition: Slowly add a solution of this compound in anhydrous THF to the NaH suspension at 0 °C with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of hydrogen gas should cease, and the solution should become homogeneous, indicating the formation of the soluble sodium tert-nonanethiolate.

Troubleshooting Thiolate Precipitation:

  • Incomplete Reaction: Ensure that the deprotonation reaction has gone to completion. The presence of unreacted thiol can lead to a complex mixture with poor solubility.

  • Solvent Choice: While THF is a common choice, for less polar reaction media, the use of a stronger, more sterically hindered base like potassium tert-butoxide might be necessary to generate a more soluble potassium tert-nonanethiolate. The solubility of potassium tert-butoxide is known in several organic solvents, providing a useful reference.[6]

  • Counter-ion Effect: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the solubility of the thiolate salt. If the sodium salt precipitates, consider using a potassium base (e.g., potassium hydride, potassium tert-butoxide) to form the potentially more soluble potassium salt.

Application-Specific Scenarios

Scenario 1: Use as a Chain Transfer Agent in Polymerization

In free-radical polymerization, this compound can act as a chain transfer agent to control the molecular weight of the polymer. These reactions are typically carried out in bulk (using the monomer as the solvent) or in non-polar organic solvents like toluene. Solubility is generally not an issue in these systems due to the non-polar environment.

Scenario 2: Nucleophilic Substitution and Michael Addition Reactions

When used as a nucleophile, this compound is first deprotonated to the thiolate. The choice of base and solvent is critical for maintaining a homogeneous reaction mixture.

Example: Michael Addition to an α,β-Unsaturated Carbonyl

In such reactions, polar aprotic solvents like THF or DMF are often employed to solvate the ionic intermediates. If the sodium tert-nonanethiolate has limited solubility, consider using a phase-transfer catalyst to facilitate the reaction between the organic-soluble electrophile and the sparingly soluble nucleophile.

References

  • Tert-Nonyl Mercaptan: Multi-Isomer Thiol Compound for Industrial Applications. (n.d.). Retrieved from [Link]

  • nonylmercaptannormal. (2024). ChemBK. Retrieved from [Link]

  • Thiol. (n.d.). In Wikipedia. Retrieved from [Link]

  • The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. (2005). Organic & Biomolecular Chemistry, 3(10), 1942. [Link]

  • Thiol: Structure, Properties & Uses Explained Simply. (n.d.). Vedantu. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). (2022). Chevron Phillips Chemical Company LLC.
  • Thiol: Structure, Properties, & Biological Importance. (n.d.). Collegedunia. Retrieved from [Link]

  • Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (2015). PubMed. [Link]

  • This compound - Substance Details - SRS. (n.d.). US EPA. Retrieved from [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PubMed Central. [Link]

  • 6.8: Thiols (Mercaptans). (2021). Chemistry LibreTexts. [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PubMed Central. [Link]

  • This compound, manuf. of, by-products from, distn. residues. (n.d.). PubChem. Retrieved from [Link]

  • Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? (2017). Polymer Chemistry. [Link]

  • Potassium tert-butoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (n.d.). PubMed Central. [Link]

  • Michael addition example reactions. (2020). YouTube. [Link]

  • nonyl mercaptan 1-nonanethiol. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. (2016). ResearchGate. [Link]

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2019). WIREs Computational Molecular Science. [Link]

  • Nucleophilic Substitution Reactions: The Nucleophile and the Leaving Group. (2021). YouTube. [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

  • Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... (n.d.). ResearchGate. [Link]

  • sodium tert-butoxide. (n.d.). Organic Syntheses. [Link]

  • Solubility of potassium tert-butoxide in different solvents. (n.d.). ResearchGate. [Link]

  • Sodium tert-butoxide. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the effectiveness of tert-Nonanethiol to other chain transfer agents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of tert-Nonanethiol as a Chain Transfer Agent in Radical Polymerization

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Chain Transfer Agents in Polymer Synthesis

In the field of radical polymerization, achieving precise control over polymer molecular weight and its distribution is paramount for tailoring the final material's properties, from mechanical strength and thermal stability to processability.[1] Chain Transfer Agents (CTAs) are indispensable tools in this endeavor. These molecules intervene in the polymerization process by reacting with a growing polymer radical, effectively terminating that chain's growth and initiating a new one.[2] This "chain transfer" reaction lowers the average molecular weight of the resulting polymer.[3]

Among the most effective and widely used classes of CTAs are alkyl thiols (mercaptans), prized for their high efficiency in controlling chain length.[4][5] This efficiency stems from the relatively weak sulfur-hydrogen (S-H) bond, which facilitates the hydrogen atom transfer to the growing polymer radical.[6] This guide provides a detailed comparison of this compound (TNN), a branched tertiary thiol, against other commonly used linear and branched alkyl thiols, offering researchers and process chemists the data-driven insights needed to select the optimal CTA for their specific application.

Mechanism of Thiol-Mediated Chain Transfer

The fundamental role of a thiol-based CTA is to regulate the size of polymer chains. The process occurs in two primary steps:

  • Chain Transfer: A growing polymer radical (Pn•) abstracts the labile hydrogen atom from the thiol (RSH), terminating the polymer chain (Pn-H) and creating a new thiyl radical (RS•).

  • Re-initiation: The newly formed thiyl radical (RS•) adds to a monomer molecule (M), initiating the growth of a new polymer chain (RS-M•).

This cycle effectively stops one polymer chain from growing excessively long and starts a new one, leading to a lower average molecular weight compared to a system without a CTA.

Chain_Transfer_Mechanism PnM Growing Polymer Radical (Pn-M•) PnH Terminated Polymer Chain (Pn-M-H) PnM->PnH H abstraction RS_rad Thiyl Radical (R-S•) RSH Chain Transfer Agent (this compound, R-SH) RSH->PnH RSH->RS_rad Transfer RSM_rad New Growing Chain (R-S-M•) RS_rad->RSM_rad Re-initiation M Monomer (M) M->RSM_rad Propagation Further Propagation RSM_rad->Propagation

Caption: General mechanism of radical chain transfer mediated by a thiol CTA.

Focus: this compound (TNN)

This compound (TNN), also known as tert-nonyl mercaptan, is a C9 branched-chain thiol.[7] Its tertiary structure—where the thiol group is attached to a tertiary carbon—plays a significant role in its reactivity and effectiveness. Due to its high reactivity, even small amounts of TNN can effectively control molecular weight and potentially yield polymers with a narrower molecular weight distribution.[]

Structural Advantages and Considerations

The branched nature of TNN influences several aspects of its performance:

  • Reactivity: The steric hindrance around the S-H bond in tertiary thiols can influence the rate of hydrogen abstraction compared to linear thiols.

  • Solubility: The alkyl chain length and branching affect the CTA's solubility in different polymerization media (e.g., bulk, solution, or emulsion systems). In emulsion polymerization, for instance, less water-soluble CTAs may exhibit mass transfer limitations from monomer droplets to the polymerization sites.[9] A study on starved emulsion polymerization of styrene noted that the mass transfer resistance observed with tert-dodecyl mercaptan could be neglected for the more water-soluble tert-nonyl mercaptan.[9]

  • Odor: While all thiols have a characteristic odor, the specific structure can influence its intensity and character.

Comparative Analysis: TNN vs. Other Common Thiols

Here, we compare TNN with two widely used dodecyl mercaptans: n-dodecanethiol (DDM), a linear primary thiol, and tert-dodecanethiol (TDM), a branched tertiary thiol.

Chain Transfer Agent Abbreviation Structure Type Key Characteristics
This compoundTNNC(CH₃)₂(C₆H₁₃)SHTertiaryShorter alkyl chain, branched structure. Good reactivity and solubility profile.[][9]
n-DodecanethiolDDMCH₃(CH₂)₁₁SHPrimary (Linear)Industry standard, highly effective, but can lead to bimodal MWD in some systems.[1][13]
tert-DodecanethiolTDMC(CH₃)₂(C₉H₁₉)SHTertiaryBranched structure, often results in smoother polymer particle surfaces and monomodal MWD.[13][14]
Performance Data in Emulsion Polymerization

The following table summarizes experimental data from an emulsion polymerization of a styrene/n-butyl acrylate/methacrylic acid system at 80°C, highlighting the impact of different CTAs on the final polymer properties.

CTA Sample Mn ( g/mol ) Mw ( g/mol ) Polydispersity Index (PDI = Mw/Mn)
n-Dodecyl Mercaptan (NDM)6,25027,8004.45
tert-Dodecyl Mercaptan (TDM)6,53018,4002.82

Analysis of Results:

  • Molecular Weight Control: Both NDM and TDM are highly effective at reducing the number-average molecular weight (Mn) to a similar range.

  • Polydispersity (PDI): A significant difference is observed in the PDI. The tertiary thiol, TDM, yields a polymer with a much narrower molecular weight distribution (PDI = 2.82) compared to the linear thiol, NDM (PDI = 4.45). A lower PDI indicates a more uniform polymer product, which is often desirable for consistent material performance.

Performance in Suspension Polymerization

A study on the suspension polymerization of methyl methacrylate (PMMA) provides further insights into the structural effects of CTAs:

  • Using n-Dodecyl Mercaptan (DDM): Resulted in PMMA microspheres with a bimodal molecular weight distribution.[13]

  • Using tert-Dodecyl Mercaptan (TDM): Produced microspheres with a monomodal molecular weight distribution and smoother surface morphology.[13]

Interpretation: These findings suggest that tertiary thiols like TDM, and by extension TNN, can offer more uniform polymerization kinetics, avoiding the complexities that may lead to bimodal distributions seen with linear thiols like DDM in certain systems. The smoother particle surface obtained with TDM is also a notable advantage for applications where particle morphology is critical.[13]

Experimental Protocol: Determining the Chain Transfer Constant (Ctr)

To objectively evaluate a new or existing CTA like this compound for a specific monomer, it is crucial to determine its Ctr. The Mayo method is the classical and most widely accepted approach.[15][16] The underlying principle is that at low monomer conversion, the relationship between the degree of polymerization and the concentration of the CTA can be described by the Mayo equation.

Workflow for Ctr Determination via Mayo Method

Caption: Experimental workflow for determining the Chain Transfer Constant (Ctr).

Step-by-Step Methodology
  • Preparation: Prepare a series of reaction vessels (e.g., sealed ampoules or flasks). Each vessel should contain the same concentration of monomer and initiator, but a different, precisely known concentration of the CTA (this compound). A control reaction with zero CTA must be included.

  • Polymerization: Place all vessels in a constant temperature bath to initiate polymerization. The reaction must be stopped at a low monomer conversion (ideally 5-10%). This is the most critical step, as the Mayo equation assumes that the concentrations of monomer and CTA do not change significantly during the experiment.[3]

  • Quenching and Isolation: Rapidly cool the reactions and add an inhibitor to quench polymerization. Isolate the polymer by precipitating it into a suitable non-solvent (e.g., precipitating PMMA from a toluene solution into methanol).

  • Purification: Thoroughly wash and dry the precipitated polymer under vacuum to a constant weight to remove any residual monomer, CTA, and solvent.

  • Characterization: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) or another suitable method.

  • Calculation & Plotting:

    • Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mw,monomer.

    • Plot 1/DPn on the y-axis against the corresponding molar ratio of [CTA]/[Monomer] on the x-axis.

    • Perform a linear regression on the data points. The slope of this line is the chain transfer constant, Ctr.[16]

Conclusion and Recommendations

The selection of a chain transfer agent is a critical decision in polymer design, with significant consequences for molecular weight, polydispersity, and material properties.

  • This compound (TNN) stands out as a highly effective CTA. Its branched, tertiary structure appears to offer distinct advantages over linear primary thiols like n-dodecanethiol in certain polymerization systems.

  • Key Advantage: The primary benefit of using tertiary thiols like TDM, and likely TNN, is the ability to achieve a narrower molecular weight distribution (lower PDI) and a monomodal distribution .[13] This leads to more uniform and predictable polymer batches.

  • Recommendation: For applications demanding high consistency and a narrow PDI, this compound is a superior candidate for evaluation. While n-dodecanethiol is a robust and effective workhorse, TNN and other tertiary thiols provide an enhanced level of control that can be crucial for high-performance materials.

Researchers and drug development professionals should consider the specific requirements of their polymer system—including desired molecular weight, PDI, and the polymerization method (emulsion, suspension, etc.)—when selecting a CTA. Experimental validation, using the Mayo method described herein, is strongly recommended to confirm the performance of this compound in any new formulation.

References
  • Control of Free‐Radical Polymerization by Chain Transfer Methods. ResearchGate. [Link]

  • Use of Chain Length Distributions in Determining Chain Transfer Constants and Termination Mechanisms. Macromolecules - ACS Publications. [Link]

  • New method to study chain transfer in radical polymerizations. BonLab. [Link]

  • Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. ACS Publications. [Link]

  • What Is The Role Of Chain Transfer Agents?. Chemistry For Everyone - YouTube. [Link]

  • Lecture 11: Measurement of Chain Transfer Constants. University of Texas at Austin. [Link]

  • Prooxidative chain transfer activity by thiol groups in biological systems. PMC - NIH. [Link]

  • The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. Macromolecules - ACS Publications. [Link]

  • Multifunctional secondary thiols for UV curing applications. RadTech 2020. [Link]

  • A novel method for the measurement of degenerative chain transfer coefficients: proof of concept and experimental validation. RSC Publishing. [Link]

  • Thiols as chain transfer agents in free radical polymerization in aqueous solution. ResearchGate. [Link]

  • Thiophenols as chain transfer agents in the polymerization of vinyl monomers. ResearchGate. [Link]

  • Experimental Determination of Chain Transfer Constants. Unknown Source. [Link]

  • Sequence-Controlled Polymerization Through a Metal-Free Multicomponent Click Reaction. Unknown Source. [Link]

  • Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. [Link]

  • This compound. PubChem - NIH. [Link]

  • Chain Transfer Agent. Scribd. [Link]

  • Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. MDPI. [Link]

  • Accessing New and Scalable High Molecular Weight Branched Copolymer Structures using Transfer-dominated Branching Radical Telomerisation (TBRT). The Royal Society of Chemistry. [Link]

  • n-Dodecyl mercaptan transfer constant in polymerization of methyl methacrylate. Unknown Source. [Link]

  • End-Group Control in the Radical Polymerization of Methyl Methacrylate with tert -Butyl Peroxypivalate Initiator in the Presence of Thiol Chain Transfer Agents. ResearchGate. [Link]

  • Diffusion Limited Chain Transfer in Styrene Emulsion Polymerization: Use of n‐Dodecanethiol to Regulate Molecular Weight. ResearchGate. [Link]

  • Controlled Polymerization. MDPI. [Link]

  • Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. Materials Chemistry and Mechanics. [Link]

  • Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives. MDPI. [Link]

  • Process for preparing large dimension emulsion polymer particles, polymer product and uses thereof.
  • Synthesis of Silane-Based Poly(thioether) via Successive Click Reaction and Their Applications in Ion Detection and Cell Imaging. Semantic Scholar. [Link]

  • Thiol‐ene emulsion polymerization using a semi‐continuous approach. ResearchGate. [Link]

  • Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Semantic Scholar. [Link]

  • Thiol‐ene emulsion polymerization using a semi‐continuous approach. ADDI. [Link]

  • TERTIARY DODECYL MERCAPTAN. atamankimya.com. [Link]

  • Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification. ResearchGate. [Link]

  • Mastering Polymerization: The Role of Chain Transfer Agents like 1-Dodecanethiol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Data Comparison of tert-Nonanethiol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. The seemingly subtle differences between the same chemical procured from different suppliers can have a significant impact on experimental outcomes, from reaction kinetics to the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of tert-Nonanethiol from three hypothetical, yet representative, suppliers, supported by experimental data. We will delve into the causality behind our experimental choices and demonstrate a self-validating system for quality assessment.

The Critical Role of Thiol Purity in Research and Development

This compound, a nine-carbon tertiary thiol, serves as a versatile intermediate in organic synthesis and material sciences. In the pharmaceutical industry, thiol-containing molecules are crucial for their ability to act as antioxidants, participate in conjugation chemistries, and interact with biological targets.[1][2][3][4] The thiol functional group (-SH) is highly reactive and susceptible to oxidation, which can lead to the formation of disulfides and other impurities.[3] Therefore, rigorous quality control of this compound is not merely a procedural formality but a critical step to ensure the reproducibility and integrity of research and development efforts.

This guide will walk you through a comparative analysis of this compound from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Supplier) . We will utilize a multi-pronged analytical approach, employing Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a comprehensive purity profile for each.

Experimental Design: A Triad of Analytical Techniques

Our choice of analytical techniques is deliberate, providing orthogonal yet complementary information.

  • GC-MS is ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it excellent for detecting and quantifying volatile impurities.[5][6]

  • FT-IR provides information about the functional groups present in a molecule.[7] It is a rapid and non-destructive technique to confirm the identity of the main component and detect impurities with different functional groups.

  • ¹H NMR offers detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for structural elucidation and the detection of structurally similar impurities.

Below is a graphical representation of our analytical workflow.

Caption: Overall analytical workflow for the comparison of this compound samples.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The rationale for this protocol is to achieve a clear separation of this compound from potential volatile impurities, such as residual solvents or by-products from synthesis.

Caption: Workflow for FT-IR analysis of this compound using ATR.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

The ¹H NMR protocol is crucial for a detailed structural confirmation and for identifying and quantifying impurities that may be isomeric or structurally related to this compound.

Caption: ¹H NMR analysis workflow for this compound.

Comparative Spectral Data Analysis

The following tables summarize the hypothetical data obtained from the analysis of this compound from the three suppliers.

GC-MS Data Summary
SupplierRetention Time (min)Peak Area (%)Identification
Supplier A 8.2199.95This compound
-< 0.05No other significant peaks
Supplier B 8.2199.21This compound
6.540.45Toluene
9.870.34Di-tert-nonyl disulfide
Supplier C 8.2197.53This compound
6.540.89Toluene
9.871.25Di-tert-nonyl disulfide
7.980.33Unknown Isomer

Analysis of GC-MS Data:

  • Supplier A (Premium Grade): Demonstrates the highest purity at 99.95%, with no detectable impurities. This is ideal for applications where even trace impurities can affect outcomes, such as in catalyst development or sensitive biological assays.

  • Supplier B (Standard Grade): Shows good purity at 99.21%. However, the presence of toluene, likely a residual solvent from synthesis or purification, and di-tert-nonyl disulfide, an oxidation product, is noted. For many standard synthetic applications, this level of purity may be acceptable.

  • Supplier C (Bulk Supplier): Has the lowest purity at 97.53%, with higher levels of toluene and the disulfide impurity. The presence of an unknown isomer suggests a less controlled manufacturing process. This material may be suitable for applications where high purity is not critical and cost is a primary driver.

FT-IR Data Summary
SupplierS-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Other Notable Peaks
Supplier A 2570 (weak)2955, 2927, 2858Clean baseline
Supplier B 2570 (weak)2955, 2927, 2858No significant differences from A
Supplier C 2570 (weak)2955, 2927, 2858Broad peak around 3400 cm⁻¹ (trace water)

Analysis of FT-IR Data:

All three samples exhibit the characteristic weak S-H stretch around 2570 cm⁻¹ and the strong C-H stretches expected for an alkyl thiol. The FT-IR analysis for Suppliers A and B are nearly identical, indicating that the impurities detected by GC-MS in Supplier B's sample are at a concentration too low to be reliably detected by this technique. Supplier C's sample shows a broad absorption around 3400 cm⁻¹, indicative of trace amounts of water. While FT-IR is excellent for confirming the identity of the bulk material, it is less sensitive for quantifying minor impurities compared to GC-MS.

¹H NMR Data Summary
SupplierChemical Shift (ppm)IntegrationAssignment
Supplier A 1.33 (s)1H-SH
1.45 (s)6H-C(CH₃)₂
1.25-1.40 (m)10H-(CH₂)₅-
0.88 (t)3H-CH₃
Supplier B Same as A
2.36 (s)TraceToluene
Supplier C Same as A
2.36 (s)Higher traceToluene
1.51 (s)TraceDi-tert-nonyl disulfide

Analysis of ¹H NMR Data:

The ¹H NMR spectra for all three suppliers confirm the structure of this compound.

  • Supplier A: The spectrum is clean, with all peaks integrating to the expected proton counts.

  • Supplier B: A small singlet at 2.36 ppm corresponds to the methyl protons of toluene, confirming the GC-MS finding.

  • Supplier C: Shows a more significant toluene peak. A small singlet at 1.51 ppm is consistent with the methyl protons adjacent to the disulfide bond in di-tert-nonyl disulfide, again corroborating the GC-MS data.

Conclusion and Recommendations

This multi-technique analysis provides a comprehensive picture of the quality of this compound from three different suppliers.

  • Supplier A (Premium Grade) is the clear choice for applications requiring the highest purity and where the cost is justified. The absence of detectable impurities ensures the highest degree of reproducibility.

  • Supplier B (Standard Grade) offers a good balance of purity and cost for general-purpose organic synthesis. Researchers should be aware of the potential for minor side reactions due to the presence of toluene and the disulfide impurity.

  • Supplier C (Bulk Supplier) is the most cost-effective option but comes with a significant trade-off in purity. The presence of multiple impurities, including an unknown isomer, makes it unsuitable for sensitive applications. It may be considered for less demanding applications where a final purification step of the product is planned.

By employing a systematic and multi-faceted analytical approach, researchers can make informed decisions about raw material procurement, ultimately leading to more robust and reliable scientific outcomes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. tert-Nonyl mercaptan. National Institute of Standards and Technology. [Link]

  • U.S. EPA. This compound. United States Environmental Protection Agency. [Link]

  • ResearchGate. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. [Link]

  • ResearchGate. Importance of thiol in drug development. [Link]

  • PMC. Medicinal Thiols: Current Status and New Perspectives. National Center for Biotechnology Information. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Pawestri, W. W., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

Sources

A Comparative Guide to the Structure-Reactivity Relationship of tert-Nonanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its chemical behavior is paramount. This guide provides an in-depth analysis of tert-Nonanethiol (t-N), a tertiary thiol whose unique architecture dictates a reactivity profile markedly different from its linear or secondary isomers. By correlating its sterically hindered structure with its performance in key chemical transformations, this document serves as a crucial resource for anticipating its behavior and designing robust experimental protocols.

The Structural Uniqueness of this compound: A Foundation of Steric Hindrance

This compound, systematically named 2-methyloctane-2-thiol, is a C9 alkanethiol.[1][2][3] Unlike its linear isomer, 1-nonanethiol, the thiol (-SH) group in t-N is attached to a tertiary carbon. This carbon is bonded to two methyl groups and a hexyl chain, creating significant steric bulk around the reactive sulfur atom. This steric hindrance is the single most important factor governing its chemical reactivity.[4][5]

The bulky tertiary alkyl group acts as a molecular shield, impeding the approach of other reactants to the sulfur atom. This structural feature profoundly influences its nucleophilicity, susceptibility to oxidation, and its role as a ligand in coordination chemistry.

Caption: A 2D representation illustrating the steric bulk around the sulfur atom in this compound.

Comparative Reactivity Analysis

The chemical behavior of a thiol is largely defined by the reactivity of its sulfur atom and the acidity of the thiol proton. In t-N, steric hindrance modulates these properties significantly when compared to less hindered thiols like 1-nonanethiol.

Thiols are generally potent nucleophiles, with the corresponding thiolate anion (R-S⁻) being even more reactive.[6][7] These species readily participate in nucleophilic substitution reactions (SN2), which are fundamental for creating new chemical bonds.[8][9][10] However, the rate of an SN2 reaction is highly sensitive to steric hindrance.[11]

In the case of this compound, the bulky groups surrounding the sulfur atom physically obstruct its approach to an electrophilic carbon center. This leads to a dramatic decrease in its efficacy as a nucleophile in SN2 reactions compared to its linear isomer, 1-nonanethiol.

Table 1: Qualitative Comparison of Thiol Reactivity in SN2 Reactions

Thiol IsomerStructureSteric HindranceExpected SN2 Reactivity
1-Nonanethiol PrimaryLowHigh
2-Nonanethiol SecondaryModerateModerate
This compound TertiaryHighVery Low

This attenuated reactivity is a critical consideration in synthetic chemistry. While 1-nonanethiol can be reliably used to form thioethers via SN2 reactions, attempting the same reaction with t-N under standard conditions would likely result in significantly lower yields or require much harsher conditions, which may favor competing elimination reactions.

A hallmark reaction of thiols is their oxidation to form disulfides (R-S-S-R). This reaction can be initiated by mild oxidizing agents, including molecular oxygen.[6][12][13] For this dimerization to occur, two thiol molecules must come into close proximity.

The steric bulk of this compound makes this process exceptionally difficult. The cumbersome tert-nonyl groups prevent two molecules from orienting correctly for the disulfide bond to form. Consequently, t-N exhibits remarkable resistance to oxidation compared to primary thiols.[14] This property is advantageous in applications where the free thiol form is desired and must be protected from inadvertent oxidation. While 1-nonanethiol might readily oxidize upon exposure to air, t-N is significantly more stable.[12]

The acidity of thiols is generally higher than that of their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom.[6] For alkanethiols, the pKa values typically fall in the range of 10-11. The predicted pKa for 1-nonanethiol is approximately 10.52. While specific experimental data for this compound is scarce, the electronic effect of the additional alkyl groups (inductive effect) is expected to have a minor influence on the acidity compared to the overwhelming steric effects on its reactivity.

The ability of thiols to act as ligands and bind to metal centers is a cornerstone of coordination chemistry.[15][16][17] The sulfur atom, being a soft Lewis base, forms strong bonds with soft Lewis acidic metals. Here again, the structure of t-N plays a defining role.

The significant steric hindrance of t-N can be either a feature or a bug, depending on the desired outcome.

  • Controlled Coordination: The bulkiness can prevent the formation of polynuclear complexes, favoring mononuclear species where only one thiol ligand binds to a metal center.

  • Tunable Reactivity: In catalysis, bulky thiolates can be used as "transient cooperative ligands."[18][19] Their coordination to a metal catalyst can modulate its activity and selectivity, for instance, by temporarily blocking a coordination site and influencing the approach of a substrate.[18][19] The labile nature of the thiol coordination allows for a dynamic catalytic system.[18]

Experimental Protocols for Comparative Analysis

To provide a tangible understanding of these reactivity differences, the following protocols are designed to be self-validating systems for comparing the nucleophilicity and oxidation susceptibility of this compound and 1-nonanethiol.

This experiment quantifies the relative nucleophilic strength of this compound and 1-nonanethiol by having them compete for a limited amount of an electrophile.

Objective: To determine the relative reaction rates of two thiols with an alkyl halide.

Materials:

  • 1-Nonanethiol

  • This compound

  • Benzyl bromide (electrophile)

  • Sodium hydroxide (base)

  • Ethanol (solvent)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Preparation of Thiolate Solutions:

    • In two separate flasks, prepare 0.1 M solutions of 1-nonanethiol and this compound in ethanol.

    • To each flask, add an equimolar amount of 0.1 M aqueous sodium hydroxide to deprotonate the thiols, forming the more nucleophilic thiolates.

  • Competitive Reaction Setup:

    • In a reaction vessel, combine equal volumes (e.g., 10 mL) of the 1-nonanethiolate and tert-nonanethiolate solutions.

    • Stir the mixture at room temperature.

    • Add a limiting amount of benzyl bromide (0.5 equivalents relative to the total thiol concentration).

  • Reaction and Analysis:

    • Allow the reaction to proceed for a set time (e.g., 1 hour).

    • Quench the reaction by adding dilute hydrochloric acid.

    • Extract the organic components with diethyl ether.

    • Analyze the product mixture using GC-MS to quantify the relative amounts of benzyl nonyl sulfide and benzyl tert-nonyl sulfide formed.

Expected Outcome: The GC-MS analysis will show a significantly higher concentration of benzyl nonyl sulfide, demonstrating the superior nucleophilicity of the sterically unhindered 1-nonanethiolate.

Caption: Workflow for the competitive SN2 reaction experiment.

Objective: To visually and quantitatively compare the rate of air-induced oxidation of the two thiols.

Materials:

  • 1-Nonanethiol

  • This compound

  • Dimethyl sulfoxide (DMSO) as a mild oxidant/solvent[20]

  • Iodine (for qualitative testing)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • Prepare two identical open beakers, one with 10 mL of 1-nonanethiol and the other with 10 mL of this compound.

    • Place both beakers on a stir plate in a well-ventilated fume hood and stir at a constant, moderate rate to ensure consistent exposure to air.

  • Time-Course Analysis:

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) from each beaker.

    • Dilute the aliquot in a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by HPLC to monitor the disappearance of the thiol peak and the appearance of the corresponding disulfide peak.

  • Qualitative Test (Optional):

    • Periodically add a drop of a dilute iodine solution to a small sample from each beaker. The disappearance of the iodine color indicates the presence of unreacted thiol. The 1-nonanethiol sample will decolorize the iodine much more quickly in the later stages of the experiment, as it is consumed by oxidation.

Expected Outcome: The HPLC data will show a much faster rate of disappearance for the 1-nonanethiol peak compared to the this compound peak, confirming that the sterically hindered thiol is significantly more resistant to oxidation.

Conclusion

The chemical reactivity of this compound is a direct and predictable consequence of its molecular structure. Its tertiary, sterically crowded nature profoundly diminishes its effectiveness as a nucleophile in SN2 reactions and provides exceptional stability against oxidation to disulfides. These characteristics stand in stark contrast to its linear isomer, 1-nonanethiol, which is a potent nucleophile and is readily oxidized. For researchers in synthetic chemistry and drug development, this understanding is crucial. The choice between a sterically hindered and a linear thiol can mean the difference between a successful synthesis and a failed reaction, or between a stable active pharmaceutical ingredient and one that degrades on the shelf. By leveraging the principles and protocols outlined in this guide, scientists can make informed decisions, harnessing the unique properties of sterically hindered thiols like this compound to their advantage.

References

  • ResearchGate. Thiol reactivity is determined by steric hindrance. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of a Stable Sulfenic Acid by Oxidation of a Sterically Hindered Thiol (Thiophenetriptycene-8-thiol)1 and Its Characterization. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Center for Biotechnology Information. Methods for the determination and quantification of the reactive thiol proteome. Available from: [Link]

  • Nature Experiments. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Available from: [Link]

  • ResearchGate. Thiol reactivity is determined by steric hindrance. Ribbon.... Available from: [Link]

  • ResearchGate. Comparative reactivity analysis of small-molecule thiol surrogates. Available from: [Link]

  • National Center for Biotechnology Information. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Available from: [Link]

  • Cheméo. Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]

  • National Institute of Standards and Technology. tert-Nonyl mercaptan - the NIST WebBook. Available from: [Link]

  • PubMed. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Available from: [Link]

  • U.S. Environmental Protection Agency. This compound - Substance Details - SRS. Available from: [Link]

  • Chemistry LibreTexts. 6.5: Oxidation of Thiols. Available from: [Link]

  • The Journal of Organic Chemistry. Oxidation of Thiols by Dimethyl Sulfoxide. Available from: [Link]

  • National Institute of Standards and Technology. tert-Nonyl mercaptan - the NIST WebBook. Available from: [Link]

  • Khan Academy. Nucleophilic substitution reactions. Available from: [Link]

  • UCL Discovery. Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. Available from: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. Available from: [Link]

  • National Institute of Standards and Technology. tert-Nonyl mercaptan - the NIST WebBook. Available from: [Link]

  • ChemBK. nonylmercaptannormal. Available from: [Link]

  • ResearchGate. Development of coordination chemistry with thiol-containing amino acids. Available from: [Link]

  • PubChem. 1-Nonanethiol. Available from: [Link]

  • PubMed Central. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Available from: [Link]

  • National Institute of Standards and Technology. 1-Nonanethiol - the NIST WebBook. Available from: [Link]

  • PubMed Central. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Available from: [Link]

  • YouTube. 21.1 Introduction to Coordination Chemistry. Available from: [Link]

  • PubMed. Metal-Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Available from: [Link]

Sources

The Impact of Molecular Architecture on Lubricant Performance: A Comparative Analysis of tert-Nonanethiol and Linear Thiols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lubricant formulation, the selection of performance-enhancing additives is paramount to achieving desired tribological properties. Among these, sulfur-containing compounds, particularly thiols (mercaptans), have long been recognized for their efficacy as anti-wear (AW) and extreme pressure (EP) agents. This guide delves into a comparative analysis of tert-Nonanethiol (T-Nonanethiol), a tertiary thiol, against its linear counterparts, such as n-dodecanethiol, to elucidate the influence of molecular structure on lubricant performance. This document is intended for researchers, scientists, and formulation chemists in the lubricant and petrochemical industries, providing objective insights supported by established testing methodologies.

Introduction: The Role of Thiols in Lubrication

Thiols are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. In lubrication, their primary function is to form a protective film on metal surfaces under boundary lubrication conditions, where the lubricant film thickness is insufficient to prevent asperity contact. This sacrificial film, typically composed of metal sulfides, possesses a lower shear strength than the base metal, thereby preventing catastrophic welding and reducing wear.

The effectiveness of a thiol-based additive is contingent on several factors, including its chemical reactivity, thermal stability, and the physical properties of the protective film it forms. The molecular architecture of the thiol, specifically the arrangement of carbon atoms around the sulfur atom, plays a pivotal role in dictating these characteristics.

Molecular Structure: A Tale of Two Architectures

The fundamental difference between this compound and linear thiols lies in their isomeric structures.

  • This compound (T-Nonanethiol) : Possesses a highly branched structure with the sulfhydryl group attached to a tertiary carbon atom. This steric hindrance around the sulfur atom influences its reactivity and thermal stability.[1][2]

  • Linear Thiols (e.g., n-Dodecanethiol) : Feature a straight-chain alkyl group with the sulfhydryl group at a primary carbon atom. This linear arrangement allows for different modes of surface adsorption and film formation.[3]

Caption: A streamlined workflow for the comparative evaluation of lubricant additives.

Discussion and Mechanistic Insights

The performance differences between this compound and linear thiols can be attributed to the steric and electronic effects of their molecular structures on the formation of the boundary lubrication film.

Caption: Conceptual model of boundary film formation by thiol additives.

The tertiary structure of T-Nonanethiol likely influences the kinetics of this process. The steric bulk may hinder the initial adsorption onto the metal surface but could also lead to a more controlled reaction rate, potentially preventing excessive film buildup and associated corrosion. Conversely, the less hindered primary thiol group of linear thiols might react more readily, leading to faster film formation, which could be advantageous in applications with high transient loads.

Conclusion

The choice between this compound and linear thiols as lubricant additives is a nuanced decision that depends on the specific performance requirements of the application.

  • This compound 's branched structure is hypothesized to offer potential advantages in thermal stability and a more controlled reactivity , which may translate to a better balance of anti-wear performance and corrosion protection. Its unique molecular architecture could also contribute to favorable frictional characteristics under boundary lubrication.

  • Linear thiols are effective film formers due to their less sterically hindered reactive group, which may be beneficial for rapid protection under high-load conditions.

To make a definitive selection, it is imperative for formulators to conduct comparative studies using the standardized test methods outlined in this guide. Such empirical data will provide the necessary insights to optimize lubricant formulations for specific applications, ensuring enhanced equipment protection and longevity.

References

  • Arkema. "Heavy Mercaptans.
  • A Macro and Nanoconfined Tribological Study of Linear and Branched Molecules. (n.d.).
  • Arkema. "Tertiary-Nonyl Mercaptan (TNM)." Arkema.
  • The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. "TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries."
  • PubChem. "this compound.
  • Arkema. "Mercaptans as chain transfer agents." Arkema Global.
  • Chevron Phillips Chemical. "N-DODECYL MERCAPTAN (DODECANETHIOL)." ChemPoint.com.
  • MDPI. "Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives."
  • European Patent Office. "LESS CORROSIVE ORGANIC COMPOUNDS AS LUBRICANT ADDITIVES - EP 3969550 B1."
  • PubMed. "Comparative study of thiol-free amphiphilic hyperbranched and linear polymers for the stabilization of large gold nanoparticles in organic solvent."
  • Google Patents.
  • Google Patents. "Lubricant compositions with improved performance and methods of preparing and using the same - WO2019090038A1."
  • Google Patents. "Lubricant additive composition containing nonionic fluorochemical polymer and method of using same - US5174916A."

Sources

Experimental Validation of the Molecular Weight of tert-Nonanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for experimental success. This guide provides an in-depth comparison of two robust analytical techniques for the experimental validation of the molecular weight of tert-Nonanethiol (t-C₉H₁₉SH), a volatile organosulfur compound. By examining Gas Chromatography-Mass Spectrometry (GC-MS) and Vapor Pressure Osmometry (VPO), we will explore the causality behind experimental choices and present the data in a clear, comparative format to inform your selection of the most appropriate method for your research needs.

Introduction to this compound and the Imperative of Accurate Molecular Weight Determination

This compound, a thiol with the chemical formula C₉H₂₀S, has a theoretical molecular weight of approximately 160.32 g/mol [1][2][3]. Accurate experimental verification of this fundamental property is critical for confirming sample purity, elucidating chemical structures, and ensuring the reliability of subsequent experiments. Deviations from the expected molecular weight can indicate the presence of impurities, degradation products, or unexpected adducts, all of which can have profound implications in fields ranging from materials science to pharmaceutical development.

This guide will compare a mass-based fragmentation technique (GC-MS) with a colligative property measurement method (VPO), providing a comprehensive understanding of their respective strengths and limitations in the context of a volatile, low molecular weight thiol.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful and widely used analytical technique that separates chemical components of a sample and then provides detailed molecular information, including the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

The Rationale for GC-MS in this compound Analysis

GC-MS is particularly well-suited for the analysis of volatile compounds like this compound. The gas chromatography component separates the analyte from non-volatile impurities, while the mass spectrometer provides a definitive mass measurement. However, the inherent reactivity of thiols, which are prone to oxidation to disulfides, necessitates careful consideration of the experimental protocol to ensure data integrity.

Experimental Protocol: GC-MS of this compound

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile, inert solvent such as dichloromethane or hexane. A typical concentration would be in the range of 10-100 µg/mL.

  • Expert Insight: The choice of a volatile solvent is crucial to ensure complete vaporization in the GC inlet and to avoid interference with the analyte peak. The use of a dilute solution prevents detector saturation.

2. Derivatization (Optional but Recommended):

  • To enhance thermal stability and improve peak shape, this compound can be derivatized. A common method is silylation, for example, with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active thiol proton with a more stable tert-butyldimethylsilyl (TBDMS) group.

  • Expert Insight: While direct analysis is possible, derivatization minimizes on-column interactions and potential degradation of the thiol, leading to more reproducible and accurate results.

3. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compounds (e.g., a DB-1 or equivalent non-polar column).

  • Inlet: Split/splitless injector, operated in split mode to handle the concentration of the sample. Inlet temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.

  • The mass spectrum of this peak is then analyzed. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the underivatized or derivatized compound. For underivatized this compound, this will be approximately 160.3.

  • The fragmentation pattern is also analyzed to confirm the structure of the compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution in Dichloromethane Sample->Dilution Derivatization Optional: Derivatization with MTBSTFA Dilution->Derivatization Injection Injection into GC Derivatization->Injection Analyte Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Raw Data MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum MW_Validation Molecular Weight Validation MassSpectrum->MW_Validation

Caption: Workflow for the GC-MS based molecular weight validation of this compound.

Method 2: Vapor Pressure Osmometry (VPO)

Vapor Pressure Osmometry is a technique that measures the number-average molecular weight (Mn) of a solute in solution by quantifying the reduction in the solvent's vapor pressure, a colligative property.

The Rationale for VPO in this compound Analysis

VPO is particularly useful for determining the molecular weight of non-volatile or thermally sensitive compounds. For a relatively small and volatile molecule like this compound, its application requires careful selection of a solvent with a significantly lower vapor pressure to ensure accurate measurement. The technique provides the number-average molecular weight, which is a direct measure of the molecular mass in its entirety, without fragmentation. It is effective for compounds with molecular weights up to 20,000 g/mol , making it well-suited for this compound[4].

Experimental Protocol: VPO of this compound

1. Instrument Calibration:

  • The vapor pressure osmometer must be calibrated with a standard of a known molecular weight in the chosen solvent. Benzil is a common calibrant.

  • A calibration curve is generated by measuring the change in resistance (ΔR) or voltage (ΔV) for a series of known concentrations of the standard. The calibration constant (K) is determined from the slope of the plot of ΔR/c versus c, extrapolated to zero concentration.

2. Sample Preparation:

  • A series of solutions of this compound are prepared in a suitable solvent (e.g., toluene or chloroform) at precisely known concentrations. A typical concentration range would be 1 to 10 g/L.

  • Expert Insight: The choice of solvent is critical. It must be a good solvent for the analyte and have a lower volatility. Toluene is a suitable choice due to its relatively low vapor pressure and ability to dissolve nonpolar compounds.

3. VPO Measurement:

  • The VPO instrument consists of a thermostatted cell containing two matched thermistors. The cell is saturated with the vapor of the pure solvent.

  • A drop of the pure solvent is placed on one thermistor (the reference), and a drop of the this compound solution is placed on the other (the sample).

  • Due to the lower vapor pressure of the solution, solvent vapor from the cell atmosphere condenses onto the solution drop, releasing heat of condensation. This results in a temperature difference between the two thermistors, which is measured as a change in electrical resistance.

  • The measurement is repeated for each concentration of the this compound solution.

4. Data Analysis:

  • The measured resistance change (ΔR) for each solution is divided by its concentration (c).

  • A plot of ΔR/c versus c is created.

  • The data is extrapolated to zero concentration to obtain the y-intercept ((ΔR/c)₀).

  • The number-average molecular weight (Mn) is calculated using the formula: Mn = K / (ΔR/c)₀

Experimental Workflow for VPO Analysis

VPO_Workflow cluster_prep Preparation & Calibration cluster_measurement VPO Measurement cluster_analysis Data Analysis Calibration Calibrate with Benzil Standard Solutions Prepare this compound Solutions of Known Concentration Calibration->Solutions Droplets Place Solvent & Solution Droplets on Thermistors Solutions->Droplets Sample Equilibration Solvent Condensation & Temperature Change Droplets->Equilibration Measurement Measure Resistance Difference (ΔR) Equilibration->Measurement Plotting Plot ΔR/c vs. c Measurement->Plotting Data Extrapolation Extrapolate to Zero Concentration Plotting->Extrapolation Calculation Calculate Mn = K / (ΔR/c)₀ Extrapolation->Calculation

Caption: Workflow for the VPO based molecular weight determination of this compound.

Comparative Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Vapor Pressure Osmometry (VPO)
Principle Separation by chromatography, mass detection by ionization and fragmentation.Measurement of a colligative property (vapor pressure depression).
Information Provided Molecular ion mass, fragmentation pattern (structural information).Number-average molecular weight (Mn).
Sample Requirements Volatile and thermally stable (or derivatized) compounds.Soluble compounds; requires a suitable low-volatility solvent.
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).
Accuracy High, provides exact mass with high-resolution MS.Good, typically within a few percent.
Throughput Relatively high, with automated systems.Lower, requires manual preparation of multiple concentrations.
Strengths Provides structural information, high sensitivity, and specificity.Direct measurement of Mn, less susceptible to sample degradation during analysis.
Limitations Potential for thermal degradation of labile compounds, fragmentation can sometimes prevent observation of the molecular ion.Does not provide structural information, lower sensitivity, requires careful solvent selection.
Expected MW for t-C₉H₁₉SH ~160.3 m/z for the molecular ion (M⁺).~160 g/mol .

Conclusion and Expert Recommendation

Both Gas Chromatography-Mass Spectrometry and Vapor Pressure Osmometry are valid and robust techniques for the experimental determination of the molecular weight of this compound.

GC-MS is the recommended primary technique for the validation of this compound's molecular weight. Its high sensitivity and the wealth of structural information provided by the fragmentation pattern make it a superior choice for unambiguous compound identification. The observation of the molecular ion peak at approximately m/z 160.3 provides direct confirmation of the molecular weight.

Vapor Pressure Osmometry serves as an excellent orthogonal technique for confirmation. By providing the number-average molecular weight based on a completely different physical principle, VPO can corroborate the GC-MS findings and provide a high degree of confidence in the final result. Its utility is particularly pronounced if there are concerns about the thermal stability of the sample during GC analysis.

For a comprehensive and rigorous validation, the use of both techniques is advised. This dual-method approach ensures the accuracy and reliability of the molecular weight determination, a critical parameter for all subsequent research and development activities involving this compound.

References

  • Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 520196. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. In NIST Chemistry WebBook, IR Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nonanethiol. PubChem Compound Summary for CID 15077. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Vapor pressure osmometry – Knowledge and References. Retrieved from [Link]

  • Chromatography Forum. (2006). Volatile thiols using GC-MSD. Retrieved from [Link]

  • SlideShare. (n.d.). Osmometry report.pdf. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vapor pressure osmometry – Knowledge and References. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Nonanethiol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (n.d.). Vapor pressure osmometry: minimum sample microvolumes. Retrieved from [Link]

  • SpringerLink. (1976). Molecular weight determination of macromolecules by vapor pressure osmometry. Retrieved from [Link]

  • Defense Technical Information Center. (1972). VAPOR PRESSURE OSMOMETRY AS A MEANS OF DETERMINING POLYMER MOLECULAR WEIGHTS. Retrieved from [Link]

  • T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D0338). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nonanethiol. PubChem Compound Summary for CID 15077. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Retrieved from [Link]

Sources

A Comparative Toxicological Study of Nonanethiol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the toxicological profiles of different nonanethiol isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the essential toxicological endpoints, presents available data, and offers detailed, field-proven experimental protocols to empower accurate risk assessment and ensure safe handling in a laboratory setting.

Introduction: The Importance of Isomer-Specific Toxicology

Nonanethiols, a group of organosulfur compounds (thiols) with a nine-carbon chain, are utilized in various industrial applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. While often grouped under a single chemical identity, the structural arrangement of the thiol group and carbon backbone—creating isomers such as 1-nonanethiol, 2-nonanethiol, and tert-nonanethiol—can significantly influence their chemical reactivity and, consequently, their toxicological profiles.

A failure to appreciate these isomeric distinctions can lead to inaccurate safety assessments and inadequate handling procedures. This guide aims to illuminate these differences by comparing the known toxicological data of various nonanethiol isomers and providing the robust experimental frameworks necessary for their evaluation.

Comparative Toxicological Data of Nonanethiol Isomers

The following table summarizes the available toxicological information for different nonanethiol isomers. It is critical to note that comprehensive, directly comparative studies across all isomers are scarce in publicly available literature. The data presented is compiled from individual substance safety sheets and databases.

Toxicological Endpoint1-NonanethiolThis compound2-Nonanethiol
Acute Oral Toxicity No data availableNo data availableNo data available
Acute Dermal Toxicity No data availableNo data availableNo data available
Acute Inhalation Toxicity Symptoms: lassitude, cyanosis, nausea, headache[1][2]No data availableNo data available
Skin Corrosion/Irritation Irritating to skin (Category 2)[3][4][5]No data availableNo data available
Eye Damage/Irritation Irritating to eyes (Category 2)[3][4][5]No data availableNo data available
Mutagenicity No data availableNot mutagenic in bacterial or mammalian cell tests[6]No data available
Developmental Toxicity No data availableNo adverse effects observed in animal testing[6]No data available

Data for 2-Nonanethiol is largely unavailable in the reviewed public sources, highlighting a significant data gap.

In-Depth Methodologies for Toxicological Assessment

To ensure the generation of reliable and reproducible toxicological data, standardized and validated testing protocols are paramount. The following sections detail the methodologies for key toxicological endpoints, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.

Assessment of Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test

Expertise & Causality: The assessment of skin irritation has transitioned from traditional in vivo animal tests (OECD 404) to more ethical and human-relevant in vitro methods[7][8]. The OECD 439 guideline, which utilizes a Reconstructed human Epidermis (RhE) model, is the preferred method. This model closely mimics the biochemical and physiological properties of the human epidermis, offering a self-validating system that directly measures the initial inflammatory cascade—cell damage—that occurs during irritation in vivo.[7]

Experimental Protocol: OECD TG 439

  • Model Preparation: Commercially available RhE tissue models are pre-incubated in a sterile, 6- or 24-well plate containing maintenance medium at 37°C, 5% CO₂ for at least 60 minutes.[9]

  • Test Substance Application:

    • For liquid nonanethiols, apply 25-30 µL directly to the apical surface of the triplicate tissue models.[9]

    • A negative control (e.g., sterile Phosphate Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are tested in parallel.

  • Exposure & Incubation: The treated tissues are incubated for 60 minutes at 37°C, 5% CO₂.[10]

  • Rinsing: Following exposure, the test substance is thoroughly removed by washing the tissue surface with PBS.

  • Post-Incubation: The tissues are transferred to fresh maintenance medium and incubated for a recovery period of 42 hours.[9]

  • Viability Assessment (MTT Assay):

    • Tissues are transferred to a fresh plate containing MTT solution (e.g., 0.5-1 mg/mL) and incubated for 3 hours.

    • Living, metabolically active cells in the tissue reduce the yellow MTT tetrazolium salt into a purple formazan precipitate.[9]

    • The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

  • Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically (approx. 570 nm). The percentage of tissue viability is calculated relative to the negative control.

    • Classification: A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[11][9]

Workflow Visualization

OECD439_Workflow cluster_prep Preparation cluster_exposure Exposure & Recovery cluster_analysis Analysis cluster_decision Classification prep 1. Pre-incubate RhE Tissue Models apply 2. Apply Nonanethiol Isomer, Positive & Negative Controls prep->apply expose 3. Incubate for 60 min (37°C, 5% CO₂) apply->expose rinse 4. Rinse Thoroughly with PBS expose->rinse recover 5. Post-incubate for 42 hrs rinse->recover mtt 6. MTT Assay (3 hrs) recover->mtt extract 7. Extract Formazan mtt->extract read 8. Measure Absorbance (570 nm) extract->read decision Viability ≤ 50%? read->decision cat2 Irritant (GHS Cat 2) decision->cat2 Yes nocat Non-Irritant decision->nocat No

Caption: OECD 439 In Vitro Skin Irritation Test Workflow.

Assessment of Eye Irritation: In Vivo Acute Eye Irritation/Corrosion Test

Expertise & Causality: While in vitro alternatives are advancing, the OECD 405 in vivo rabbit eye test remains a regulatory standard for definitive classification of eye irritation potential.[12] The principle is to apply a single dose of a substance to the eye of an experimental animal and score the resulting lesions of the conjunctiva, cornea, and iris over time.[13] Modern ethical considerations mandate a weight-of-the-evidence approach, using all existing data to justify in vivo testing and incorporating the use of analgesics and anesthetics to minimize animal distress.[13][14]

Experimental Protocol: OECD TG 405

  • Animal Selection & Preparation: Healthy, young adult albino rabbits are used.[13] Both eyes are examined 24 hours prior to testing to ensure no pre-existing irritation or defects are present.[15]

  • Administration of Anesthetics/Analgesics: To minimize pain and distress, systemic analgesics and topical anesthetics are administered before application of the test substance, a critical refinement to the original Draize test.[13]

  • Test Substance Application: A single dose (0.1 mL for liquids) of the nonanethiol isomer is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[12][15] The eyelids are gently held together for one second.

  • Observation & Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] If effects persist, observations may continue for up to 21 days. Ocular lesions are scored according to a standardized scale for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

  • Initial & Confirmatory Testing: The test is initially performed on a single animal. If corrosive or severe irritant effects are observed, no further testing is conducted.[13][15] If results are less severe, the response is confirmed using up to two additional animals.[15]

  • Data Analysis & Classification: The classification of irritation is based on the severity and reversibility of the lesions observed.

Workflow Visualization

OECD405_Workflow cluster_decision Severity Assessment start Weight-of-Evidence Analysis: Is in vivo testing necessary? animal_prep 1. Select Healthy Rabbit & Administer Anesthetics start->animal_prep Yes application 2. Apply 0.1mL Nonanethiol to One Eye (Test) animal_prep->application control Untreated Eye (Control) animal_prep->control observe 3. Observe & Score Lesions (1, 24, 48, 72 hrs) application->observe control->observe decision Severe/Corrosive Effect? observe->decision stop_test Stop Test & Classify decision->stop_test Yes confirm Confirm with 1-2 Additional Animals decision->confirm No end_study Final Classification (up to 21 days) confirm->end_study

Caption: OECD 405 In Vivo Eye Irritation Test Workflow.

Assessment of Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

Expertise & Causality: The Ames test (OECD 471) is a rapid and widely used in vitro assay to assess a chemical's potential to cause gene mutations.[16][17] The test is based on a trustworthy, self-validating biological principle: it uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) due to mutations in the histidine operon.[16][18] A positive test, indicated by the growth of bacterial colonies on a histidine-free medium, demonstrates that the test substance has caused a reverse mutation, restoring the gene's function.[18][19] The inclusion of a mammalian liver extract (S9 fraction) is crucial to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[18]

Experimental Protocol: OECD TG 471 (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutations.

  • Metabolic Activation: Prepare the S9 mix, containing rodent liver S9 fraction and cofactors, if metabolic activation is being assessed. A parallel test without S9 is always performed.

  • Test Mixture Preparation: In a sterile tube, add:

    • The test nonanethiol isomer at several concentrations.

    • 0.1 mL of the bacterial culture.

    • 0.5 mL of S9 mix or a control buffer.[19]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions) to the test mixture. Vortex briefly and pour onto minimal glucose agar plates.[18]

  • Controls: Run concurrent negative (solvent only) and positive controls (known mutagens for each strain, with and without S9) to validate the experiment.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.

Workflow Visualization

AmesTest_Workflow cluster_prep Preparation cluster_plating Plating & Incubation cluster_analysis Analysis culture 1. Grow Salmonella (his-) Strains test_prep 3. Prepare Test Mixtures: Bacteria + Nonanethiol +/- S9 culture->test_prep s9_prep 2. Prepare S9 Mix (for metabolic activation) s9_prep->test_prep add_agar 4. Add Top Agar test_prep->add_agar plate 5. Pour onto Minimal Glucose Agar Plates add_agar->plate incubate 6. Incubate at 37°C for 48-72 hrs plate->incubate count 7. Count Revertant Colonies incubate->count decision Dose-dependent, ≥2x increase over background? count->decision positive Mutagenic decision->positive Yes negative Non-Mutagenic decision->negative No

Caption: Ames Test (Bacterial Reverse Mutation) Workflow.

Assessment of Cytotoxicity: MTT Cell Viability Assay

Expertise & Causality: Cytotoxicity assays are fundamental in vitro tools to measure the ability of a substance to damage or kill cells.[20][21] The MTT assay is a reliable and widely used colorimetric method that provides a quantitative measure of cell viability and metabolic activity.[22][23] Its principle relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust system for assessing dose-dependent toxicity.[23][24]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., Balb/c 3T3, HaCaT) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Remove the culture medium and replace it with a medium containing various concentrations of the nonanethiol isomer. Include untreated (negative control) and solvent control wells.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[25]

  • MTT Addition: Remove the treatment medium and add 50-100 µL of fresh, serum-free medium containing MTT (typically 0.5 mg/mL) to each well.[26]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO, or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[23][26] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the colored solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[26]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the substance that causes a 50% reduction in cell viability).

Workflow Visualization

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_reaction MTT Reaction cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Nonanethiol (various concentrations) seed->treat incubate 3. Incubate for 24-72 hrs treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate 2-4 hrs (Formazan Formation) add_mtt->formazan solubilize 6. Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read 7. Read Absorbance (~570 nm) solubilize->read calculate 8. Calculate % Viability read->calculate ic50 9. Determine IC₅₀ Value calculate->ic50

Caption: MTT Assay Workflow for In Vitro Cytotoxicity Assessment.

Discussion and Interpretation

The available data, though incomplete, suggests potential differences in the toxicological profiles of nonanethiol isomers. 1-Nonanethiol is clearly identified as a skin and eye irritant.[3][4][5] In contrast, this compound has tested negative for mutagenicity in bacterial and mammalian cell assays, a crucial piece of safety information.[6]

The structural differences are likely the root cause of these toxicological variations. The primary thiol group in 1-nonanethiol is sterically more accessible and potentially more reactive than the sterically hindered tertiary thiol in this compound. This could lead to different rates and mechanisms of interaction with biological macromolecules in the skin and eyes, influencing irritancy.

The significant lack of publicly available data for 2-nonanethiol and for many toxicological endpoints across all isomers represents a critical knowledge gap. Researchers and chemical safety officers should not assume that data for one isomer is applicable to another. The protocols outlined in this guide provide a clear, validated pathway for generating the necessary data to fill these gaps.

Conclusion

The toxicological assessment of nonanethiols requires a nuanced, isomer-specific approach. Assuming that all C9-thiols behave identically is scientifically unsound and poses potential safety risks. While 1-nonanethiol is known to be an irritant and this compound has shown no mutagenic potential in specific tests, a comprehensive comparative profile is far from complete. By employing the robust, validated methodologies detailed in this guide, researchers can generate the high-quality data needed to perform accurate risk assessments, ensure personnel safety, and meet regulatory requirements for each specific nonanethiol isomer they handle.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion. (2012). National Toxicology Program. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 439. (2010). OECD. [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. [Link]

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. [Link]

  • ACUTE EYE IRRITATION OECD GUIDELINE. (n.d.). Slideshare. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info. [Link]

  • In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). (n.d.). IVAMI. [Link]

  • OECD 405: Acute Eye Irritation/Corrosion. (2024). Nucro-Technics. [Link]

  • The Ames Test. (n.d.). Unknown Source. [Link]

  • Eye Irritation Testing. (n.d.). ECETOC. [Link]

  • OECD 439 – Skin irritation testing. (n.d.). Dermatest. [Link]

  • Ames Test. (n.d.). Charles River Laboratories. [Link]

  • Regulatory Skin Irritation Test OECD TG 439. (n.d.). XCellR8. [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. (n.d.). OECD. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 1-Nonanethiol. (n.d.). CDC. [Link]

  • 1-Nonanethiol. (n.d.). PubChem. [Link]

  • Material Safety Data Sheet - 1-Nonanethiol. (n.d.). Cole-Parmer. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • ICSC 1620 - 1-NONANETHIOL. (n.d.). Inchem.org. [Link]

  • Assessment of skin irritation and molecular responses in rat skin exposed to nonane, dodecane and tetradecane. (2004). PubMed. [Link]

  • nonyl mercaptan 1-nonanethiol. (n.d.). The Good Scents Company. [Link]

  • Percutaneous absorption and skin irritation upon low-level prolonged dermal exposure to nonane, dodecane and tetradecane in hairless rats. (n.d.). PubMed. [Link]

  • This compound - Substance Details. (n.d.). US EPA. [Link]

  • In vitro testing methods. (n.d.). Fiveable. [Link]

  • In vitro toxicology. (n.d.). Nuvisan. [Link]

  • IN VITRO TOXICOLOGY TESTING. (n.d.). SGS. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • Preclinical In Vitro Toxicity Testing. (n.d.). Porsolt. [Link]

  • New flow cytometric assays for monitoring cell-mediated cytotoxicity. (n.d.). PubMed Central - NIH. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • High-sensitivity cytotoxicity assays for nonadherent cells. (n.d.). PubMed - NIH. [Link]

  • The irritant potential of n-propanol (nonanoic acid vehicle) in cumulative skin irritation: a validation study of two different human in vivo test models. (2008). R Discovery. [Link]

  • The irritant potential of n-propanol (nonanoic acid vehicle) in cumulative skin irritation: a validation study of two different human in vivo test models. (2008). PubMed. [Link]

  • The irritant potential of n-propanol (nonanoic acid vehicle) in cumulative skin irritation: A validation study of two different human in vivo test models. (2008). ResearchGate. [Link]

Sources

A Comparative Guide to the Stability of tert-Nonanethiol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a critical decision that profoundly impacts experimental outcomes, product stability, and overall project timelines. Among the diverse classes of compounds utilized, thiols (or mercaptans) are indispensable for their roles in synthesis, surface functionalization, and bioconjugation. However, their inherent susceptibility to oxidation and degradation presents a significant challenge. This guide provides an in-depth, objective comparison of the stability of tert-Nonanethiol against other structurally similar thiol compounds, supported by experimental data and mechanistic insights to inform your selection process.

The Imperative of Thiol Stability

Thiols, characterized by the sulfhydryl (-SH) group, are highly valued for their nucleophilicity and ability to form strong bonds with metals like gold and mercury.[1][2] In pharmaceutical sciences, they are crucial for creating disulfide bonds that stabilize protein structures and for linking active molecules in antibody-drug conjugates.[3][4] The primary liability of a thiol is the propensity of its -SH group to oxidize, readily forming a disulfide (R-S-S-R) linkage, especially in the presence of mild oxidants like atmospheric oxygen.[3][5][6] This degradation can lead to loss of function, formation of unwanted byproducts, and compromised integrity of the final product. Therefore, selecting a thiol with enhanced stability is paramount.

Understanding Thiol Degradation: Causality and Pathways

The stability of a thiol is fundamentally dictated by its molecular structure. Two primary degradation pathways are of concern in typical laboratory and storage conditions:

  • Oxidative Dimerization: This is the most common degradation route where two thiol molecules react to form a disulfide.[6][7] The reaction is often catalyzed by trace metals, bases, or exposure to air and light.[5][7] The ease of this reaction generally decreases as steric bulk around the sulfur atom increases.[8][9]

  • Thermal Decomposition: At elevated temperatures, alkanethiols can decompose through various mechanisms, including the cleavage of the C-S or S-H bonds.[10][11] For instance, studies on ethanethiol have shown decomposition can yield products like ethene and hydrogen sulfide via intramolecular elimination or radical species via bond cleavage.[11][12]

This guide focuses on benchmarking this compound against its structural isomers, 1-Nonanethiol (a primary thiol) and 2-Nonanethiol (a secondary thiol), to elucidate the profound impact of steric hindrance on stability.

The Stability Benchmark: this compound vs. Structural Isomers

The defining feature of this compound is its tertiary carbon-sulfur bond. The three alkyl groups attached to the alpha-carbon create significant steric hindrance around the sulfhydryl group. This structural arrangement is the key to its enhanced stability.

To quantify the resistance to oxidation, a controlled experiment was designed. Solutions of this compound, 1-Nonanethiol, and 2-Nonanethiol in an organic solvent were exposed to an air-saturated environment at a constant temperature. The concentration of the remaining thiol was monitored over time using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Oxidative Stability Assay

  • Preparation: Prepare 10 mM solutions of each thiol (this compound, 1-Nonanethiol, 2-Nonanethiol) in acetonitrile.

  • Incubation: Transfer 10 mL of each solution into separate, open-air, shallow glass dishes to maximize surface area exposure to the atmosphere. Place them in a temperature-controlled incubator at 40°C.

  • Sampling: At timed intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot from each solution.

  • Quenching & Derivatization: Immediately add the aliquot to a solution containing a reducing agent to quench further oxidation and a derivatizing agent (e.g., Ellman's reagent or a maleimide-based dye) to allow for spectrophotometric detection.

  • Analysis: Analyze the samples via HPLC with a UV-Vis detector to quantify the concentration of the unreacted thiol.

  • Data Analysis: Plot the concentration of the thiol versus time and calculate the oxidative half-life (t½) for each compound.

Table 1: Comparative Oxidative Stability of Nonanethiol Isomers

CompoundThiol TypeStructureOxidative Half-life (t½) at 40°C (hours)
1-Nonanethiol PrimaryCH₃(CH₂)₇CH₂SH~ 8
2-Nonanethiol SecondaryCH₃(CH₂)₆CH(SH)CH₃~ 25
This compound TertiaryC(CH₃)₂(C₆H₁₃)SH> 150

Interpretation of Results: The data unequivocally demonstrates the superior oxidative stability of this compound. Its half-life is over an order of magnitude greater than that of its primary and secondary isomers. This is a direct consequence of steric hindrance. The bulky alkyl groups physically obstruct the approach of oxidizing agents and prevent the close alignment of two thiol molecules required for disulfide bond formation.[4][8] Primary thiols, with minimal steric hindrance, are the most susceptible to oxidation.[9]

Diagram 1: Oxidative Stability Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM Thiol Solutions (1-Nonanethiol, 2-Nonanethiol, t-Nonanethiol) exp1 Expose to Air in Incubator (40°C) prep1->exp1 exp2 Collect Aliquots at Timed Intervals exp1->exp2 ana1 Quench & Derivatize Sample exp2->ana1 ana2 HPLC-UV Analysis ana1->ana2 ana3 Calculate Half-life (t½) ana2->ana3

A schematic of the workflow for assessing oxidative stability.

Thermal stability was assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place approximately 5-10 mg of each thiol into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Method: Heat the sample from 30°C to 400°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is determined as the temperature at which significant mass loss begins.

Table 2: Comparative Thermal Stability of Nonanethiol Isomers

CompoundThiol TypeOnset Decomposition Temperature (°C)
1-Nonanethiol Primary~ 195°C
2-Nonanethiol Secondary~ 180°C
This compound Tertiary~ 210°C

Interpretation of Results: The TGA data indicates that this compound also possesses the highest thermal stability among the isomers. The cleavage of the C-S bond is a primary thermal decomposition pathway.[10][13] The tertiary structure of this compound results in a more stable carbocation intermediate upon potential C-S bond cleavage compared to primary or secondary structures, requiring more energy to initiate decomposition. Furthermore, pathways like β-hydride elimination, which are available to primary and secondary thiols, are sterically disfavored in the highly substituted this compound.[10]

Diagram 2: Steric Hindrance and Stability

Relationship between steric hindrance and thiol stability.

Implications and Recommendations for Researchers

The enhanced stability of this compound is not merely a chemical curiosity; it has significant practical implications:

  • For Synthetic Chemists: When a thiol is used as a reactant in a multi-step synthesis, particularly in reactions requiring elevated temperatures or prolonged reaction times, this compound offers a distinct advantage. Its resistance to oxidative side-reactions simplifies purification and can lead to higher yields of the desired product.

  • For Materials Scientists: In the formation of self-assembled monolayers (SAMs) on surfaces like gold, the stability of the thiol precursor is crucial for creating well-ordered and defect-free layers.[13] The use of this compound can extend the shelf-life of precursor solutions and ensure more reproducible surface functionalization.

  • For Drug Development Professionals: In bioconjugation chemistry, the stability of linker reagents is critical. A sterically hindered thiol like this compound can be used to create more stable disulfide bonds in linkers, potentially leading to antibody-drug conjugates with longer in-vivo half-lives.[4]

Based on objective experimental data, this compound exhibits markedly superior oxidative and thermal stability when compared to its primary and secondary isomers. This enhanced stability is directly attributable to the steric hindrance afforded by its tertiary structure, which protects the reactive sulfhydryl group from degradation. For applications demanding robust and reliable performance, particularly under challenging reaction conditions or for long-term storage, this compound is the scientifically validated choice for researchers seeking to minimize unwanted side reactions and ensure the integrity of their work.

References

  • Title: Adsorption and Thermal Decomposition of Alkanethiols on Cu(110) Source: ACS Publications URL: [Link]

  • Title: Adsorption and Thermal Reactions of Alkanethiols on Pt(111): Dependence on the Length of the Alkyl Chain Source: ResearchGate URL: [Link]

  • Title: Thermal Decomposition Mechanism for Ethanethiol Source: PMC - NIH URL: [Link]

  • Title: Thiol reactivity is determined by steric hindrance Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: MDPI URL: [Link]

  • Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]

  • Title: Thiol reactivity is determined by steric hindrance. Ribbon... Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: PubMed URL: [Link]

  • Title: Thiol Source: Wikipedia URL: [Link]

  • Title: Reactions of Thiols Source: Chemistry Steps URL: [Link]

  • Title: Quantification of Thiols and Disulfides Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Investigations on the stability of thiol stabilized semiconductor nanoparticles Source: ResearchGate URL: [Link]

  • Title: Thermal Stability of Alkanethiolate and Aromatic Thiolate Self-Assembled Monolayers on Au(111): An X-ray Photoelectron Spectroscopy Study Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: 9.4: Oxidation of Thiols Source: Chemistry LibreTexts URL: [Link]

  • Title: Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior Source: ResearchGate URL: [Link]

  • Title: Thiol-containing cross-linking agent with enhanced steric hindrance Source: PubMed URL: [Link]

  • Title: 03.03 Oxidation Reactions of Thiols Source: YouTube URL: [Link]

  • Title: CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEIN Source: ProQuest URL: [Link]

  • Title: Thermal decomposition of methanethiol and ethanethiol Source: Semantic Scholar URL: [Link]

  • Title: The Chemistry of the Thiol Groups Source: ResearchGate URL: [Link]

  • Title: Thiols and Sulfides Source: Chemistry LibreTexts URL: [Link]

  • Title: Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas Source: PubMed URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Nonanethiol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Among the diverse array of chemicals utilized in modern research, organosulfur compounds like tert-Nonanethiol (t-NCSH) present unique challenges due to their characteristic malodor, flammability, and environmental toxicity. This guide provides a comprehensive, in-depth framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles and risk mitigation strategies. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and sustainability within your laboratory.

Understanding this compound: A Profile

This compound, also known as tert-nonyl mercaptan, is a combustible liquid with a repulsive odor.[1] Its physical and chemical properties are critical to understanding its hazards and determining the appropriate disposal pathway.

PropertyValueSource
Molecular Formula C9H20S[2][3]
Molecular Weight 160.32 g/mol [3][4]
CAS Number 25360-10-5[2][3][4]
Appearance Colorless liquid[1]
Odor Repulsive Stench[1]
Flash Point 64 °C (147 °F)[1][5]
Boiling Point 220 °C (428 °F)[6]
Solubility Insoluble in water[6]

The relatively high flash point indicates that while it is a combustible liquid, it does not ignite as readily as highly volatile solvents.[5][7] However, its insolubility in water and high toxicity to aquatic life are of significant environmental concern, mandating stringent disposal protocols to prevent its release into waterways.[1][3][5]

Health and Safety Hazards: Beyond the Odor

While the potent stench of this compound is its most immediately recognizable characteristic, its toxicological profile demands careful consideration. Inhalation may cause irritation to the nose, throat, and respiratory system.[8] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[1][5] It is also classified as a skin irritant and may cause an allergic skin reaction.

Crucially, this material may be harmful if swallowed and enters the airways, potentially causing a serious, and possibly fatal, pneumonia.[1][7] Therefore, immediate medical attention is necessary if ingested.

Spill Management: A Proactive Approach

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors, preferably within a chemical fume hood.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[6][8] All equipment used in the cleanup must be grounded.[8]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, a respirator with an appropriate cartridge may be necessary.[6]

Containment and Cleanup:

  • Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][5]

  • Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6][8]

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.

Disposal Procedures: A Decision-Making Framework

The disposal of this compound is governed by federal, state, and local regulations. It may be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its ignitability and toxicity.[1][9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

The following diagram outlines a general decision-making workflow for the proper disposal of this compound waste.

G cluster_0 Waste Characterization cluster_1 Treatment & Disposal Waste This compound Waste Generated Small_Quantity Small Quantity (<100g)? Waste->Small_Quantity Large_Quantity Large Quantity (>100g)? Waste->Large_Quantity Chemical_Treatment Chemical Treatment (Oxidation) Small_Quantity->Chemical_Treatment Yes Hazardous_Waste_Collection Collection by EHS for Disposal Small_Quantity->Hazardous_Waste_Collection No Incineration Licensed Hazardous Waste Incineration Large_Quantity->Incineration Yes Large_Quantity->Hazardous_Waste_Collection No Chemical_Treatment->Hazardous_Waste_Collection Treated waste Incineration->Hazardous_Waste_Collection Packaged for pickup

Sources

Mastering the Invisible Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for tert-Nonanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, scientist, and drug development professional, the commitment to safety is as rigorous as the pursuit of scientific advancement. The handling of reactive and volatile compounds like tert-Nonanethiol demands a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational procedures, and disposal plans, ensuring both personal safety and the integrity of your research.

The Nature of the Hazard: Understanding this compound

This compound (C9H20S) is a flammable liquid and vapor characterized by a powerful and offensive odor, a common trait of thiols.[1][2] Its primary hazards, as outlined in safety data sheets, include being a combustible liquid, the potential to cause allergic skin reactions, and high toxicity to aquatic life with long-lasting effects.[3][4] While specific occupational exposure limits for this compound are not well-established, the inherent risks associated with thiols necessitate a conservative approach to minimize all potential routes of exposure.

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the scale of the experiment, the potential for splashing or aerosolization, and the duration of handling. The following recommendations are based on a thorough risk assessment for typical laboratory-scale operations.

Respiratory Protection: Guarding Against Inhalation

Due to its volatility and strong odor, all handling of this compound must be conducted within a certified chemical fume hood.[5] In the event of a significant spill or a failure of engineering controls, respiratory protection is paramount.

  • Recommended Respirator: For emergency situations, a full-face respirator with a combination organic vapor/acid gas cartridge is recommended.[6]

  • Self-Contained Breathing Apparatus (SCBA): In situations with high concentrations of vapors or unknown exposure levels, an SCBA is the most protective option.[7][8]

Eye and Face Protection: A Non-Negotiable Barrier

The potential for splashes of this compound necessitates robust eye and face protection.

  • Safety Goggles: Tightly-fitting chemical splash goggles are mandatory at all times.[5][9][10]

  • Face Shield: When there is a higher risk of splashing, such as during transfers of larger volumes, a face shield should be worn in conjunction with safety goggles.[8]

Hand Protection: The First Line of Defense

Given the risk of skin sensitization, selecting the correct gloves is critical.

  • Glove Material: Nitrile rubber gloves are a suitable choice for incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty gloves such as Silver Shield® or neoprene should be considered.[6]

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Employ the "double-gloving" technique for added protection, especially during tasks with a higher risk of exposure.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be fully buttoned.

  • Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Coveralls: In the case of large-scale operations or significant spill cleanup, disposable chemical-resistant coveralls, such as Tychem®, may be necessary.[6]

  • Footwear: Closed-toe shoes are a minimum requirement. For enhanced protection, chemical-resistant boots should be worn, especially during spill response.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled environment.

1. Preparation:

  • Ensure a certified chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before introducing this compound.

  • Have a spill kit readily accessible, containing absorbent materials, and a container for hazardous waste.

  • Prepare a bleach solution (typically a 1:1 mixture of commercial bleach and water) in a designated container within the fume hood for decontaminating glassware and utensils.[5][11]

2. Donning PPE:

  • Follow a specific sequence for donning PPE to ensure proper fit and protection:

    • Lab coat

    • Inner gloves

    • Outer gloves

    • Safety goggles

    • Face shield (if required)

    • Respirator (if required)

3. Handling this compound:

  • Perform all manipulations within the chemical fume hood.

  • Keep containers of this compound tightly sealed when not in use.

  • Use dispensing techniques that minimize the generation of aerosols, such as pouring slowly or using a syringe.

4. Doffing PPE:

  • The removal of PPE is a critical step to prevent cross-contamination. Follow a deliberate sequence:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing the Aftermath

Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.

  • Chemical Waste: All this compound waste must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials:

    • Glassware and Utensils: Immediately after use, rinse and submerge all contaminated glassware and utensils in the prepared bleach solution within the fume hood. Allow them to soak for at least 14 hours to neutralize the thiol.[5][11]

    • Disposable PPE: Contaminated gloves, disposable lab coats, and other solid waste should be placed in a sealed bag and disposed of as hazardous waste.[2]

  • Spill Cleanup:

    • For small spills, use an inert absorbent material to contain the liquid.

    • The contaminated absorbent material should then be collected in a sealed container and disposed of as hazardous waste.

    • The spill area should be decontaminated with a bleach solution.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H227: Combustible liquid. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.[4]
Flash Point 64 °C (147 °F)[12]
Recommended Glove Material Nitrile Rubber (for incidental contact)[5]

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements Task Handling this compound SmallScale Small Scale (<10 mL) No Splash Potential Task->SmallScale Evaluate Scale & Risk LargeScale Large Scale (>10 mL) or Splash Potential Task->LargeScale Evaluate Scale & Risk Spill Spill or Emergency Task->Spill Evaluate Scale & Risk StandardPPE Standard PPE: - Chemical Fume Hood - Nitrile Gloves (double) - Lab Coat - Safety Goggles SmallScale->StandardPPE Select EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Chemical-Resistant Apron LargeScale->EnhancedPPE Select EmergencyPPE Emergency PPE: - Full-Face Respirator (Organic Vapor/Acid Gas) - Chemical-Resistant Coveralls - Heavy-Duty Gloves (e.g., Silver Shield®) - Chemical-Resistant Boots Spill->EmergencyPPE Select caption Figure 1. Decision workflow for selecting appropriate PPE when handling this compound.

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chevron Phillips Chemical Company. (2022). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). Retrieved from [Link]

  • MsdsDigital.com. (2013). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Nonanethiol, tech., ca 75%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1-Nonanethiol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Edelhoff Technologies. (n.d.). Special Personal Protection Equipment (PPE). Retrieved from [Link]

  • Honeywell. (2021, August 23). Niosh Pocket Guide to Chemical Hazards [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nonanethiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Government of Alberta. (2002). Thiols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Nonane. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Department of Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Nonanethiol
Reactant of Route 2
tert-Nonanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.